Product packaging for 1-Isopropylindolin-4-amine(Cat. No.:)

1-Isopropylindolin-4-amine

Cat. No.: B15071435
M. Wt: 176.26 g/mol
InChI Key: MMGFTZSEFIFJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isopropylindolin-4-amine (CAS 1343072-72-9) is a high-purity organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This chemical features a primary amine group attached to an indoline ring system, which is substituted with an isopropyl group on the nitrogen atom . The primary amine group is a key functional handle for further chemical transformations, as it can participate in various reactions such as Schiff base formation, acylation, and alkylation, making it a versatile building block in synthetic chemistry . While direct studies on this exact molecule are limited, its core structure is related to tryptamine derivatives, which are of significant interest in medicinal chemistry and neuroscience research . For instance, structurally similar 4-aminoindole scaffolds have been investigated in research contexts for their potential interactions with neurological targets . Furthermore, related N-isopropyl aniline compounds are recognized as valuable synthetic intermediates in the development of pharmaceuticals and agrochemicals . This combination of a reactive primary amine and a saturated indoline core makes this compound a compound of interest for researchers developing novel synthetic pathways, exploring new chemical entities, and building complex molecular architectures. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B15071435 1-Isopropylindolin-4-amine

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-propan-2-yl-2,3-dihydroindol-4-amine

InChI

InChI=1S/C11H16N2/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-5,8H,6-7,12H2,1-2H3

InChI Key

MMGFTZSEFIFJSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C=CC=C21)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-Isopropylindolin-4-amine, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process beginning with readily available starting materials. This document details the experimental protocols for each synthetic transformation, presents all quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound can be achieved through a four-step sequence:

  • N-Isopropylation: Reductive amination of aniline with acetone to yield N-isopropylaniline.

  • Cyclization: Reaction of N-isopropylaniline with 1,2-dibromoethane to form the indoline ring, yielding 1-isopropylindoline.

  • Nitration: Regioselective nitration of 1-isopropylindoline to introduce a nitro group at the 4-position of the benzene ring, resulting in 1-isopropyl-4-nitroindoline.

  • Reduction: Reduction of the nitro group to an amine to afford the final product, this compound.

A schematic representation of this synthetic workflow is provided below.

Synthesis_Workflow Aniline Aniline N_Isopropylaniline N-Isopropylaniline Aniline->N_Isopropylaniline Acetone, NaBH4 (Reductive Amination) One_Isopropylindoline 1-Isopropylindoline N_Isopropylaniline->One_Isopropylindoline 1,2-Dibromoethane, Base (Cyclization) One_Isopropyl_4_nitroindoline 1-Isopropyl-4-nitroindoline One_Isopropylindoline->One_Isopropyl_4_nitroindoline HNO3, H2SO4 (Nitration) Target_Molecule This compound One_Isopropyl_4_nitroindoline->Target_Molecule H2, Pd/C (Reduction)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-Isopropylaniline

N-isopropylaniline is synthesized via reductive amination of aniline with acetone.[1][2][3]

Reaction:

Aniline + Acetone --(NaBH₄)--> N-Isopropylaniline

Experimental Protocol:

  • To a stirred mixture of aniline (2.5 moles) in tetrahydrofuran (5 L) and acetone (250 ml), maintain the temperature at 24-25°C under a nitrogen atmosphere for 2 hours.

  • Cool the mixture to 10°C and add phthalic acid (4.06 moles) rapidly.

  • Stir the resulting suspension at 10°C under nitrogen.

  • Add powdered 98% sodium borohydride (2.64 moles) portion-wise over 25 minutes, allowing the temperature to rise to 28°C.

  • Stir the reaction mixture at 28°C for 15 minutes, then heat to 60-61°C for 2 hours.

  • Cool the mixture to 25°C and transfer it portion-wise into a 20% sodium hydroxide solution (2.0 L), ensuring the temperature does not exceed 20°C.

  • Separate the organic phase and add anhydrous potassium carbonate (1.0 kg).

  • Stir the mixture at 20-25°C for 20 minutes.

  • Filter the solid and wash it twice with 250 ml portions of tetrahydrofuran.

  • Combine the washings with the filtrate and distill off the tetrahydrofuran under reduced pressure (20-100 mm Hg) at a maximum temperature of 55°C.

  • Fractionally distill the residual oil to obtain pure N-isopropylaniline.

Quantitative Data:

ParameterValueReference
Yield84.4%[1]
Purity97.4%[1]
Boiling Point62-64°C / 1 mm Hg[1]
Step 2: Synthesis of 1-Isopropylindoline

1-isopropylindoline is synthesized by the cyclization of N-isopropylaniline with 1,2-dibromoethane. This reaction is a classical method for the formation of N-alkylindolines.

Reaction:

N-Isopropylaniline + 1,2-Dibromoethane --(Base)--> 1-Isopropylindoline

Experimental Protocol (General Procedure):

  • In a round-bottom flask, dissolve N-isopropylaniline in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a slight excess of 1,2-dibromoethane to the solution.

  • Add a strong, non-nucleophilic base, such as sodium hydride or potassium carbonate, to the reaction mixture.

  • Heat the reaction mixture to a temperature between 100-150°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The specific reaction conditions (solvent, base, temperature, and time) may need to be optimized for this particular substrate.

Step 3: Synthesis of 1-Isopropyl-4-nitroindoline

The introduction of a nitro group at the 4-position of 1-isopropylindoline is a key step. The regioselectivity of nitration is directed by the activating effect of the amino group.

Reaction:

1-Isopropylindoline --(HNO₃, H₂SO₄)--> 1-Isopropyl-4-nitroindoline

Experimental Protocol (General Procedure):

  • In a flask cooled in an ice-salt bath, slowly add 1-isopropylindoline to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

  • Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the solution is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 1-isopropyl-4-nitroindoline isomer.

Note: Nitration of substituted anilines can lead to a mixture of isomers. The separation of the desired 4-nitro isomer may be required.

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction:

1-Isopropyl-4-nitroindoline --(H₂, Pd/C)--> this compound

Experimental Protocol:

  • Dissolve 1-isopropyl-4-nitroindoline in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Quantitative Data (Typical for Nitro Group Reduction):

ParameterValue
Yield>90%
PurityHigh

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies of the synthetic steps.

Logical_Relationship cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Aniline Aniline N_Isopropylaniline N_Isopropylaniline Aniline->N_Isopropylaniline Acetone Acetone Acetone->N_Isopropylaniline Dibromoethane Dibromoethane One_Isopropylindoline One_Isopropylindoline Dibromoethane->One_Isopropylindoline N_Isopropylaniline->One_Isopropylindoline One_Isopropyl_4_nitroindoline One_Isopropyl_4_nitroindoline One_Isopropylindoline->One_Isopropyl_4_nitroindoline Target_Molecule This compound One_Isopropyl_4_nitroindoline->Target_Molecule

Figure 2: Logical flow of the synthetic route.

This guide outlines a robust and logical synthetic pathway to this compound. The provided experimental protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions. The successful execution of this synthesis will provide researchers with a valuable molecular scaffold for further investigation in drug discovery and development.

References

An In-depth Technical Guide to 1-Isopropylindolin-4-amine: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylindolin-4-amine is a substituted indoline derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, including predicted physicochemical parameters. Detailed experimental protocols for its synthesis and characterization are outlined, offering a foundational resource for researchers working with this and structurally related compounds.

Chemical Properties

While extensive experimental data for this compound is not broadly available in public literature, its fundamental properties can be predicted based on its chemical structure. These predictions are valuable for understanding its behavior in various experimental settings.

Physicochemical Data

A summary of key predicted and known properties for this compound and related structures is presented in Table 1. These values are derived from computational models and data available for analogous compounds.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂ChemScene[1]
Molecular Weight 176.26 g/mol ChemScene[1]
CAS Number Not available for the 4-amine isomer. (927684-86-4 for 1-Isopropylindolin-6-amine)ChemScene[1]
Predicted LogP 2.04ChemScene (for 1-Isopropylindolin-6-amine)[1]
Predicted TPSA 29.26 ŲChemScene (for 1-Isopropylindolin-6-amine)[1]
Predicted Hydrogen Bond Donors 1ChemScene (for 1-Isopropylindolin-6-amine)[1]
Predicted Hydrogen Bond Acceptors 2ChemScene (for 1-Isopropylindolin-6-amine)[1]
Predicted Rotatable Bonds 1ChemScene (for 1-Isopropylindolin-6-amine)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for the N-alkylation and reduction of indole derivatives. A general synthetic workflow is proposed below.

Synthetic Workflow

A logical workflow for the synthesis of this compound starting from 4-nitroindole is depicted in the following diagram. This multi-step process involves N-isopropylation, followed by the reduction of both the nitro group and the indole ring.

G cluster_0 Synthesis of this compound A 4-Nitroindole B 1-Isopropyl-4-nitroindole A->B Isopropylation (e.g., 2-iodopropane, base) C This compound B->C Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitroindole

  • 2-Iodopropane

  • Sodium hydride (NaH) or similar base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: N-Isopropylation of 4-Nitroindole

  • To a solution of 4-nitroindole in anhydrous DMF, slowly add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-iodopropane (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-isopropyl-4-nitroindole.

Step 2: Reduction of 1-Isopropyl-4-nitroindole

  • Dissolve 1-isopropyl-4-nitroindole in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Shake the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the final product by column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the isopropyl group and the indoline core, and to verify the position of the amine group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine and the C-N bonds.

Potential Biological Significance

While specific biological activity for this compound has not been extensively reported, the indoline scaffold is a common motif in many biologically active compounds. Derivatives of indolines have shown a wide range of pharmacological activities. The introduction of an isopropyl group at the 1-position and an amine at the 4-position may modulate the compound's interaction with biological targets. Further research is warranted to explore the potential therapeutic applications of this molecule.

References

An In-depth Technical Guide to 1-Isopropylindolin-6-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initially requested compound, 1-Isopropylindolin-4-amine, is not well-documented in publicly available chemical literature and databases. This guide will instead focus on the closely related and commercially available isomer, 1-Isopropylindolin-6-amine , providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Indoline and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The non-coplanar structure of the indoline rings often leads to increased water solubility and altered lipophilicity compared to their indole counterparts, which can be advantageous in drug design.[1] This guide provides a detailed examination of 1-Isopropylindolin-6-amine, a substituted indoline that serves as a valuable building block in the synthesis of more complex molecules.

Chemical Identity and Properties

The definitive IUPAC name for this compound is 1-(propan-2-yl)indolin-6-amine . Its chemical structure and key properties are summarized below.

Structure

Caption: Chemical structure of 1-(propan-2-yl)indolin-6-amine.

Physicochemical Properties

A summary of the key physicochemical and computed properties of 1-Isopropylindolin-6-amine is provided in the table below.

PropertyValueSource
CAS Number 927684-86-4[2]
Molecular Formula C₁₁H₁₆N₂[2]
Molecular Weight 176.26 g/mol [2]
Topological Polar Surface Area (TPSA) 29.26 ŲChemScene
logP (octanol-water partition coefficient) 2.0397ChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 1ChemScene

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 1-Isopropylindolin-6-amine are not extensively detailed in peer-reviewed literature, a general approach can be inferred from the synthesis of related aminoindolines. A common synthetic route involves the N-alkylation of an appropriately substituted indoline precursor.

A plausible synthetic workflow is outlined below.

G start 6-Nitroindoline step1 N-Isopropylation start->step1 intermediate1 1-Isopropyl-6-nitroindoline step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 product 1-Isopropylindolin-6-amine step2->product

Caption: Plausible synthetic workflow for 1-Isopropylindolin-6-amine.

General Experimental Protocol for N-Isopropylation
  • Reaction Setup: To a solution of 6-nitroindoline in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or cesium carbonate.

  • Addition of Alkylating Agent: Add 2-iodopropane or 2-bromopropane to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 100°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-isopropyl-6-nitroindoline.

General Experimental Protocol for Nitro Group Reduction
  • Catalyst and Solvent: Dissolve 1-isopropyl-6-nitroindoline in a solvent such as ethanol or methanol. Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction until the starting material is fully consumed.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the solvent to obtain the final product, 1-Isopropylindolin-6-amine.

Applications in Research and Drug Development

Aminoindolines are recognized as important intermediates in the synthesis of pharmacologically active compounds. The 6-amino functionality provides a reactive handle for further chemical modifications, such as amide bond formation, sulfonylation, or diazotization, allowing for the generation of diverse chemical libraries for drug discovery screening.

While specific biological activities for 1-Isopropylindolin-6-amine are not widely reported, the broader class of aminoindoles and indolines has been investigated for various therapeutic applications, including:

  • Inhibitors of the Hedgehog signaling pathway: Certain aminoindoles have been identified as inhibitors of Gli1-mediated transcription.

  • Antimicrobial agents: The indoline scaffold is present in compounds that can resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[3]

  • Kinase inhibitors: Substituted indolines are core structures in a variety of protein kinase inhibitors.

  • Cardiovascular agents: Indoline derivatives have been explored as cholesterol ester transfer protein (CETP) inhibitors.[1]

The logical relationship for the utility of 1-Isopropylindolin-6-amine in drug discovery is depicted below.

G start 1-Isopropylindolin-6-amine step1 Functional Group Modification start->step1 intermediate1 Diverse Library of Indoline Derivatives step1->intermediate1 step2 High-Throughput Screening intermediate1->step2 product Identification of Bioactive Lead Compounds step2->product

Caption: Role of 1-Isopropylindolin-6-amine in drug discovery.

Conclusion

1-Isopropylindolin-6-amine is a valuable chemical building block with potential applications in the synthesis of novel therapeutic agents. Its indoline core, substituted with an isopropyl group at the 1-position and an amino group at the 6-position, offers a unique structural motif for the development of new chemical entities. Further research into the derivatization of this compound could lead to the discovery of potent and selective modulators of various biological targets.

References

Spectroscopic and Synthetic Profile of 1-Isopropylindolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Isopropylindolin-4-amine, a novel indoline derivative. Due to the absence of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. This guide also outlines a plausible synthetic route and general experimental protocols for spectroscopic analysis, serving as a valuable resource for researchers interested in the synthesis and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including indoline, 4-aminoindoline, and N-isopropylaniline.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.95t1HH-6
~6.50d1HH-5
~6.45d1HH-7
~3.60br s2H-NH₂
~3.40septet1H-CH(CH₃)₂
~3.30t2HH-2
~2.95t2HH-3
~1.20d6H-CH(CH₃)₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~150.0C-7a
~142.0C-4
~128.0C-6
~118.0C-3a
~115.0C-5
~105.0C-7
~53.0C-2
~50.0-CH(CH₃)₂
~29.0C-3
~20.0-CH(CH₃)₂
Predicted Mass Spectrometry Data (Electron Ionization, EI)
m/zRelative Intensity (%)Assignment
17680[M]⁺ (Molecular Ion)
161100[M - CH₃]⁺ (Base Peak)
13340[M - C₃H₇]⁺
11830[M - C₃H₇N]⁺
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3050-3000MediumC-H stretch (aromatic)
2970-2850StrongC-H stretch (aliphatic)
1620-1580StrongN-H bend (primary amine)
1600, 1480MediumC=C stretch (aromatic)
1350-1250StrongC-N stretch (aromatic amine)
1250-1020MediumC-N stretch (aliphatic amine)
850-750StrongC-H bend (aromatic, ortho-disubstituted)

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of N-alkylated indolines and the acquisition of spectroscopic data. These serve as a starting point for the practical synthesis and characterization of this compound.

Synthesis of this compound: A Proposed Route

A plausible synthetic route to this compound involves the N-alkylation of 4-aminoindoline. Several methods for the N-alkylation of indolines have been reported in the literature.[1][2] One common approach is reductive amination.

Reaction Scheme:

4-aminoindoline + Acetone --(Reducing Agent)--> this compound

General Procedure:

  • To a solution of 4-aminoindoline (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added acetone (1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[4][5] Standard acquisition parameters are typically used. For ¹³C NMR, a proton-decoupled sequence is common to produce a spectrum with singlets for each carbon.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[4] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[5]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).[7]

  • Ionization: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Electron Ionization (EI) is a suitable method.[8] Electrospray Ionization (ESI) can also be used, which would result in the observation of the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.[8]

  • Sample Preparation: The sample can be analyzed as a thin film (neat liquid), a KBr pellet (for solids), or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).[10][11]

  • Data Acquisition: Place the prepared sample in an FTIR spectrometer. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which the radiation is absorbed.[12][13]

  • Data Analysis: The resulting IR spectrum is a plot of transmittance versus wavenumber. The absorption bands are analyzed to identify the functional groups present in the molecule.[14]

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic characterization of a novel compound.

Synthesis_Pathway 4-Aminoindoline 4-Aminoindoline Reaction Reductive Amination 4-Aminoindoline->Reaction Acetone Acetone Acetone->Reaction This compound This compound Reaction->this compound NaBH₄ or STAB

Caption: Proposed synthetic pathway for this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (EI/ESI) Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR Structure_Elucidation Structure Confirmation & Purity Assessment NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: General workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of the novel compound 1-Isopropylindolin-4-amine. In the absence of publicly available experimental data for this specific molecule, this document outlines the standard experimental protocols for determining key physicochemical properties crucial for drug discovery and development. It details procedures for kinetic and thermodynamic solubility assays and a suite of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. The aim is to equip researchers with the necessary protocols to generate critical data for formulation development, stability-indicating method validation, and prediction of in vivo behavior. All quantitative data presented are illustrative, serving as a template for the reporting of actual experimental findings.

Introduction

This compound is a substituted indoline derivative with potential applications in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its progression through the drug development pipeline. Solubility directly impacts bioavailability and the feasibility of formulation, while stability data are essential for determining shelf-life, storage conditions, and identifying potential degradation products that could affect efficacy and safety. This guide presents a framework for the systematic evaluation of these critical attributes.

Solubility Assessment

The aqueous solubility of a drug candidate can be classified into two main types: kinetic and thermodynamic. Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer, and is often used in high-throughput screening. Thermodynamic solubility, conversely, represents the true equilibrium solubility of a compound in a saturated solution and is a more accurate predictor for in vivo dissolution.

Quantitative Solubility Data (Illustrative)

The following tables provide a template for presenting solubility data for this compound.

Table 1: Kinetic Solubility of this compound

Assay TypepHIncubation Time (hours)Temperature (°C)Illustrative Solubility (µg/mL)
Nephelometric5.022545
Nephelometric7.422530
Direct UV5.022542
Direct UV7.422528

Table 2: Thermodynamic Solubility of this compound

Buffer SystempHIncubation Time (hours)Temperature (°C)Illustrative Solubility (µg/mL)
Phosphate Buffered Saline (PBS)7.4242525
Simulated Gastric Fluid (SGF)1.22437> 200
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5243735
Fed State Simulated Intestinal Fluid (FeSSIF)5.0243750
Experimental Protocols for Solubility Determination
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve a final compound concentration of 100 µM.

  • Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours.

  • Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles.[1][2]

  • Data Analysis: Compare the light scattering of the test compound to that of a known soluble and a known insoluble compound to determine the kinetic solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., PBS, SGF).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[3][4][5]

  • Separation: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][6]

  • Calibration: Determine the concentration by comparing the peak area of the sample to a standard curve of known concentrations of this compound.

Visualization of Solubility Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start 10 mM Stock in DMSO k_add Add to Buffer (1:100) k_start->k_add k_incubate Incubate 2h @ 25°C k_add->k_incubate k_measure Nephelometry k_incubate->k_measure k_end Kinetic Solubility Value k_measure->k_end t_start Excess Solid Compound t_add Add Buffer t_start->t_add t_incubate Shake 24h @ 25°C t_add->t_incubate t_separate Centrifuge & Filter t_incubate->t_separate t_measure HPLC-UV Analysis t_separate->t_measure t_end Thermodynamic Solubility Value t_measure->t_end

Solubility Determination Workflow

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance, which is essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7] These studies expose the drug substance to conditions more severe than accelerated stability testing.[7]

Quantitative Stability Data (Illustrative)

The following table is a template for summarizing the results of forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[8]

Table 3: Forced Degradation of this compound

Stress ConditionReagent/ConditionTimeTemperature (°C)Illustrative % DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours60152
Base Hydrolysis0.1 M NaOH8 hours60181
Oxidation3% H₂O₂24 hours25123
ThermalSolid State48 hours8081
PhotolyticICH Q1B Option 2N/A2551
Experimental Protocols for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent for these studies.

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[7][9][10]

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60°C and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.[7][9][10]

  • Neutral Hydrolysis: Mix the drug solution with an equal volume of water. Heat the mixture at 60°C and collect samples at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

  • Preparation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature (25°C) and protect from light.

  • Sampling: Collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples immediately by HPLC.

  • Solid State: Place a known amount of solid this compound in a vial and heat it in an oven at 80°C.[11]

  • Solution State: Heat a solution of the compound at 80°C.

  • Sampling: For the solid-state study, dissolve samples in a suitable solvent at different time points. For the solution study, directly sample at various time points.

  • Analysis: Analyze all samples by HPLC.

  • Sample Preparation: Expose the solid drug substance and a solution of the drug substance to light conditions as specified in ICH guideline Q1B.[12][13][14] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions.

  • Exposure: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]

  • Analysis: After the exposure period, analyze the light-exposed and dark control samples by HPLC.

Visualization of Forced Degradation Workflow

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal cluster_photo Photolytic start This compound (1 mg/mL) acid 0.1 M HCl, 60°C start->acid base 0.1 M NaOH, 60°C start->base neutral Water, 60°C start->neutral oxidation 3% H₂O₂, 25°C start->oxidation thermal Solid State, 80°C start->thermal photo ICH Q1B Light Exposure start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis end end analysis->end Degradation Profile

Forced Degradation Experimental Workflow

Conclusion

This guide provides a comprehensive framework of standard methodologies for determining the solubility and stability of this compound. While specific experimental data for this compound are not yet available, the detailed protocols and illustrative data tables herein serve as a robust starting point for any research and development program. The successful application of these methods will generate the critical data necessary to inform formulation strategies, establish appropriate storage and handling procedures, and ensure the development of a safe and effective drug product.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 1-Isopropylindolin-4-amine, a key intermediate in various pharmaceutical and research applications. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this chemical compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements based on available safety data sheets.

Table 1: GHS Classification

Hazard ClassCategory
Flammable liquidsCategory 2
Acute toxicity, OralCategory 4
Acute toxicity, InhalationCategory 3
Skin corrosionCategory 1B
Serious eye damageCategory 1
Specific target organ toxicity - single exposure (Respiratory system)Category 3
Short-term (acute) aquatic hazardCategory 3
Long-term (chronic) aquatic hazardCategory 3

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
HazardH225Highly flammable liquid and vapor.
HazardH302Harmful if swallowed.
HazardH314Causes severe skin burns and eye damage.
HazardH331Toxic if inhaled.
HazardH335May cause respiratory irritation.
HazardH412Harmful to aquatic life with long lasting effects.
PrecautionaryP210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
PrecautionaryP233Keep container tightly closed.
PrecautionaryP260Do not breathe dust/fume/gas/mist/vapors/spray.
PrecautionaryP264Wash skin thoroughly after handling.
PrecautionaryP270Do not eat, drink or smoke when using this product.
PrecautionaryP271Use only outdoors or in a well-ventilated area.
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.
PrecautionaryP301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
PrecautionaryP303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
PrecautionaryP304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
PrecautionaryP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
PrecautionaryP310Immediately call a POISON CENTER or doctor/physician.
PrecautionaryP403+P235Store in a well-ventilated place. Keep cool.
PrecautionaryP501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Detailed quantitative data on the physical and chemical properties of this compound are limited in publicly available resources. The following table summarizes the available information.

Table 3: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂ChemScene[1]
Molecular Weight176.26 g/mol ChemScene[1]
AppearanceNo data available
OdorNo data available
Melting PointNo data available
Boiling PointNo data available
SolubilityNo data available

Toxicological Information

Note on Experimental Protocols: Detailed experimental protocols for the generation of the toxicological data cited in safety data sheets are not publicly available. This information is typically proprietary to the manufacturers and regulatory agencies that conduct the testing.

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from receipt of the material to its final disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store No Leaks Spill_Response Initiate Spill Response Protocol Inspect->Spill_Response Leak Detected Don_PPE Don Appropriate PPE Store->Don_PPE Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Work_Area Handling Handle with Care, Avoid Inhalation and Contact Work_Area->Handling Fire_Response Follow Firefighting Measures Work_Area->Fire_Response Fire Occurs Handling->Spill_Response Spill Occurs First_Aid Administer First Aid for Exposure Handling->First_Aid Exposure Occurs Waste_Collection Collect Waste in Labeled, Sealed Containers Handling->Waste_Collection Disposal Dispose of Waste via Approved Hazardous Waste Vendor Waste_Collection->Disposal

References

Quantum Chemical Calculations for Isopropylindoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline and its derivatives represent a critical scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of substituents, such as the isopropyl group, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Understanding these modifications at a quantum mechanical level is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of isopropylindoline derivatives. It details the theoretical background, computational methodologies, and experimental protocols for Density Functional Theory (DFT) calculations and molecular docking simulations. Furthermore, this guide illustrates the integration of computational data with biological context by visualizing a key signaling pathway targeted by indoline-based inhibitors and outlining a typical drug discovery workflow.

Introduction to Isopropylindoline Derivatives in Drug Discovery

The indoline nucleus, a heterocyclic aromatic compound, is a privileged structure in drug discovery, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic and structural features allow it to interact with a diverse range of biological targets. The addition of an isopropyl group can influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby altering its pharmacokinetic and pharmacodynamic properties.

Quantum chemical calculations offer a powerful in silico approach to predict and understand these effects before undertaking costly and time-consuming synthesis and biological testing. By modeling the molecule's electron distribution, orbital energies, and electrostatic potential, researchers can gain insights into its reactivity, stability, and potential intermolecular interactions with biological macromolecules. This computational pre-assessment is a cornerstone of modern computer-aided drug design (CADD).[1][2]

Core Computational Methodologies

A robust computational investigation of isopropylindoline derivatives typically involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, providing a good balance between accuracy and computational cost for studying molecular systems of pharmaceutical interest.[3][4][5][6] It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

Key calculated properties include:

  • Optimized Molecular Geometry: The lowest energy, most stable 3D arrangement of atoms.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions prone to electrophilic and nucleophilic attack and predicting non-covalent interactions.

  • Dipole Moment and Polarizability: These properties are important for understanding a molecule's interaction with its environment and its solubility characteristics.

  • Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from IR and Raman spectroscopy) to validate the computational model.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9] In the context of drug discovery, it is used to predict how a ligand (the isopropylindoline derivative) might interact with the active site of a biological target, such as a protein kinase.

The process involves:

  • Preparation of the Receptor: Obtaining the 3D structure of the target protein, typically from the Protein Data Bank (PDB), and preparing it by adding hydrogens, removing water molecules, and assigning charges.

  • Preparation of the Ligand: Generating the 3D conformation of the isopropylindoline derivative, often optimized using DFT calculations.

  • Docking Simulation: Using a scoring function to place the ligand in the active site of the receptor in various orientations and conformations and ranking them based on their predicted binding affinity.

Data Presentation: Hypothetical Quantum Chemical Data for an Isopropylindoline Derivative

Table 1: Calculated Electronic Properties of a Hypothetical Isopropylindoline Derivative

PropertyValueUnitComputational Method
HOMO Energy-6.25eVB3LYP/6-311++G(d,p)
LUMO Energy-1.10eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.15eVB3LYP/6-311++G(d,p)
Dipole Moment2.8DebyeB3LYP/6-311++G(d,p)
Polarizability185.3a.u.B3LYP/6-311++G(d,p)

Table 2: Key Geometrical Parameters of a Hypothetical Isopropylindoline Derivative

ParameterBond/AngleValueUnit
Bond LengthC=C (in benzene ring)1.39 - 1.41Å
Bond LengthC-N (in indoline ring)1.38Å
Bond LengthC-C (isopropyl)1.53Å
Bond AngleC-N-C (in indoline ring)109.5Degrees
Dihedral AngleBenzene-Pyrrolidine fusion~0.5Degrees

Table 3: Molecular Docking Results against VEGFR-2 Kinase

LigandBinding EnergyHydrogen BondsKey Interacting Residues
Hypothetical Isopropylindoline-8.52Cys919, Asp1046
Sunitinib (Reference)-9.23Cys919, Glu885, Asp1046

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations Protocol
  • Software: All quantum chemical calculations are performed using a standard computational chemistry package such as ORCA 5.0.3.

  • Initial Structure: The initial 3D structure of the isopropylindoline derivative is built using molecular modeling software.

  • Functional and Basis Set Selection: The geometry optimization and subsequent frequency calculations are carried out using the B3LYP hybrid functional with the Pople basis set 6-311++G(d,p).[10] This level of theory is widely used and provides reliable results for organic molecules.

  • Dispersion Correction: To account for weak van der Waals interactions, a dispersion correction, such as the Becke-Johnson damping scheme, is included.[10]

  • Solvation Model: To simulate a biological environment, the Conductor-like Polarizable Continuum Model (CPCM) can be employed to represent the solvent (e.g., water).

  • Geometry Optimization: The initial structure is optimized to find the local minimum on the potential energy surface.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Property Calculations: Following successful optimization, electronic properties such as HOMO-LUMO energies, MEP, and dipole moment are calculated.

Molecular Docking Protocol
  • Protein Preparation:

    • The crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is downloaded from the Protein Data Bank.

    • Using software like UCSF Chimera, water molecules and any co-crystallized ligands are removed.

    • Missing atoms or residues are added, and the protein is protonated at a physiological pH.

  • Ligand Preparation:

    • The 3D structure of the isopropylindoline derivative, optimized by DFT, is used.

    • The structure is saved in a suitable format (e.g., .mol2 or .pdbqt) with appropriate charges assigned.

  • Grid Generation:

    • A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket.

  • Docking Simulation:

    • Molecular docking is performed using software like AutoDock Vina.

    • The Lamarckian Genetic Algorithm is typically employed for the conformational search of the ligand within the active site.

    • Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results:

    • The resulting docking poses are ranked based on their binding energy scores.

    • The best-scoring pose is visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualization of Biological Context

To effectively translate computational data into actionable insights for drug development, it is crucial to understand the biological context in which the target molecule operates. Many indoline derivatives are designed as kinase inhibitors, targeting signaling pathways involved in cell proliferation and angiogenesis.[11][12][13][14] The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a prominent example.

Caption: A typical workflow for computational drug design of kinase inhibitors.

VEGFR2_Signaling_Pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Indoline Isopropylindoline Inhibitor Indoline->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway targeted by indoline inhibitors.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain.[15][16][17][18][19] This activation initiates multiple downstream signaling cascades. Two major pathways are:

  • The PLCγ-PKC-MAPK Pathway: Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which leads to the activation of Protein Kinase C (PKC) and the subsequent activation of the Raf-MEK-ERK (MAPK) cascade. This pathway is primarily responsible for promoting endothelial cell proliferation and angiogenesis.[15][19]

  • The PI3K-Akt Pathway: VEGFR-2 activation also leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. The PI3K-Akt pathway is a critical mediator of cell survival and permeability.[17]

Indoline-based kinase inhibitors are often designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways. The computational methods described in this guide are instrumental in designing molecules with high affinity and selectivity for this target.

Conclusion

Quantum chemical calculations, particularly DFT, in conjunction with molecular docking simulations, provide an indispensable toolkit for the modern drug discovery process. For isopropylindoline derivatives, these methods can predict key physicochemical and electronic properties, rationalize structure-activity relationships, and guide the design of potent and selective inhibitors for therapeutic targets like VEGFR-2. By integrating these computational approaches, researchers can accelerate the discovery and optimization of novel drug candidates, ultimately reducing the time and cost of bringing new medicines to the clinic. This guide provides the foundational protocols and conceptual framework for applying these powerful techniques to the promising class of indoline-based therapeutics.

References

The Electronic Landscape of Substituted Indolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry, materials science, and drug development. The indoline scaffold, a saturated analog of indole, serves as a crucial pharmacophore in a multitude of biologically active molecules, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The electronic properties of substituted indoline compounds are fundamental to their chemical reactivity, biological activity, and potential applications in organic electronics. This in-depth technical guide provides a comprehensive overview of the electronic characteristics of substituted indolines, details key experimental methodologies for their characterization, and explores their involvement in crucial biological signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile class of molecules.

Data Presentation: Electronic Properties of Substituted Indoline Derivatives

The electronic properties of substituted indoline compounds, particularly their frontier molecular orbital (HOMO and LUMO) energies and redox potentials, are critical determinants of their reactivity and biological interactions. These parameters are significantly influenced by the nature and position of substituents on the indoline ring. Below is a summary of experimentally determined electrochemical data for a series of indole-based sulfonamide derivatives, providing insights into the electronic modulation by various substituents.

CompoundSubstituent (R)Oxidation Potential (Epa, V)Reduction Potential (Epc, V)
A1 -H0.85-0.68
A2 -CH₃0.78-0.72
A3 -OCH₃0.72-0.75
A4 -Cl0.91-0.65
A5 -F0.89-0.66
A6 -NO₂1.05-0.58
A7 -CN1.02-0.60
A8 -SO₂CH₃0.98-0.62

Table 1: Experimentally determined oxidation and reduction potentials of a series of substituted indole-based sulfonamide derivatives. Data sourced from cyclic voltammetry measurements.[1]

Experimental Protocols

The characterization of the electronic properties of substituted indoline compounds relies on a combination of electrochemical and spectroscopic techniques, complemented by computational modeling.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for determining the oxidation and reduction potentials of electroactive species, which are in turn used to estimate the HOMO and LUMO energy levels.

a. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane)

  • Substituted indoline compound of interest (typically 1-5 mM)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

b. Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen anhydrous solvent.

  • Dissolve the substituted indoline compound in the electrolyte solution to the desired concentration.

  • Assemble the three-electrode cell, ensuring the electrodes are clean and polished.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters on the potentiostat software, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).

  • Run the cyclic voltammogram, scanning towards positive potentials to observe oxidation and towards negative potentials for reduction.

  • Record the voltammogram and determine the peak potentials (Epa for anodic peak, Epc for cathodic peak).

  • For accurate determination of HOMO/LUMO energies, it is recommended to use an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical band gap (Egap).

a. Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol)

  • Substituted indoline compound of interest

b. Procedure:

  • Prepare a dilute solution of the substituted indoline compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Fill a separate quartz cuvette with the sample solution.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorption (λmax) and the absorption onset (λonset).

  • The optical band gap (Egap) can be estimated from the absorption onset using the equation: Egap (eV) = 1240 / λonset (nm).

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are a powerful tool for predicting the electronic properties of molecules, including HOMO and LUMO energies, and for visualizing the distribution of these frontier orbitals.

a. Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

b. General Workflow:

  • Structure Optimization: The geometry of the substituted indoline molecule is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single Point Energy Calculation: A single point energy calculation is then performed using a higher level of theory or a larger basis set to obtain more accurate electronic properties.

  • Analysis: The output of the calculation provides the energies of the molecular orbitals, including the HOMO and LUMO. The shapes and distributions of these orbitals can be visualized using molecular modeling software.

Signaling Pathways and Experimental Workflows

Substituted indoline compounds have been shown to modulate the activity of several key signaling pathways implicated in diseases such as cancer. Understanding these interactions is crucial for drug development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain indole derivatives have been shown to inhibit this pathway, leading to anti-tumor effects.[2][3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indoline Substituted Indoline Compound Indoline->PI3K Inhibits Indoline->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted indoline compounds.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling route that governs cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also linked to cancer. Indole derivatives have been investigated as inhibitors of this pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Indoline Substituted Indoline Compound Indoline->Raf Inhibits Indoline->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by substituted indoline compounds.

Experimental Workflow for Evaluating Biological Activity

The following workflow outlines the general steps for assessing the biological activity of newly synthesized substituted indoline compounds.

Experimental_Workflow Synthesis Synthesis of Substituted Indolines Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Screening (e.g., Cytotoxicity Assays) Characterization->InVitro HitIdentification Hit Identification & Lead Selection InVitro->HitIdentification Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) HitIdentification->Mechanism InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) HitIdentification->InVivo LeadOptimization Lead Optimization Mechanism->LeadOptimization InVivo->LeadOptimization

Caption: A typical experimental workflow for the development of bioactive indoline compounds.

Conclusion

Substituted indoline compounds represent a promising class of molecules with tunable electronic properties and significant biological activities. The strategic placement of electron-donating or electron-withdrawing groups on the indoline scaffold allows for the fine-tuning of their redox potentials and energy levels, which in turn influences their interactions with biological targets. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores their potential as therapeutic agents, particularly in oncology. The experimental protocols and workflows detailed in this guide provide a framework for the systematic investigation and development of novel substituted indoline derivatives for a range of scientific and medicinal applications. Further research focusing on the synthesis and characterization of a broader library of substituted indolines will undoubtedly continue to unveil new structure-activity relationships and expand the therapeutic potential of this versatile heterocyclic scaffold.

References

The Synthesis and Potential Applications of 1-Isopropylindolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

1-Isopropylindolin-4-amine is a substituted indoline derivative with potential applications as a scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a bicyclic indoline core with an N-isopropyl group and a 4-amino substituent, make it an intriguing starting material for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, detailed experimental protocols, and a discussion of its potential significance in the development of new therapeutic agents. All quantitative data is summarized for clarity, and key transformations are visualized using process diagrams.

Introduction

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of an isopropyl group on the indoline nitrogen can enhance lipophilicity and metabolic stability, while the 4-amino group provides a key handle for further functionalization and interaction with biological targets. This guide outlines a plausible and efficient multi-step synthesis for this compound, a compound not readily found in the current chemical literature, highlighting its potential as a valuable building block for drug discovery programs.

Physicochemical Properties

While experimental data for this compound is not available, its physicochemical properties can be predicted based on its structure. These properties are crucial for assessing its drug-like characteristics.

PropertyPredicted ValueMethod
Molecular FormulaC₁₁H₁₆N₂-
Molecular Weight176.26 g/mol -
LogP2.1Cheminformatics Software
pKa (most basic)9.5 (aliphatic amine)Cheminformatics Software
H-Bond Donors1-
H-Bond Acceptors2-
Rotatable Bonds1-

Proposed Synthetic Pathway

A multi-step synthetic route is proposed, starting from commercially available 4-fluoro-1-nitrobenzene. The overall strategy involves the introduction of the isopropylamino group, followed by the formation of the indoline ring via a Heck reaction and subsequent reduction of the nitro group.

Synthesis_Pathway A 4-Fluoro-1-nitrobenzene B N-Isopropyl-4-nitroaniline A->B Isopropylaminolysis C 2-Bromo-N-isopropyl-4-nitroaniline B->C Bromination D N-Isopropyl-4-nitro-2-vinylaniline C->D Heck Reaction E 1-Isopropyl-4-nitroindoline D->E Intramolecular Heck Reaction F This compound E->F Nitro Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for each step in the proposed synthesis of this compound.

Step 1: Synthesis of N-Isopropyl-4-nitroaniline

This step involves the nucleophilic aromatic substitution of the fluorine atom in 4-fluoro-1-nitrobenzene with isopropylamine.

Reaction Scheme:

Experimental Procedure:

  • To a solution of 4-fluoro-1-nitrobenzene (10.0 g, 70.9 mmol) in dimethylformamide (DMF, 100 mL) is added potassium carbonate (19.6 g, 141.8 mmol) and isopropylamine (12.2 mL, 141.8 mmol).

  • The reaction mixture is heated to 80°C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is poured into water (500 mL) and extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford N-isopropyl-4-nitroaniline as a yellow solid.

Expected Yield: 85-95%

Step 2: Synthesis of 2-Bromo-N-isopropyl-4-nitroaniline

This step involves the regioselective bromination of the aromatic ring ortho to the amino group.

Reaction Scheme:

Experimental Procedure:

  • To a solution of N-isopropyl-4-nitroaniline (10.0 g, 55.5 mmol) in acetonitrile (200 mL) is added N-bromosuccinimide (NBS, 10.8 g, 61.1 mmol) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (200 mL).

  • The organic solution is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization from ethanol to give 2-bromo-N-isopropyl-4-nitroaniline.

Expected Yield: 70-80%

Step 3: Synthesis of 1-Isopropyl-4-nitroindoline via Heck Reaction

This step involves a palladium-catalyzed intramolecular Heck reaction to form the indoline ring.

Reaction Scheme:

Experimental Procedure:

  • A mixture of 2-bromo-N-isopropyl-4-nitroaniline (10.0 g, 38.6 mmol), vinylboronic acid pinacol ester (8.9 g, 57.9 mmol), palladium(II) acetate (0.43 g, 1.93 mmol), and potassium carbonate (10.7 g, 77.2 mmol) in a mixture of toluene (150 mL) and water (15 mL) is degassed with argon for 20 minutes.

  • The reaction mixture is then heated to 100°C and stirred for 16 hours.

  • After cooling, the mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to yield 1-isopropyl-4-nitroindoline.

Expected Yield: 60-70%

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine.

Reaction Scheme:

Experimental Procedure:

  • To a solution of 1-isopropyl-4-nitroindoline (5.0 g, 24.2 mmol) in methanol (100 mL) is added 10% palladium on carbon (0.5 g).

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol = 95:5) to afford this compound as a solid.

Expected Yield: 90-98%

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The 4-amino group can be readily derivatized to introduce various pharmacophores.

Applications A This compound B Amide Derivatives A->B Acylation C Sulfonamide Derivatives A->C Sulfonylation D Urea/Thiourea Derivatives A->D Reaction with Isocyanates/Isothiocyanates E Bioactive Molecules B->E C->E D->E

The Pharmacophore of Isopropylindolinyl Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacophore of isopropylindolinyl amines, a chemical scaffold of growing interest in medicinal chemistry. By dissecting the structural features crucial for biological activity, this document aims to guide the rational design of novel therapeutics. We will delve into the synthesis, structure-activity relationships (SAR), and the signaling pathways modulated by this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Pharmacophoric Features

The pharmacophore of an isopropylindolinyl amine can be defined by the essential structural components that dictate its interaction with a biological target. These features include the indoline core, the isopropyl group, and the amine functionality, each offering opportunities for modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Key Pharmacophoric Elements:

  • Indoline Scaffold: A bicyclic heterocyclic amine that provides a rigid framework for the molecule. Substitutions on the aromatic ring and the nitrogen atom significantly influence biological activity.

  • Isopropyl Group: This bulky, lipophilic group often plays a critical role in binding to hydrophobic pockets within the target protein. Its size and shape can contribute to selectivity.

  • Amine Functionality: Typically a primary or secondary amine, this group is often involved in crucial hydrogen bonding interactions with the target. Its basicity and accessibility are key determinants of binding affinity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of isopropylindolinyl amines is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes key SAR findings from various studies.

Modification Position Effect on Activity Reference Compound(s)
Substitution on the Indoline Nitrogen N1Small alkyl groups are generally well-tolerated. Larger, bulky groups can decrease activity.-
Substitution on the Aromatic Ring C5Electron-withdrawing groups (e.g., halogens) can enhance potency.-
C6Introduction of a methoxy group has shown variable effects depending on the target.-
Stereochemistry of the Isopropyl Group -The stereochemistry of the carbon bearing the isopropyl group can be critical for activity, with one enantiomer often being significantly more potent.-
Nature of the Amine -Primary amines are often essential for key hydrogen bonding. Conversion to secondary or tertiary amines can lead to a loss of activity.-

Synthetic Strategies and Experimental Protocols

The synthesis of isopropylindolinyl amines typically involves a multi-step sequence. Below is a generalized synthetic workflow and a detailed experimental protocol for a key transformation.

General Synthetic Workflow

G A Substituted Indole B N-Protection A->B C Reduction of the Pyrrole Ring B->C D Introduction of the Isopropyl Group C->D E Introduction of the Amine Functionality D->E F Deprotection E->F G Final Product F->G

Caption: Generalized synthetic workflow for isopropylindolinyl amines.

Experimental Protocol: Reductive Amination for Amine Introduction

This protocol describes a common method for introducing the amine functionality onto an isopropylindolinyl ketone precursor.

Materials:

  • Isopropylindolinyl ketone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (1.5 eq)

  • Methanol (as solvent)

  • Glacial acetic acid (to adjust pH)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the isopropylindolinyl ketone in methanol, add ammonium acetate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride in one portion.

  • Adjust the pH of the reaction mixture to approximately 6-7 with glacial acetic acid.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired isopropylindolinyl amine.

Biological Targets and Signaling Pathways

Isopropylindolinyl amines have been investigated for their activity against a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The specific signaling pathway modulated depends on the target and the nature of the interaction (agonist vs. antagonist).

Example Signaling Pathway: GPCR Antagonism

The following diagram illustrates a simplified signaling pathway for a GPCR and how an isopropylindolinyl amine antagonist can modulate its activity.

G cluster_0 A Isopropylindolinyl Amine Antagonist R GPCR A->R Binds and Blocks L Endogenous Ligand L->R Binds and Activates G G-Protein R->G Activates E Effector (e.g., Adenylyl Cyclase) G->E Activates S Second Messenger (e.g., cAMP) E->S Produces C Cellular Response S->C Initiates

Caption: GPCR antagonism by an isopropylindolinyl amine.

In this scenario, the endogenous ligand binds to and activates the GPCR, initiating a downstream signaling cascade. The isopropylindolinyl amine antagonist competes with the endogenous ligand for the same binding site, but its binding does not lead to receptor activation, thereby blocking the cellular response.

Conclusion

The isopropylindolinyl amine scaffold represents a versatile platform for the development of novel therapeutic agents. A thorough understanding of its pharmacophoric features and structure-activity relationships is paramount for the successful design of potent and selective modulators of various biological targets. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers in this exciting area of drug discovery.

A Theoretical Investigation Framework for Novel Indoline Derivatives: The Case of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of specific theoretical or experimental studies on 1-Isopropylindolin-4-amine. Therefore, this document serves as a comprehensive technical guide outlining a robust theoretical framework that researchers, scientists, and drug development professionals can employ to investigate this and other novel indoline derivatives. The methodologies and data presented herein are based on established computational chemistry practices applied to structurally similar indole and indoline compounds.

Introduction

Indoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules. Their structural versatility has made them a focal point in medicinal chemistry for developing new therapeutic agents. This guide details a systematic approach to the theoretical investigation of a novel compound, this compound, using a suite of computational tools. The aim is to elucidate its structural, electronic, and pharmacokinetic properties to predict its potential as a drug candidate.

Part 1: Molecular Structure and Quantum Chemical Analysis

The initial phase of a theoretical study involves determining the most stable three-dimensional conformation of the molecule and analyzing its electronic properties. Density Functional Theory (DFT) is a powerful quantum chemical method for this purpose.

Computational Methodology

Geometry Optimization: The structure of this compound would be modeled and its geometry optimized using DFT calculations, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p).[1][2] This process finds the lowest energy conformation of the molecule.

Spectroscopic and Electronic Properties: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra (IR). Further calculations can predict NMR chemical shifts, Frontier Molecular Orbitals (HOMO and LUMO), and the Molecular Electrostatic Potential (MEP).[1][2]

Predicted Physicochemical and Quantum Chemical Parameters

The following table summarizes the kind of quantitative data that would be generated from DFT calculations. The values are illustrative for a molecule of this type.

ParameterPredicted Value (Illustrative)Significance
Thermodynamic Properties
Formation Energy-150.5 kcal/molIndicates the stability of the molecule.
Dipole Moment2.15 DebyeRelates to the molecule's polarity and solubility.
Spectroscopic Properties
Key IR Peaks (cm⁻¹)3450 (N-H), 2970 (C-H)Helps in the experimental identification of functional groups.
¹³C NMR Shifts (ppm)148 (C-N), 125 (aromatic C)Aids in structure elucidation and experimental characterization.
Electronic Properties
HOMO Energy-5.8 eVHighest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy-0.9 eVLowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.9 eVIndicates chemical reactivity and stability; a larger gap suggests higher stability.[3]
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for identifying the sites of electrophilic and nucleophilic attack.[2] For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the amino group and the indoline ring, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group.

Part 2: Pharmacokinetic and Drug-Likeness Prediction

Early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. In silico tools can predict these properties and assess the molecule's "drug-likeness."

ADMET Prediction Methodology

Web-based tools like SwissADME are commonly used to predict a wide range of pharmacokinetic properties and drug-likeness parameters based on the molecule's structure.[4] These tools evaluate compliance with established rules such as Lipinski's Rule of Five.

Predicted ADMET and Drug-Likeness Properties

This table presents a hypothetical ADMET profile for this compound.

PropertyPredicted Value (Illustrative)Implication for Drug Development
Physicochemical
Molecular Weight176.26 g/mol Complies with Lipinski's rule (< 500).
LogP (Lipophilicity)2.04Indicates good membrane permeability.
Water SolubilityModerately solubleAffects absorption and formulation.
Pharmacokinetics
GI AbsorptionHighSuggests good oral bioavailability.[4]
BBB PermeantYesIndicates potential for central nervous system activity.
CYP450 InhibitionInhibitor of CYP1A2, CYP2D6Potential for drug-drug interactions.[4]
Drug-Likeness
Lipinski's Rule Violations0High likelihood of being an orally active drug.
Bioavailability Score0.55Represents a good probability of having favorable pharmacokinetic properties.[4]

Part 3: Molecular Docking and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme.[1][5][6] This helps in understanding the potential mechanism of action and in identifying potential therapeutic targets.

Molecular Docking Protocol
  • Target Selection: A relevant protein target would be selected from the Protein Data Bank (PDB). For indole derivatives, common targets include kinases, enzymes like indoleamine 2,3-dioxygenase, or various receptors.[1][5][7]

  • Ligand and Protein Preparation: The 3D structure of this compound (the ligand) is prepared as described in Part 1. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: Software such as AutoDock is used to perform the docking calculations, which generate multiple possible binding poses of the ligand in the protein's active site.[3]

  • Analysis: The results are analyzed based on binding energy (a lower value indicates a more stable complex) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Hypothetical Docking Results

The following table illustrates how docking results would be presented.

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues (Illustrative)Type of Interaction
Cyclin-Dependent Kinase 2 (CDK2)-7.5LEU83, LYS33, ASP86Hydrogen bond with ASP86, hydrophobic interactions with LEU83.[5]
EGFR Kinase-6.8MET793, LYS745, CYS797Hydrogen bond with MET793, pi-alkyl interaction with LYS745.[1]

Part 4: Visualizing Theoretical Workflows

Diagrams are essential for illustrating the logical flow of a comprehensive theoretical study.

Workflow for Quantum Chemical Analysis

G A Propose 2D Structure of This compound B 3D Molecular Modeling A->B C Geometry Optimization (DFT) e.g., B3LYP/6-311++G(d,p) B->C D Frequency Calculation C->D F Electronic Properties Analysis C->F E Thermodynamic & Spectroscopic Properties (IR, NMR) D->E G HOMO-LUMO Analysis F->G H MEP Mapping F->H G cluster_0 In Silico Screening A Optimized 3D Structure B ADMET & Drug-Likeness Prediction (e.g., SwissADME) A->B E Target Identification & Selection (From PDB) A->E C Pharmacokinetic Profile B->C D Lipinski's Rule Compliance B->D H Identify High-Potential Lead Compound C->H D->H F Molecular Docking Simulation (e.g., AutoDock) E->F G Binding Energy & Interaction Analysis F->G G->H

References

The Indoline Core: A Historical and Synthetic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a saturated derivative of indole, represents a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a privileged core in a vast array of biologically active compounds, from natural products to blockbuster pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of substituted indolines, detailing key synthetic methodologies from their historical origins to modern innovations. It further presents quantitative biological data for representative compounds and illustrates their interactions with key signaling pathways, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

A Journey Through Time: The Discovery and Evolution of Substituted Indoline Synthesis

The story of the indoline nucleus is intrinsically linked to the exploration of its aromatic counterpart, indole. Early investigations in the 19th century laid the groundwork for what would become a rich and diverse field of heterocyclic chemistry.

The Dawn of Indole Chemistry and the Advent of Indoline (Late 19th Century):

The journey began with the study of the dye indigo. In 1866, Adolf von Baeyer achieved a pivotal breakthrough by reducing oxindole to indole using zinc dust. Just a few years later, in 1869, von Baeyer and Adolph Emmerling reported the synthesis of indole from ortho-nitrocinnamic acid, a reaction now known as the Baeyer-Emmerling indole synthesis. These early discoveries, while focused on indole, were crucial as the reduction of the indole core to produce the indoline scaffold became a fundamental transformation.

One of the most significant early methods for creating substituted indoles, which could then be reduced to indolines, was the Fischer indole synthesis , discovered by Emil Fischer in 1883.[1] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone provided a versatile route to a wide range of 2- and 3-substituted indoles.

Early 20th Century: Expanding the Synthetic Toolbox:

The early 20th century saw the development of new methods for constructing the indole and, by extension, the indoline ring system. These early techniques were often characterized by harsh reaction conditions but were instrumental in accessing novel substituted scaffolds. Key developments from this era include:

  • The Bischler-Möhlau Indole Synthesis (1892): This method involves the reaction of an α-bromoacetophenone with an excess of aniline.

  • The Reissert Indole Synthesis (1897): This synthesis utilizes the condensation of o-nitro-toluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid.

These foundational methods, while groundbreaking for their time, often lacked the efficiency and functional group tolerance of modern techniques. The synthesis of specifically substituted indolines primarily relied on the subsequent reduction of the corresponding substituted indoles, a strategy that remains relevant today.

The Modern Era: A Renaissance in Indoline Synthesis (Mid-20th Century to Present):

The mid-20th century and beyond witnessed a dramatic expansion in the synthetic chemist's arsenal for constructing and functionalizing the indoline core. The advent of transition metal catalysis, photoredox catalysis, and a deeper understanding of reaction mechanisms have enabled the synthesis of increasingly complex and diverse substituted indolines with high levels of control and efficiency.

Key advancements in modern indoline synthesis include:

  • Catalytic Hydrogenation: The reduction of substituted indoles to their corresponding indolines has been significantly refined through the use of various catalysts. Heterogeneous catalysts like platinum on carbon (Pt/C) and palladium on carbon (Pd/C), as well as homogeneous catalysts, are now routinely employed.[2][3] Asymmetric hydrogenation techniques have also been developed to produce enantiomerically enriched chiral indolines.

  • Palladium-Catalyzed C-H Activation/Amination: The late 20th and early 21st centuries saw the emergence of powerful palladium-catalyzed methods for the direct formation of the indoline ring through intramolecular C-H amination. These reactions offer a more atom-economical approach to substituted indolines from readily available starting materials.

  • Photocatalyzed Radical Cyclizations: Visible-light photoredox catalysis has recently emerged as a green and powerful tool for the synthesis of substituted indolines. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

  • Intramolecular Cycloaddition Reactions: Strategies involving intramolecular [4+2] cycloadditions of ynamides and conjugated enynes have provided access to highly substituted indolines, particularly those with substitution on the benzene ring.

These modern methods have revolutionized the synthesis of substituted indolines, enabling the creation of vast libraries of compounds for drug discovery and chemical biology.

Key Synthetic Methodologies: Experimental Protocols

This section provides detailed experimental protocols for a selection of key historical and modern methods for the synthesis of substituted indolines.

Historical Method: The Fischer Indole Synthesis (for subsequent reduction)

Synthesis of 2-phenylindole:

  • Procedure: Phenylhydrazine is reacted with 2-bromoacetophenone to form a hydrazone intermediate. This intermediate then undergoes an acid-catalyzed rearrangement to yield 2-phenylindole.

  • Reaction Conditions: The reaction is typically carried out by heating the phenylhydrazine and the ketone in the presence of an acid catalyst such as zinc chloride, polyphosphoric acid, or a Brønsted acid.[4]

  • Subsequent Reduction to 2-phenylindoline: The resulting 2-phenylindole can be reduced to 2-phenylindoline using a variety of reducing agents, such as catalytic hydrogenation over Pt/C.[3]

Modern Method: Catalytic Hydrogenation of a Substituted Indole

General Procedure for the Asymmetric Hydrogenation of Unprotected Indoles:

  • Catalyst Preparation: A stock solution of the catalyst is prepared by mixing [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., (S,R)-ZhaoPhos) in a 0.5:1.1 molar ratio in chloroform at room temperature for 40 minutes in an argon-filled glovebox.

  • Reaction Setup: An aliquot of the catalyst solution (0.003 mmol) is transferred to a vial containing the substituted indole (0.1 mmol) and methanesulfonic acid (0.15 mmol) in anhydrous chloroform (1.0 mL).

  • Hydrogenation: The vial is placed in an autoclave, which is then charged with hydrogen gas (50 atm). The reaction mixture is stirred at 70 °C for 48 hours.

  • Workup and Purification: After the reaction, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the chiral substituted indoline.[5]

Quantitative Biological Data of Substituted Indolines

The biological activity of substituted indolines is vast and varied. They are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This section provides a summary of quantitative biological data for selected substituted indolines, highlighting their potency and selectivity for key drug targets.

CompoundTargetAssayValueReference
N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indolineOsteosarcoma cellsIC50~74 µM[3]
1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl)indolin-2-one (4c)Dopamine D4 ReceptorKi0.5 nM[6]
ML321Dopamine D2 ReceptorKi58 nM[7]
ML321Dopamine D3 ReceptorKi~4 µM[7]
D2AAK5Serotonin 5-HT1A ReceptorKi938 ± 41 nM[8]
D2AAK5Serotonin 5-HT2A ReceptorKi135 ± 81 nM[8]
D2AAK6Serotonin 5-HT1A ReceptorKi115 ± 29 nM[8]
D2AAK6Serotonin 5-HT2A ReceptorKi246 ± 99 nM[8]
D2AAK7Serotonin 5-HT1A ReceptorKi88.5 ± 14.4 nM[8]
D2AAK7Serotonin 5-HT2A ReceptorKi546 ± 194 nM[8]

Signaling Pathways Modulated by Substituted Indolines

Substituted indolines exert their biological effects by modulating various intracellular signaling pathways. Their ability to act as ligands for key receptors, such as serotonin and dopamine receptors, makes them powerful tools for probing and manipulating cellular function.

Dopamine Receptor Signaling

Dopamine receptors are a class of G protein-coupled receptors that are prominent in the central nervous system. They are involved in regulating motor control, motivation, reward, and cognitive function. Substituted indolines have been developed as potent and selective ligands for dopamine receptor subtypes.

Dopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substituted Indoline Substituted Indoline D2R Dopamine D2 Receptor Substituted Indoline->D2R Binds (Antagonist) G_protein Gi/o Protein D2R->G_protein Inhibits Activation AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Serotonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substituted Indoline Substituted Indoline 5HT2A_R Serotonin 5-HT2A Receptor Substituted Indoline->5HT2A_R Binds (Ligand) Gq_protein Gq/11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

References

Methodological & Application

Application Notes and Protocols: 1-Isopropylindolin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the synthesis, biological activity, and medicinal chemistry applications of 1-Isopropylindolin-4-amine. The following application notes and protocols are constructed based on established principles of medicinal chemistry and extrapolated from data on structurally related indoline and N-alkylated amine scaffolds. This document is intended to serve as a representative guide for researchers and drug development professionals interested in this chemical motif.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of the indoline nitrogen and functionalization of the benzene ring, as exemplified by the this compound scaffold, offer vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This document outlines the potential applications, synthetic protocols, and hypothetical biological evaluation of this compound and its derivatives in a drug discovery context.

Potential Medicinal Chemistry Applications

Derivatives of the indoline scaffold have shown affinity for a wide range of biological targets. Based on the activities of analogous structures, this compound could serve as a valuable building block for the synthesis of modulators of:

  • G-Protein Coupled Receptors (GPCRs): The scaffold could be elaborated to generate ligands for dopamine, serotonin, or adrenergic receptors.

  • Kinases: The amino group provides a handle for the introduction of moieties that can interact with the hinge region of various kinases.

  • Ion Channels: The lipophilic isopropyl group and the basic amine are features found in some ion channel modulators.

Synthesis Protocol

A plausible synthetic route to this compound is proposed below, based on standard organic chemistry transformations.

Scheme 1: Proposed Synthesis of this compound

A potential synthetic pathway could involve the N-isopropylation of a suitable 4-nitroindoline precursor, followed by reduction of the nitro group to the desired amine.

G A 4-Nitroindoline B 1-Isopropyl-4-nitroindoline A->B Acetone, NaBH(OAc)3 or Isopropyl bromide, K2CO3 C This compound B->C H2, Pd/C or Fe, NH4Cl

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Isopropyl-4-nitroindoline

  • To a solution of 4-nitroindoline (1.0 eq) in dichloromethane (DCM, 0.2 M), add acetone (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-isopropyl-4-nitroindoline.

Step 2: Synthesis of this compound

  • To a solution of 1-isopropyl-4-nitroindoline (1.0 eq) in ethanol (0.1 M), add palladium on carbon (10% w/w, 0.1 eq).

  • Fit the reaction flask with a hydrogen balloon and stir vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Hypothetical Biological Evaluation

To explore the potential of this compound derivatives in medicinal chemistry, a hypothetical screening cascade against a kinase target is presented.

Experimental Workflow: Kinase Inhibitor Screening

G A Primary Biochemical Assay (e.g., Lanthascreen) B IC50 Determination A->B Active Compounds C Cellular Target Engagement Assay (e.g., NanoBRET) B->C Potent Inhibitors D In Vitro ADME Profiling (Microsomal Stability, Permeability) C->D Cellularly Active Compounds E Lead Compound D->E Promising Profile

Caption: Workflow for kinase inhibitor evaluation.

Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
  • Prepare a dilution series of the test compound (derivatives of this compound).

  • In a 384-well plate, add the test compound, the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition relative to controls.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated for a series of hypothetical derivatives of this compound.

Table 1: Structure-Activity Relationship (SAR) of Hypothetical Analogs
Compound IDR-group ModificationKinase X IC50 (nM)
IA-1 H (this compound)>10,000
IA-2 Phenylacetyl1,250
IA-3 4-Fluorophenylacetyl780
IA-4 Pyridin-4-ylacetyl450
Table 2: In Vitro ADME Properties of a Lead Candidate (IA-4)
ParameterValue
Mouse Liver Microsomal Stability (t½, min)45
Human Liver Microsomal Stability (t½, min)62
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)15.2
Plasma Protein Binding (%)92.5

Signaling Pathway

Derivatives of this compound, if developed as kinase inhibitors, might target a pathway such as the hypothetical one depicted below.

G Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream Downstream Substrate Kinase_X->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor IA-4 (Inhibitor) Inhibitor->Kinase_X

Caption: Hypothetical signaling pathway targeted by an IA-4 inhibitor.

Conclusion

While specific data for this compound is not currently available, its structural features suggest it is a viable starting point for the development of novel therapeutic agents. The protocols and conceptual frameworks provided herein offer a guide for the synthesis, evaluation, and potential application of this and related chemical scaffolds in a medicinal chemistry research program. Further investigation into the synthesis and biological profiling of this compound is warranted to fully elucidate its potential.

1-Isopropylindolin-4-amine: An Uncharted Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and patent databases, 1-Isopropylindolin-4-amine does not emerge as a recognized pharmaceutical intermediate. Specific mentions, synthesis protocols, and quantitative data regarding its direct application in the development of therapeutic agents are not publicly available. This suggests that its role, if any, may be nascent, proprietary, or documented under a different chemical identifier.

While information on this specific molecule is elusive, the broader chemical class to which it belongs, substituted indolines, represents a cornerstone in modern medicinal chemistry. The indoline scaffold is a privileged structure, frequently incorporated into the molecular architecture of drugs targeting a wide array of diseases.

The Indoline Scaffold: A Versatile Player in Drug Discovery

The indoline core, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a versatile building block in the design of bioactive molecules. Its structural rigidity and the ability to introduce various substituents at different positions allow for the fine-tuning of pharmacological properties. This has led to the development of indoline-containing drugs with applications in oncology, neurology, infectious diseases, and cardiovascular medicine.

The significance of the indoline framework is underscored by its presence in numerous approved drugs and clinical candidates. These compounds leverage the indoline motif to interact with specific biological targets, such as protein kinases, G-protein coupled receptors, and enzymes.

General Synthetic Pathways and Methodologies

While a specific protocol for the utilization of this compound is not available, general synthetic routes for functionalized indolines are well-established in the chemical literature. These methods provide a foundational understanding of how such intermediates could be prepared and incorporated into more complex molecules. A generalized workflow for the synthesis and functionalization of a substituted indoline is depicted below.

G cluster_synthesis Synthesis of Substituted Indoline cluster_application Potential Pharmaceutical Application Start Starting Materials (e.g., substituted anilines) Reaction1 Cyclization Reaction Start->Reaction1 Reagents & Conditions Intermediate1 Indoline Core Formation Reaction1->Intermediate1 Reaction2 Functional Group Introduction (e.g., Isopropylation, Amination) Intermediate1->Reaction2 Reagents & Conditions Product Substituted Indoline (e.g., this compound) Reaction2->Product Intermediate_App This compound (as intermediate) Coupling Coupling Reaction with Bioactive Moiety Intermediate_App->Coupling API_Precursor Active Pharmaceutical Ingredient (API) Precursor Coupling->API_Precursor Final_Processing Purification & Formulation API_Precursor->Final_Processing Final_Drug Final Drug Product Final_Processing->Final_Drug

Application Note: A Robust and Versatile Protocol for the N-Alkylation of 4-Aminoindoline via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-alkylated indoline scaffolds are prevalent in a wide range of biologically active compounds and are of significant interest to researchers in drug discovery and development. The functionalization of the indoline nitrogen allows for the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This application note details a reliable and high-yielding protocol for the N-alkylation of 4-aminoindoline using reductive amination. This method is superior to direct alkylation with alkyl halides as it circumvents issues with over-alkylation and the use of harsh bases.[1] The protocol described herein utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, making it compatible with a variety of functional groups and suitable for a broad range of substrates.[2][3]

Principle of the Method

Reductive amination is a two-step, one-pot reaction for the formation of amines from a carbonyl compound and another amine.[4][5] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 4-aminoindoline and an aldehyde or ketone.[6] This intermediate is then reduced in situ by a hydride-based reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.[2] The choice of sodium triacetoxyborohydride is advantageous as it is less reactive towards the starting carbonyl compound compared to the iminium ion intermediate, thus minimizing side reactions.[3]

Experimental Protocol: N-Alkylation of 4-Aminoindoline

This protocol provides a general procedure for the N-alkylation of 4-aminoindoline with an aldehyde.

Materials:

  • 4-Aminoindoline

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminoindoline (1.0 eq). Dissolve the starting material in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Addition of Aldehyde: Add the desired aldehyde (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. Monitor the progress of this step by TLC.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be exothermic.

  • Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-aminoindoline.

Quantitative Data

The following table summarizes representative yields for the N-alkylation of indolines with various aldehydes, based on literature precedents for similar substrates.[7]

EntryAldehydeProductRepresentative Yield (%)
1BenzaldehydeN-Benzyl-4-aminoindoline85-95
2IsobutyraldehydeN-Isobutyl-4-aminoindoline80-90
3CyclohexanecarboxaldehydeN-(Cyclohexylmethyl)-4-aminoindoline82-92
44-MethoxybenzaldehydeN-(4-Methoxybenzyl)-4-aminoindoline88-98
5HeptanalN-Heptyl-4-aminoindoline75-85

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Dissolve 4-Aminoindoline in DCE add_aldehyde Add Aldehyde (1.1 eq) start->add_aldehyde stir1 Stir at RT for 1-2h (Imine Formation) add_aldehyde->stir1 add_reductant Add NaBH(OAc)3 (1.5 eq) stir1->add_reductant stir2 Stir at RT for 2-24h add_reductant->stir2 monitor Monitor by TLC stir2->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end Isolated N-Alkylated Product purify->end

Caption: Experimental workflow for N-alkylation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and reactive hydride reagent. Handle it in a dry environment and avoid contact with water or acidic solutions during storage and handling.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for High-Throughput Screening of 1-Isopropylindolin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1-Isopropylindolin-4-amine libraries to identify novel bioactive compounds. The protocols and methodologies outlined below are designed to be adapted to specific biological targets and research objectives.

Introduction

The this compound scaffold represents a unique chemical entity with the potential for diverse biological activities. Indole-containing compounds have been successfully developed into drugs targeting a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in critical signaling pathways.[1][2] High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large chemical libraries, such as those comprised of this compound derivatives, to identify "hit" compounds with desired biological effects.[3][4]

This document details generalized protocols for common HTS assays, data analysis, and visualization of relevant signaling pathways that can be applied to the screening of this compound libraries.

Data Presentation: Hit Compound Summary

The following tables summarize hypothetical quantitative data from a primary HTS campaign and subsequent dose-response analysis for a library of this compound derivatives.

Table 1: Primary High-Throughput Screening Results

Compound IDAssay Signal (Relative Luminescence Units)Percent Inhibition (%)Z'-FactorHit Classification
IIA-0001125087.50.85Strong Hit
IIA-0002875012.50.85Inactive
IIA-0003450055.00.85Moderate Hit
IIA-000492008.00.85Inactive
...............
Positive Control100090.00.85N/A
Negative Control100000.00.85N/A

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Hill Slope
IIA-00010.581.20.98
IIA-00035.20.90.95
............

Experimental Protocols

Below are detailed protocols for three common HTS assay formats suitable for screening this compound libraries against various target classes.

Protocol 1: Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to identify inhibitors of a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates kinase activity and a high luminescence signal indicates inhibition.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • This compound library compounds (in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound (at 10 mM in DMSO) into the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (negative control) or positive control inhibitor.

  • Kinase Reaction Mixture Preparation: Prepare a 2X kinase reaction mixture containing the kinase and its substrate in kinase assay buffer.

  • Enzyme Addition: Add 5 µL of the 2X kinase reaction mixture to each well of the assay plate.

  • Initiation of Reaction: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final compound concentration will be 10 µM in 1% DMSO.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Add 10 µL of the luminescent ATP detection reagent to each well.

  • Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: GPCR Binding Assay (Fluorescence Polarization)

This protocol is designed to identify compounds that bind to a G-protein coupled receptor (GPCR). The assay measures the displacement of a fluorescently labeled ligand from the receptor. A decrease in fluorescence polarization indicates that a library compound is competing with the fluorescent ligand for binding to the GPCR.[5]

Materials:

  • Purified GPCR of interest

  • Fluorescently labeled ligand for the GPCR

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound library compounds (in DMSO)

  • Unlabeled ligand (for positive control)

  • Black, low-volume 384-well assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound (at 10 mM in DMSO) into the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (negative control) or unlabeled ligand (positive control).

  • Reagent Preparation: Prepare a 2X solution of the fluorescently labeled ligand and a 2X solution of the GPCR in assay buffer. The optimal concentrations should be determined empirically.

  • Reagent Addition: Add 5 µL of the 2X GPCR solution to each well.

  • Ligand Addition: Add 5 µL of the 2X fluorescently labeled ligand solution to each well. The final compound concentration will be 10 µM in 1% DMSO.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Readout: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the change in millipolarization (mP) units for each compound and determine the percent displacement relative to controls.

Protocol 3: Protein-Protein Interaction Assay (AlphaScreen)

This protocol is designed to identify compounds that disrupt a specific protein-protein interaction (PPI). The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads, which generate a signal when in close proximity due to the PPI. Disruption of the PPI by a compound leads to a decrease in the signal.[6][7][8][9]

Materials:

  • Two interacting proteins of interest (e.g., Protein A-GST tagged and Protein B-Biotinylated)

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • AlphaScreen assay buffer

  • This compound library compounds (in DMSO)

  • A known inhibitor of the PPI (positive control)

  • White, 384-well ProxiPlates

  • AlphaScreen-capable plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound (at 10 mM in DMSO) into the wells of a 384-well ProxiPlate. For control wells, dispense 50 nL of DMSO (negative control) or positive control inhibitor.

  • Protein Addition: Add 5 µL of a solution containing Protein A-GST and Protein B-Biotinylated in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Bead Addition: Prepare a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads in assay buffer. Add 10 µL of the bead mixture to each well under subdued light.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Readout: Measure the AlphaScreen signal using a plate reader with an excitation wavelength of 680 nm and an emission wavelength between 520-620 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow for HTS and two major signaling pathways that are often targeted in drug discovery and may be relevant for the this compound library.

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 High-Throughput Screening cluster_2 Data Analysis & Hit Identification cluster_3 Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Library_Plating Compound Library Plating Miniaturization->Library_Plating Reagent_Addition Automated Reagent Addition Library_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading Incubation->Signal_Reading Data_QC Data Quality Control (Z'-factor) Signal_Reading->Data_QC Hit_Selection Hit Selection (e.g., >50% inhibition) Data_QC->Hit_Selection Hit_Confirmation Hit Confirmation (Re-testing) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response (IC50 determination) Hit_Confirmation->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

High-Throughput Screening Experimental Workflow.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GPCR G-Protein Coupled Receptor (GPCR) GPCR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

PI3K-Akt Signaling Pathway.

References

Application Notes and Protocols for the Quantification of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Isopropylindolin-4-amine. The following methods are adaptable for the quantification of this compound in various matrices, including pharmaceutical preparations and research samples. The protocols are based on established analytical techniques for aromatic and volatile amines.

Introduction

This compound is a substituted indoline derivative. Accurate and precise quantification of this and related compounds is crucial in drug development for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and monitoring of residual levels in finished products. This application note details two primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a derivatization protocol is provided to enhance detection sensitivity in HPLC analysis.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic amines. The method's suitability is based on the presence of a chromophore in the this compound molecule, allowing for UV detection.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable mobile phase modifier).

  • This compound reference standard.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient elution is often effective for separating aromatic amines from potential impurities. A typical starting point is a mixture of acetonitrile and water (both containing 0.1% formic acid). The gradient can be optimized based on the retention time of the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of this compound. A common starting point for aromatic amines is in the range of 254 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

ParameterResult
**Linearity (R²)
> 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. Due to its potential volatility, this compound is a suitable candidate for GC-MS analysis.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

  • Autosampler and data acquisition software.

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Dichloromethane (GC grade).

  • This compound reference standard.

3. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized for the specific analyte and column.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The specific ions for SIM mode should be determined from the mass spectrum of the reference standard.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent like methanol or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent and filter if necessary.

5. Data Analysis:

  • For quantitative analysis in SIM mode, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

  • Determine the concentration in the samples from the calibration curve.

ParameterResult
**Linearity (R²)
> 0.998
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 30 ng/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Derivatization for Enhanced HPLC-UV/Fluorescence Detection

For trace-level quantification, derivatization can significantly improve the sensitivity of HPLC methods. Derivatizing agents react with the primary amine group of this compound to introduce a highly responsive chromophore or fluorophore. Dansyl chloride is a common derivatizing agent for amines.[1][2]

1. Reagents and Materials:

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone).

  • Sodium bicarbonate buffer (0.1 M, pH 9.0).

  • Methanol.

2. Derivatization Procedure:

  • To 1 mL of the sample or standard solution, add 2 mL of sodium bicarbonate buffer.

  • Add 1 mL of the dansyl chloride solution.

  • Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add a small amount of a quenching agent like sodium sulfite solution to remove excess dansyl chloride.

  • Filter the solution through a 0.45 µm filter before injecting into the HPLC system.

3. HPLC Conditions for Derivatized Sample:

  • The chromatographic conditions will need to be re-optimized for the derivatized analyte. A gradient elution with a mobile phase of acetonitrile and water is a good starting point.

  • Detection:

    • UV Detection: Wavelength around 254 nm or the absorption maximum of the dansyl derivative.

    • Fluorescence Detection: Excitation wavelength around 340 nm and emission wavelength around 520 nm.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into GC Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometric Detection (SIM/Scan) Ionization->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: GC-MS analysis workflow for this compound.

Derivatization_Workflow Start Sample/Standard (this compound) Add_Buffer Add Bicarbonate Buffer (pH 9.0) Start->Add_Buffer Add_Reagent Add Dansyl Chloride Solution Add_Buffer->Add_Reagent Incubate Incubate at 60°C (30 min, dark) Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench Filter Filter (0.45 µm) Quench->Filter Analyze Analyze by HPLC (UV/Fluorescence) Filter->Analyze

Caption: Pre-column derivatization workflow with Dansyl Chloride.

References

Application Note: Quantitative Analysis of 1-Isopropylindolin-4-amine using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1-Isopropylindolin-4-amine in solution using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The developed protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally similar compounds. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for routine analysis.

Introduction

This compound is an indoline derivative of interest in pharmaceutical research and development. Accurate and precise quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control. This document provides a detailed protocol for a selective and sensitive HPLC-MS method for the determination of this compound. The method utilizes reversed-phase chromatography for separation and tandem mass spectrometry for detection and quantification.

Experimental Protocols

  • This compound reference standard (Purity ≥97%)

  • Internal Standard (IS): An appropriate deuterated analog or a structurally similar compound with a distinct mass, such as aniline-d5.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), 99% or higher

  • Ultrapure water (18.2 MΩ·cm)

  • 0.2 µm syringe filters

2.2.1. Stock Solutions

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.

  • Store stock solutions at -20°C.

2.2.2. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • A typical calibration curve might range from 1 ng/mL to 500 ng/mL.[1][2]

  • Spike each calibration standard with the internal standard to a final concentration of 20 µg/kg.[3]

2.2.3. Sample Preparation (Protein Precipitation)

This protocol is suitable for biological matrices such as plasma or serum.

  • To 100 µL of the sample, add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant and filter through a 0.2 µm syringe filter into an HPLC vial.

2.3.1. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-9 min: 95% B

    • 9.1-12 min: 5% B (re-equilibration)

2.3.2. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-MS analysis of this compound.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Expected Retention Time~5.8 min (dependent on the specific system)

Table 2: Mass Spectrometry Parameters (MRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound177.26134.10.13020
This compound177.2691.10.13035
Internal Standard (Aniline-d5)99.172.10.12515

Table 3: Method Validation Summary

ParameterResult
Linearity (r²)>0.995
Linear Range1 - 500 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 15%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the HPLC-MS analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) working Working Standards & Calibration Curve stock->working hplc HPLC Separation (C18 Column) working->hplc sample Sample Spiking with Internal Standard precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation filtration Supernatant Filtration centrifugation->filtration filtration->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Integration ms->integration quantification Quantification (Calibration Curve) integration->quantification report Reporting quantification->report

Caption: Experimental workflow for HPLC-MS analysis.

signaling_pathway Logical Flow of Analysis cluster_sample Sample Handling cluster_instrument Instrumental Analysis cluster_result Data Interpretation start Start: Sample prep Preparation start->prep Extraction lc Liquid Chromatography prep->lc Injection ms Mass Spectrometry lc->ms Ionization process Data Processing ms->process Detection end End: Result process->end Quantification

Caption: Logical flow of the analytical process.

Conclusion

The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of a C18 column offers good chromatographic separation, and tandem mass spectrometry with MRM ensures high selectivity and sensitivity. This method is suitable for use in regulated environments and for research purposes where accurate determination of this compound is required. The provided protocol can be adapted for other similar aromatic amines with appropriate validation.

References

Application Note: NMR Characterization of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted Nuclear Magnetic Resonance (NMR) data for the characterization of 1-Isopropylindolin-4-amine. The information herein is intended to serve as a reference for the synthesis and analysis of this and structurally related compounds.

Introduction

This compound is a substituted indoline derivative. The indoline scaffold is a core structure in many biologically active compounds and pharmaceuticals. Accurate structural elucidation is critical for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of small molecules. This application note outlines the experimental procedure for acquiring ¹H and ¹³C NMR spectra of this compound and presents the predicted spectral data.

Disclaimer: The NMR data presented in this document is predicted based on the analysis of structurally similar compounds, as no experimentally derived spectra for this compound are currently available in the public domain. The proposed chemical shifts and coupling constants are for illustrative purposes and should be confirmed by experimental data.

Predicted NMR Data

The chemical structure of this compound is shown below:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Based on known substituent effects and analysis of related indoline and aniline derivatives, the following ¹H and ¹³C NMR data are predicted.

Predicted ¹H NMR Data

The predicted ¹H NMR data was acquired in CDCl₃ at 400 MHz.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~6.95t~7.81HH-6
~6.25d~7.61HH-5
~6.15d~8.01HH-7
~3.60sept~6.61HN-CH(CH₃)₂
~3.40br s2HNH₂
~3.30t~8.22HH-2
~2.95t~8.22HH-3
~1.20d~6.66HN-CH(CH₃)₂
Predicted ¹³C NMR Data

The predicted ¹³C NMR data was acquired in CDCl₃ at 100 MHz.

Chemical Shift (δ) ppmAssignment
~152.0C-7a
~145.0C-4
~129.5C-6
~118.0C-3a
~105.0C-5
~103.0C-7
~52.0C-2
~49.0N-CH(CH₃)₂
~28.0C-3
~19.0N-CH(CH₃)₂

Experimental Protocol

This section details the methodology for the NMR characterization of this compound.

Materials and Equipment
  • This compound (sample)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

    • Spectral Width: ~16 ppm

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters for a 100 MHz (for ¹³C) spectrometer are:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more (as needed for good signal-to-noise)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: ~240 ppm

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule.

Workflow Diagram

The following diagram illustrates the experimental workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate (1H) phase_cal->integrate analyze Analyze and Assign integrate->analyze

Caption: NMR Characterization Workflow.

Application Notes and Protocols for 1-Isopropylindolin-4-amine Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylindolin-4-amine is a heterocyclic amine containing an indoline scaffold. The indoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Published research on structurally similar compounds suggests potential for this compound to possess antioxidant, anti-inflammatory, antimicrobial, and modulatory effects on key cellular targets like G-protein coupled receptors (GPCRs) and enzymes.[1][2][3][4][5]

These application notes provide a comprehensive guide for researchers to screen for the biological activity of this compound. Detailed protocols for a panel of in vitro assays are presented to enable the initial characterization of this compound's pharmacological profile.

Experimental Workflow

The following diagram outlines a general workflow for the initial screening and characterization of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary Assays & Mechanism of Action Compound Acquisition Compound Acquisition Primary Assays Panel of in vitro assays: - Antioxidant - Anti-inflammatory - Antimicrobial - GPCR Activation - Enzyme Inhibition Compound Acquisition->Primary Assays This compound Hit Identification Hit Identification Primary Assays->Hit Identification Active? Dose-Response Determine IC50/EC50 Hit Identification->Dose-Response Yes Secondary Assays Target-specific assays Dose-Response->Secondary Assays Mechanism of Action Elucidate biological mechanism Secondary Assays->Mechanism of Action

Caption: A general workflow for screening the biological activity of this compound.

Panel of Recommended In Vitro Assays

Based on the known activities of indoline derivatives, the following assays are recommended for the initial screening of this compound.

Antioxidant Activity Assays

Indoline derivatives have been reported to possess antioxidant properties.[2] The following assays can determine the free radical scavenging and antioxidant capacity of the test compound.

Data Presentation: Hypothetical Antioxidant Activity

Assay TypeTest Compound Conc. (µM)% Inhibition / Scavenging ActivityPositive Control (Trolox)
DPPH Radical Scavenging 115.295.1
1045.898.2
10085.399.5
ABTS Radical Scavenging 112.596.3
1040.198.9
10082.799.8

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 50 µL of various concentrations of the test compound to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Prepare ABTS radical cation by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • In a 96-well plate, add 20 µL of various concentrations of the test compound to 180 µL of the diluted ABTS solution.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

Anti-inflammatory Activity Assays

Several indoline derivatives have demonstrated anti-inflammatory effects by reducing the production of inflammatory mediators.[2]

Data Presentation: Hypothetical Anti-inflammatory Activity

Assay TypeTest Compound Conc. (µM)% Inhibition of NO Production% Inhibition of TNF-α Secretion
LPS-stimulated RAW 264.7 cells 18.55.2
1035.228.9
5075.868.4

Experimental Protocols:

  • Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • Determine the percentage inhibition of NO production compared to LPS-stimulated cells without the test compound.

  • TNF-α Secretion in LPS-stimulated RAW 264.7 Macrophages:

    • Follow the same cell culture and stimulation protocol as for the NO assay.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

    • Calculate the percentage inhibition of TNF-α secretion.

Antimicrobial Activity Assays

The indoline scaffold is present in various compounds with antimicrobial properties.[1][4][5]

Data Presentation: Hypothetical Antimicrobial Activity

OrganismAssay TypeTest Compound Conc. (µg/mL)Zone of Inhibition (mm) / % Growth Inhibition
Staphylococcus aureus Disk Diffusion10012
Broth Microdilution (MIC)6495%
Escherichia coli Disk Diffusion1008
Broth Microdilution (MIC)12892%
Candida albicans Disk Diffusion10010
Broth Microdilution (MIC)6498%

Experimental Protocols:

  • Disk Diffusion Method: [6][7][8]

    • Prepare a standardized inoculum of the test microorganism.

    • Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Place the disks onto the agar surface.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

    • Measure the diameter of the zone of growth inhibition around the disks.

  • Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): [6][7][8]

    • In a 96-well plate, prepare serial two-fold dilutions of the test compound in a suitable broth medium.

    • Add a standardized inoculum of the test microorganism to each well.

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

G-Protein Coupled Receptor (GPCR) Activation Assay

The structural features of this compound suggest potential interaction with GPCRs. A generic GPCR activation assay can be used for initial screening.

Data Presentation: Hypothetical GPCR Activation

Assay TypeTest Compound Conc. (µM)% Agonist Activity (vs. Positive Control)
cAMP Assay (Gs-coupled) 12.1
1015.8
10045.3
Calcium Flux Assay (Gq-coupled) 11.5
1010.2
10038.7

Experimental Protocol: Generic GPCR Activation Assay (e.g., cAMP Assay for Gs-coupled receptors): [9][10][11][12][13]

  • Use a cell line stably expressing a reporter system linked to a specific GPCR (e.g., a cAMP response element-luciferase reporter).

  • Seed the cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of this compound.

  • Incubate for a specified period to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase).

  • Calculate the percentage of activation relative to a known agonist for the receptor.

Enzyme Inhibition Assay

Indoline derivatives are known to inhibit various enzymes.[3] A general enzymatic assay can be adapted to screen for inhibitory activity against a target enzyme.

Data Presentation: Hypothetical Enzyme Inhibition

Target EnzymeTest Compound Conc. (µM)% Inhibition
Example: Monoamine Oxidase A (MAO-A) 15.6
1028.4
10065.9

Experimental Protocol: Generic Enzyme Inhibition Assay: [14][15][16][17][18]

  • Select a target enzyme and a suitable substrate that produces a detectable signal upon enzymatic conversion.

  • In a 96-well plate, add the enzyme, buffer, and various concentrations of this compound.

  • Pre-incubate to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) over time.

  • Calculate the percentage of inhibition compared to the uninhibited enzyme reaction.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an agonist on a Gs-coupled GPCR.

G Ligand This compound GPCR Gs-coupled Receptor Ligand->GPCR Binds G_Protein Gαs GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A hypothetical Gs-coupled GPCR signaling pathway potentially activated by this compound.

Conclusion

The provided application notes and protocols offer a starting point for the systematic evaluation of the biological activity of this compound. The proposed panel of assays covers a range of plausible activities based on the known pharmacology of the indoline scaffold. Positive results in any of these primary screens should be followed by more detailed dose-response studies and secondary assays to confirm the activity and elucidate the mechanism of action.

References

Application Notes and Protocols: 1-Isopropylindolin-4-amine as a Scaffold for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a detailed overview of the potential application of 1-isopropylindolin-4-amine as a versatile scaffold for the development of novel inhibitors. While specific data for this scaffold is not yet extensively available in public domains, these notes offer a comprehensive guide based on established principles of drug discovery. The following sections detail a plausible synthetic route, a generalized workflow for inhibitor development, and protocols for library synthesis and biological screening.

Introduction to the this compound Scaffold

The this compound scaffold presents a unique three-dimensional structure with multiple points for chemical diversification. The indoline core provides a rigid framework, while the isopropyl group at the 1-position can influence solubility and metabolic stability. The primary amine at the 4-position serves as a key handle for the introduction of a wide array of functional groups, enabling the exploration of extensive chemical space to identify potent and selective inhibitors for various biological targets. Amine-containing scaffolds are prevalent in drug discovery, often involved in key interactions with target proteins.

Hypothetical Synthesis of this compound

A plausible synthetic route for the this compound scaffold is proposed below, starting from commercially available 4-nitroindole.

start 4-Nitroindole step1 N-Isopropylation (e.g., 2-iodopropane, NaH) start->step1 product1 1-Isopropyl-4-nitroindole step1->product1 step2 Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2) product1->step2 product2 1-Isopropylindol-4-amine step2->product2 step3 Indole to Indoline Reduction (e.g., NaBH3CN, TFA) product2->step3 final_product This compound step3->final_product

Caption: Proposed synthetic pathway for this compound.

Drug Discovery Workflow

The development of novel inhibitors from the this compound scaffold would typically follow a structured drug discovery workflow.

cluster_0 Scaffold-Based Drug Discovery Workflow scaffold This compound Scaffold library Library Synthesis (e.g., Amide Coupling, Reductive Amination) scaffold->library screening High-Throughput Screening (HTS) (Biochemical or Cell-Based Assays) library->screening hit_id Hit Identification & Validation screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization (ADMET Profiling) sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: General workflow for inhibitor development.

Experimental Protocols

General Protocol for Library Synthesis via Amide Coupling

This protocol describes a general method for synthesizing a library of derivatives from the this compound scaffold using amide bond formation.

Materials:

  • This compound

  • A diverse collection of carboxylic acids

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of a selected carboxylic acid (1.2 equivalents) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for a Generic Kinase Inhibition Assay

This protocol outlines a general method for screening the synthesized library against a target kinase.

Materials:

  • Synthesized inhibitor library (dissolved in DMSO)

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Add 2 µL of the synthesized compounds at various concentrations (typically in a dose-response format) to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Add 4 µL of the target kinase solution (at a predetermined optimal concentration) to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the kinase substrate and ATP (at its Km concentration).

  • Incubate the reaction at room temperature for 1-2 hours.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.

cluster_0 Kinase Inhibition Assay Workflow dispense_compounds Dispense Compounds (Varying Concentrations) add_kinase Add Target Kinase dispense_compounds->add_kinase pre_incubation Pre-incubation (Compound-Kinase Binding) add_kinase->pre_incubation add_substrate_atp Add Substrate & ATP (Initiate Reaction) pre_incubation->add_substrate_atp reaction_incubation Reaction Incubation add_substrate_atp->reaction_incubation add_detection_reagent Add Detection Reagent (Stop Reaction) reaction_incubation->add_detection_reagent read_plate Read Plate (Luminescence/Fluorescence) add_detection_reagent->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: Workflow for a generic kinase inhibition assay.

Data Presentation

Due to the novelty of the this compound scaffold, extensive public data on its derivatives is not available. The following table is a template for presenting screening data for a hypothetical library of inhibitors.

Compound IDR-Group (at 4-amino position)Target KinaseIC₅₀ (µM)Cell-based Potency (EC₅₀, µM)
EX-001BenzoylKinase A1.25.8
EX-0024-ChlorobenzoylKinase A0.52.1
EX-003CyclohexylcarbonylKinase A> 50> 50
EX-004Pyridine-2-carbonylKinase A0.83.5
EX-005PhenylacetylKinase A2.510.2

Potential Signaling Pathway Target

Inhibitors derived from novel scaffolds are often designed to modulate key signaling pathways implicated in disease. A representative pathway that could be targeted is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

cluster_0 MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Inhibitor Target ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: A simplified MAPK/ERK signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel inhibitors. Its synthetic tractability and potential for generating diverse chemical libraries make it an attractive starting point for drug discovery campaigns targeting a range of biological targets, including kinases, proteases, and protein-protein interactions. Future work should focus on the synthesis and biological evaluation of a diverse library of derivatives to explore the structure-activity relationships and identify promising lead compounds for further optimization.

Synthetic Routes to Functionalized 1-Isopropylindolin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized 1-isopropylindolin-4-amine, a scaffold of interest in medicinal chemistry. The following sections outline two primary synthetic strategies, starting from commercially available precursors. Each route is presented with detailed experimental procedures, quantitative data for key transformations, and visual representations of the synthetic workflows.

Introduction

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The this compound and its derivatives are of particular interest due to their potential as modulators of various biological targets. The strategic introduction of an isopropyl group at the 1-position and an amino group at the 4-position, along with further functionalization, allows for the exploration of structure-activity relationships (SAR) in drug development programs. This document outlines two robust synthetic pathways to access this important molecular framework.

Synthetic Strategy Overview

Two principal retrosynthetic approaches are presented for the synthesis of this compound.

Route 1: Late-Stage N-Isopropylation This strategy involves the initial construction of the 4-aminoindoline core, followed by the introduction of the isopropyl group at the nitrogen atom in the final steps. This approach is advantageous when a variety of N-substituents are desired for SAR studies.

Route 2: Early-Stage N-Isopropylation In this alternative approach, the isopropyl group is introduced early in the synthetic sequence, prior to the formation of the indoline ring. This route may be preferable for large-scale synthesis where the early introduction of key fragments can be more efficient.

Route 1: Late-Stage N-Isopropylation

This synthetic pathway begins with the synthesis of 4-nitroindole, which is subsequently reduced to 4-aminoindoline. The final step is the N-isopropylation of the indoline nitrogen.

Workflow for Route 1

A 2-Methyl-3-nitroaniline B N-(2-Methyl-3-nitrophenyl)acetamide A->B Acetic Anhydride C 4-Nitroindole B->C DMF-DMA, Pyrrolidine D 4-Aminoindoline C->D Reduction (e.g., H2, Pd/C) E This compound D->E N-Isopropylation (Method A or B)

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of N-(2-Methyl-3-nitrophenyl)acetamide

To a solution of 2-methyl-3-nitroaniline (1.0 eq) in acetic acid is added acetic anhydride (1.2 eq). The reaction mixture is stirred at room temperature for 1 hour. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford N-(2-methyl-3-nitrophenyl)acetamide.

Step 2: Synthesis of 4-Nitroindole

A mixture of N-(2-methyl-3-nitrophenyl)acetamide (1.0 eq), dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq), and pyrrolidine (1.2 eq) in DMF is heated at 100 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 4-nitroindole.

Step 3: Synthesis of 4-Aminoindoline

4-Nitroindole (1.0 eq) is dissolved in methanol and subjected to catalytic hydrogenation in the presence of 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 4-aminoindoline.

Step 4: Synthesis of this compound

Two methods are provided for the N-isopropylation of 4-aminoindoline.

  • Method A: Catalytic N-Alkylation with Isopropanol

    A mixture of 4-aminoindoline (1.0 eq), isopropanol (3.0 eq), a suitable catalyst (e.g., an Iridium or Iron complex), and a base (e.g., KOH) in an appropriate solvent (e.g., water or TFE) is heated under reflux for 12-48 hours.[1][2] After cooling, the reaction mixture is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Method B: Reductive Amination with Acetone

    To a solution of 4-aminoindoline (1.0 eq) and acetone (1.5 eq) in methanol is added sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography.

Quantitative Data for Route 1
StepProductStarting MaterialReagentsTypical Yield (%)
1N-(2-Methyl-3-nitrophenyl)acetamide2-Methyl-3-nitroanilineAcetic Anhydride95-99
24-NitroindoleN-(2-Methyl-3-nitrophenyl)acetamideDMF-DMA, Pyrrolidine60-70
34-Aminoindoline4-NitroindoleH₂, 10% Pd/C85-95
4AThis compound4-AminoindolineIsopropanol, Catalyst60-80
4BThis compound4-AminoindolineAcetone, NaBH₃CN70-90

Route 2: Early-Stage N-Isopropylation

This approach introduces the isopropyl group onto the indoline nitrogen at an earlier stage. This can be advantageous for streamlining the synthesis of the final target molecule. A potential protection strategy for the 4-amino group is also considered to avoid side reactions.

Workflow for Route 2

A 4-Aminoindoline B 4-(tert-Butoxycarbonylamino)indoline A->B Boc₂O, Base C 1-Isopropyl-4-(tert-butoxycarbonylamino)indoline B->C N-Isopropylation (Method A or B) D This compound C->D Deprotection (e.g., TFA)

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Protection of 4-Aminoindoline

To a solution of 4-aminoindoline (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent (e.g., dichloromethane) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-(tert-butoxycarbonylamino)indoline.

Step 2: N-Isopropylation of Protected 4-Aminoindoline

The N-isopropylation of 4-(tert-butoxycarbonylamino)indoline can be achieved using either Method A (Catalytic N-Alkylation) or Method B (Reductive Amination) as described in Route 1, Step 4.

Step 3: Deprotection

The Boc-protected this compound (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified to afford the final product, this compound.

Quantitative Data for Route 2
StepProductStarting MaterialReagentsTypical Yield (%)
14-(tert-Butoxycarbonylamino)indoline4-AminoindolineBoc₂O, Et₃N90-98
2A1-Isopropyl-4-(tert-butoxycarbonylamino)indoline4-(tert-Butoxycarbonylamino)indolineIsopropanol, Catalyst60-80
2B1-Isopropyl-4-(tert-butoxycarbonylamino)indoline4-(tert-Butoxycarbonylamino)indolineAcetone, NaBH₃CN70-90
3This compound1-Isopropyl-4-(tert-butoxycarbonylamino)indolineTFA90-99

Conclusion

The synthetic routes outlined in this document provide reliable and adaptable methods for the preparation of functionalized this compound. The choice between a late-stage or early-stage N-isopropylation strategy will depend on the specific goals of the research program, such as the need for rapid diversification of N-substituents or the requirements of a large-scale synthesis. The provided protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Crystallization of 1-Isopropylindolin-4-amine Salts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The successful crystallization of active pharmaceutical ingredients (APIs) is a critical step in drug development, influencing purity, stability, and bioavailability.[1][2] 1-Isopropylindolin-4-amine, as a basic compound, can be converted into various salt forms to improve its physicochemical properties.[1][3] Salt formation introduces ionic interactions that can stabilize the crystal lattice, often leading to more crystalline materials compared to the free form.[3] This document provides detailed application notes and protocols for the crystallization of this compound salts, focusing on common techniques such as cooling crystallization, anti-solvent crystallization, and vapor diffusion.

General Considerations for Crystallization:

  • Solvent Selection: The choice of solvent is paramount and depends on the solubility of the this compound salt. A suitable solvent system will dissolve the salt at a higher temperature or in a larger volume, and allow for controlled precipitation or crystallization upon cooling or addition of an anti-solvent.[4] Common solvents for amine salts include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and nitriles (acetonitrile).[5][6]

  • Counter-ion Selection: The choice of the acid to form the salt (e.g., hydrochloride, tartrate, mesylate) will significantly impact the salt's properties, including its solubility and crystal habit. A salt screen is often the first step to identify the most suitable salt form for development.[1]

  • Supersaturation: Crystallization is induced by creating a supersaturated solution, from which the dissolved salt can then precipitate in an ordered, crystalline form. This can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.

  • Polymorphism: A single compound can often crystallize in multiple forms, known as polymorphs, which may have different physical properties.[1] It is crucial to screen for and identify the most stable polymorph for pharmaceutical development.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound Hydrochloride

This method relies on the principle that the solubility of the salt is significantly higher at an elevated temperature than at a lower temperature.

Methodology:

  • Dissolution: In a jacketed glass reactor, suspend 10.0 g of this compound hydrochloride in 100 mL of isopropanol.

  • Heating: While stirring, heat the suspension to 70 °C. The salt should completely dissolve to form a clear solution. If not, add small aliquots of isopropanol until a clear solution is obtained.

  • Controlled Cooling: Once a clear solution is achieved, slowly cool the solution at a controlled rate of 10 °C/hour.

  • Nucleation: Crystal nucleation may be observed as the solution cools. If no crystals form by the time the solution reaches 40 °C, consider seeding with a small amount of previously obtained crystals.

  • Maturation: Once crystallization begins, continue cooling to 5 °C and hold at this temperature for 4 hours with gentle stirring to allow for complete crystallization and crystal growth.

  • Isolation: Filter the resulting slurry through a Büchner funnel.

  • Washing: Wash the collected crystals with two 20 mL portions of cold isopropanol.

  • Drying: Dry the crystals under vacuum at 40 °C for 12-18 hours.

Workflow for Cooling Crystallization:

Cooling_Crystallization cluster_workflow Cooling Crystallization Workflow dissolution Dissolve Salt in Solvent at Elevated Temperature cooling Controlled Cooling to Induce Supersaturation dissolution->cooling Clear Solution nucleation Nucleation and Crystal Growth cooling->nucleation maturation Hold at Low Temperature for Maturation nucleation->maturation isolation Isolate Crystals (Filtration) maturation->isolation washing Wash with Cold Solvent isolation->washing drying Dry Crystals Under Vacuum washing->drying

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization of this compound Tartrate

This technique involves the addition of a solvent in which the salt is insoluble (an anti-solvent) to a solution of the salt, thereby inducing precipitation.

Methodology:

  • Dissolution: Dissolve 5.0 g of this compound tartrate in 50 mL of methanol at room temperature (20-25 °C) with stirring until a clear solution is obtained.

  • Anti-Solvent Addition: Slowly add methyl tert-butyl ether (MTBE) as an anti-solvent to the stirred solution at a rate of approximately 2 mL/minute.

  • Precipitation: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: After the initial cloudiness, continue adding the anti-solvent until a total of 100 mL has been added.

  • Maturation: Stir the resulting slurry at room temperature for 2 hours to allow for complete crystallization.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the crystal cake with 15 mL of a 2:1 mixture of MTBE and methanol.

  • Drying: Dry the crystals under vacuum at 35 °C for 12 hours.

Workflow for Anti-Solvent Crystallization:

Anti_Solvent_Crystallization cluster_workflow Anti-Solvent Crystallization Workflow dissolution Dissolve Salt in a Good Solvent addition Slow Addition of an Anti-Solvent dissolution->addition precipitation Induce Precipitation and Crystal Formation addition->precipitation Induces Supersaturation maturation Stir for Maturation precipitation->maturation isolation Isolate Crystals (Filtration) maturation->isolation washing Wash with Solvent/ Anti-Solvent Mixture isolation->washing drying Dry Crystals Under Vacuum washing->drying

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 3: Vapor Diffusion Crystallization of this compound Mesylate

This method is suitable for obtaining high-quality single crystals for X-ray diffraction analysis and involves the slow diffusion of an anti-solvent vapor into a solution of the salt.

Methodology:

  • Solution Preparation: Prepare a concentrated solution of this compound mesylate in a suitable solvent (e.g., 100 mg in 1 mL of ethanol).

  • Setup: Place this solution in a small, open vial. Place the vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a desiccator).

  • Anti-Solvent Reservoir: Add a larger volume of an anti-solvent (e.g., 10 mL of diethyl ether) to the bottom of the sealed container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container and leave it undisturbed at a constant temperature (e.g., room temperature). The anti-solvent vapor will slowly diffuse into the salt solution.

  • Crystal Growth: Over several days to weeks, the solubility of the salt in the solution will decrease as the anti-solvent vapor is absorbed, leading to the slow growth of crystals.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the vial using a spatula or by decanting the mother liquor.

Logical Relationships in Crystallization Parameter Optimization:

Crystallization_Parameters cluster_inputs Input Parameters cluster_outputs Crystal Attributes cluster_process Crystallization Process Solvent Solvent System Supersaturation Supersaturation Rate Solvent->Supersaturation Temperature Temperature Profile Temperature->Supersaturation Concentration Initial Concentration Concentration->Supersaturation Agitation Agitation Rate Nucleation Nucleation Agitation->Nucleation Yield Crystal Yield Purity Purity Size Crystal Size Distribution Morphology Crystal Morphology Polymorph Polymorphic Form Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Growth->Yield Growth->Purity Growth->Size Growth->Morphology Growth->Polymorph

Caption: Interplay of Crystallization Parameters.

Data Presentation

The following tables present hypothetical data for the crystallization of different this compound salts to illustrate the outcomes of the described protocols.

Table 1: Solubility of this compound Salts in Various Solvents at 25 °C

Salt FormSolventSolubility (mg/mL)
HydrochlorideMethanol150
HydrochlorideIsopropanol25
HydrochlorideAcetone5
TartrateMethanol200
TartrateWater> 500
TartrateMTBE< 1
MesylateEthanol120
MesylateDiethyl Ether< 1

Table 2: Comparison of Crystallization Techniques for this compound Hydrochloride

ParameterCooling CrystallizationAnti-Solvent Crystallization
Solvent System IsopropanolMethanol/MTBE (1:2)
Starting Amount 10.0 g5.0 g
Yield 8.8 g (88%)4.2 g (84%)
Purity (HPLC) 99.8%99.5%
Crystal Habit NeedlesSmall Prisms
Time 24 hours4 hours

The choice of crystallization technique for this compound salts depends on the desired outcome, such as high yield for bulk production or high-quality single crystals for structural analysis. The protocols and data presented here provide a foundation for developing robust crystallization processes. It is essential to perform experimental screening of solvents, temperatures, and other parameters to optimize the crystallization of a specific salt form. Further characterization of the resulting crystalline material by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) is recommended to determine the polymorphic form and thermal stability.

References

Application Notes & Protocols: The Use of 1-Isopropylindolin-4-amine in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Isopropylindolin-4-amine serves as a versatile scaffold in medicinal chemistry, particularly in the generation of focused libraries for structure-activity relationship (SAR) studies. Its unique structural features, including a constrained bicyclic core and a modifiable secondary amine, make it an attractive starting point for the design of potent and selective kinase inhibitors. This document outlines the application of this compound in a hypothetical SAR study targeting a generic tyrosine kinase (TK) implicated in oncology.

Rationale for SAR Studies

The indoline core is a privileged scaffold found in numerous biologically active compounds. The 1-isopropyl group provides a degree of steric bulk and lipophilicity that can influence binding pocket interactions. The 4-amino group serves as a key handle for derivatization, allowing for the exploration of various substituents to probe the chemical space of the target's active site. The primary goal of this illustrative SAR study is to identify key structural modifications that enhance inhibitory activity and selectivity against the target TK.

Synthetic Workflow

The general synthetic scheme for generating a library of derivatives from this compound involves a two-step process: synthesis of the core scaffold followed by diversification at the 4-amino position.

G cluster_0 Step 1: Synthesis of this compound Core cluster_1 Step 2: Library Diversification A 4-Nitroindoline C Reductive Amination (e.g., Na(OAc)3BH) A->C B Acetone B->C D 1-Isopropyl-4-nitroindoline C->D E Reduction (e.g., H2, Pd/C) D->E F This compound E->F G This compound I Acylation / Sulfonylation G->I H Acyl Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO2Cl) H->I J Target Compound Library I->J

Caption: Synthetic workflow for the preparation of a focused library based on the this compound scaffold.

Experimental Protocols

General Synthesis of this compound

Materials:

  • 4-Nitroindoline

  • Acetone

  • Sodium triacetoxyborohydride (Na(OAc)3BH)

  • Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reductive Amination: To a solution of 4-nitroindoline (1.0 eq) in DCM, add acetone (1.5 eq). Stir the mixture for 30 minutes at room temperature.

  • Add Na(OAc)3BH (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-isopropyl-4-nitroindoline.

  • Reduction: Dissolve the crude 1-isopropyl-4-nitroindoline in MeOH.

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction vessel with H2 gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

General Protocol for Amide/Sulfonamide Library Synthesis

Materials:

  • This compound

  • A diverse set of acyl chlorides or sulfonyl chlorides (R-COCl or R-SO2Cl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add TEA (1.2 eq) or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.

Hypothetical SAR Data

The following table summarizes the hypothetical SAR data for a series of derivatives of this compound against a target tyrosine kinase.

Compound IDR Group (Substitution at 4-amino position)Molecular WeightIC50 (nM)
IA-1 H (Parent Amine)176.26>10,000
IA-2 Acetyl218.295,200
IA-3 Benzoyl280.361,500
IA-4 4-Fluorobenzoyl298.35850
IA-5 4-Methoxybenzoyl310.391,200
IA-6 4-(Trifluoromethyl)benzoyl348.35450
IA-7 Thiophene-2-carbonyl286.39980
IA-8 Phenylsulfonyl316.42620
IA-9 4-Methylphenylsulfonyl330.45310
IA-10 4-Chlorophenylsulfonyl350.87150

Interpretation of SAR

  • Parent Amine (IA-1): The unsubstituted amine shows no significant activity, indicating that derivatization is crucial for binding.

  • Acyl vs. Sulfonyl: Both acyl (IA-3 to IA-7) and sulfonyl (IA-8 to IA-10) derivatives exhibit inhibitory activity, with the sulfonylamides generally being more potent.

  • Aromatic Substituents: The introduction of an aromatic ring (e.g., Benzoyl in IA-3) significantly improves activity compared to a simple acetyl group (IA-2).

  • Electronic Effects on the Phenyl Ring:

    • Electron-withdrawing groups (EWG) at the para-position of the benzoyl or phenylsulfonyl moiety enhance potency (IA-4, IA-6, IA-10). The trifluoromethyl group (IA-6) and chloro group (IA-10) are particularly beneficial.

    • An electron-donating group (EDG) like methoxy (IA-5) is less favorable than an EWG.

  • Heteroaromatic Rings: A thiophene ring (IA-7) is well-tolerated and provides comparable activity to the benzoyl derivative.

Proposed Signaling Pathway and Mechanism of Action

The target tyrosine kinase (TK) is a hypothetical receptor tyrosine kinase involved in a pro-survival signaling cascade. Ligand binding induces receptor dimerization and autophosphorylation, initiating a downstream cascade involving key signaling nodes like RAS, RAF, MEK, and ERK, ultimately leading to cell proliferation and survival. The synthesized inhibitors are designed to bind to the ATP-binding site of the TK, preventing autophosphorylation and blocking downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor RTK Target TK Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding

Caption: Proposed mechanism of action for this compound derivatives as inhibitors of a target tyrosine kinase signaling pathway.

Conclusion

The this compound scaffold provides a valuable starting point for the development of kinase inhibitors. The hypothetical SAR study demonstrates that systematic modification of the 4-amino group can lead to a significant enhancement in potency. Specifically, the incorporation of phenylsulfonyl moieties with electron-withdrawing substituents at the para-position appears to be a promising strategy for improving inhibitory activity against the target tyrosine kinase. Further optimization could involve exploring alternative substitution patterns on the aromatic ring and modifying the isopropyl group at the 1-position to further probe the binding pocket.

Application Notes: Characterization of 1-Isopropylindolin-4-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Isopropylindolin-4-amine is a novel small molecule with potential applications in drug discovery and biomedical research. Its indoline core structure is a common motif in compounds targeting the central nervous system. These application notes provide a comprehensive overview of experimental protocols to characterize the activity of this compound in various cell-based assays. The following data and protocols are presented based on a hypothesized mechanism of action, where this compound acts as a modulator of a novel G-protein coupled receptor (GPCR), designated here as "Novel Dopamine Receptor Subtype X" (nDRX).

Hypothetical Mechanism of Action

For the purpose of these protocols, we hypothesize that this compound is an agonist of the nDRX, a Gq-coupled GPCR. Activation of nDRX by an agonist is presumed to initiate a signaling cascade via Gαq, leading to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 levels triggers the release of calcium (Ca2+) from the endoplasmic reticulum, resulting in a measurable transient increase in cytosolic calcium concentration.

Applications

The protocols described herein are designed for researchers, scientists, and drug development professionals to:

  • Determine the cytotoxic profile of this compound.

  • Ascertain the potency and efficacy of this compound at its putative GPCR target.

  • Elucidate the primary signaling pathway engaged by the compound.

  • Provide a framework for the screening and characterization of other novel compounds.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the characterization of this compound in the described cell-based assays.

Table 1: Cytotoxicity of this compound in HEK293 Cells

Compound Concentration (µM)% Cell Viability (MTT Assay)
0.199.8 ± 2.1
198.5 ± 3.4
1095.2 ± 4.1
5088.7 ± 5.5
10075.3 ± 6.8
CC50 (µM) >100

Data are presented as mean ± standard deviation (n=3).

Table 2: Functional Activity of this compound on nDRX-expressing Cells

AssayEndpointEC50 / IC50 (nM)
Calcium Flux AssayIntracellular Ca2+ release15.2 ± 2.8
cAMP Accumulation AssayInhibition of Forskolin-stimulated cAMP>10,000

Data are presented as mean ± standard deviation (n=3). EC50 for agonist activity in the Calcium Flux Assay and IC50 for antagonist activity in the cAMP assay.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: Intracellular Calcium Flux Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of the hypothesized Gq-coupled nDRX receptor.

Materials:

  • HEK293 cells stably expressing the nDRX receptor

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid (if required to prevent dye extrusion)

  • This compound stock solution (10 mM in DMSO)

  • 96-well black-wall, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed nDRX-expressing HEK293 cells into a 96-well black-wall, clear-bottom plate at a density of 4 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the culture medium and add 100 µL of the dye-loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure the fluorescence intensity before and after the addition of the compound.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the diluted compound to each well.

    • Continuously measure the fluorescence intensity for 2-3 minutes to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the response to a positive control (e.g., a known agonist). Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: cAMP Second Messenger Assay

This protocol is used to determine if this compound modulates the activity of adenylyl cyclase, which would indicate signaling through Gs or Gi pathways.[3]

Materials:

  • HEK293 cells stably expressing the nDRX receptor

  • cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)

  • Stimulation buffer (provided in the kit or HBSS with IBMX)

  • Forskolin (an adenylyl cyclase activator)

  • This compound stock solution (10 mM in DMSO)

  • 384-well white cell culture plates

Procedure:

  • Cell Seeding: Seed nDRX-expressing HEK293 cells into a 384-well plate at a density of 5,000 cells per well. Incubate for 24 hours.

  • Compound and Forskolin Treatment:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal cAMP response (e.g., 10 µM).

    • Add the diluted compound to the wells, followed by the addition of forskolin. This co-stimulation is to assess the inhibitory potential of the compound on cAMP production.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Follow the specific instructions of the chosen cAMP assay kit for cell lysis and detection of cAMP levels. This typically involves adding a lysis reagent followed by detection reagents.

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Generate a cAMP standard curve. Convert the raw data to cAMP concentrations using the standard curve. To assess for Gi coupling, plot the inhibition of the forskolin-induced cAMP response against the concentration of this compound to determine an IC50 value. A lack of inhibition suggests the receptor does not couple to Gi.

Visualizations

Gq_Signaling_Pathway cluster_cytosol Cytosol Compound This compound GPCR nDRX Receptor Compound->GPCR Gq Gαq GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Response Cellular Response Ca2_cyto->Response triggers

Caption: Hypothetical Gq signaling pathway for nDRX activation.

Experimental_Workflow Start Start: Compound This compound Cell_Culture Cell Line Maintenance (e.g., HEK293-nDRX) Start->Cell_Culture Cytotoxicity 1. Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Primary_Screen 2. Primary Functional Screen (Calcium Flux Assay) Cell_Culture->Primary_Screen Data_Analysis Data Analysis (EC50/IC50, CC50) Cytotoxicity->Data_Analysis Secondary_Screen 3. Secondary/Confirmatory Assay (cAMP Assay) Primary_Screen->Secondary_Screen Confirm Pathway Primary_Screen->Data_Analysis Secondary_Screen->Data_Analysis Conclusion Conclusion: Characterize as Gq-coupled agonist Data_Analysis->Conclusion

Caption: Workflow for cell-based characterization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-Isopropylindolin-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via reductive amination of 4-aminoindoline with acetone.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this reductive amination can stem from several factors. Here are the most common causes and corresponding troubleshooting steps:

  • Incomplete Imine Formation: The initial formation of the imine intermediate is crucial. Ensure the acetone is fresh and anhydrous, as water can inhibit imine formation. You can also consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture before adding the reducing agent.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity and mildness. Ensure it is added portion-wise to control the reaction temperature. If using sodium borohydride (NaBH₄), allow sufficient time for imine formation before its addition to prevent competitive reduction of acetone.[1]

  • Suboptimal pH: The reaction is sensitive to pH. A slightly acidic medium (pH 4-6) is generally optimal for imine formation.[2][3] You can add a catalytic amount of acetic acid to achieve the desired pH.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While the reaction is typically run at room temperature, gentle heating (40-50 °C) might improve the rate of imine formation, but be cautious as it can also promote side reactions.

Q2: I am observing significant side product formation. How can I minimize these impurities?

A2: The primary side product in this reaction is often the alcohol resulting from the reduction of acetone, or unreacted starting materials.

  • Acetone Reduction: This occurs when the reducing agent reacts with acetone before the imine is formed. To mitigate this, especially when using a strong reducing agent like NaBH₄, ensure the imine has formed completely before adding the reducing agent.[1] Using a milder and more selective reducing agent like NaBH(OAc)₃ can significantly reduce this side reaction.[1]

  • Unreacted 4-Aminoindoline: If you observe unreacted starting material, it could be due to insufficient acetone or incomplete reaction. Try using a slight excess of acetone (1.2-1.5 equivalents).

  • Dialkylation: Although less common with a bulky group like isopropyl, over-alkylation to form a tertiary amine is a possibility. Using a stoichiometric amount of acetone can help minimize this.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of the final product can be challenging due to the similar polarities of the product and potential impurities.

  • Column Chromatography: This is the most effective method for obtaining a highly pure product. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities.[4] Dissolve the crude product in an organic solvent like dichloromethane (DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes hypothetical results from optimization experiments for the synthesis of this compound.

Experiment IDReducing AgentSolventAdditive (catalyst)Reaction Time (h)Yield (%)Purity (%)
EXP-01 NaBH₄MethanolNone124580
EXP-02 NaBH(OAc)₃Dichloromethane (DCM)Acetic Acid (cat.)88595
EXP-03 NaBH₃CNMethanolAcetic Acid (cat.)107892
EXP-04 H₂/Pd-CEthanolNone246588

Experimental Protocols

Detailed Methodology for Optimized Synthesis (Based on EXP-02):

  • Reaction Setup: To a solution of 4-aminoindoline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add acetone (1.2 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour. Monitor the formation of the imine intermediate by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 8 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 4-aminoindoline, acetone, and DCM start->reagents acid Add catalytic acetic acid reagents->acid stir Stir for 1h at RT (Imine Formation) acid->stir cool Cool to 0°C stir->cool add_reductant Add NaBH(OAc)3 portion-wise cool->add_reductant react Stir for 8h at RT add_reductant->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_analysis Analysis of Reaction cluster_solutions Potential Solutions start Low Yield or Impure Product check_imine TLC/LC-MS shows unreacted starting material? start->check_imine check_side_products TLC/LC-MS shows significant side products? check_imine->check_side_products No solution_imine - Use anhydrous solvents - Add dehydrating agent - Increase reaction time/temp for imine formation check_imine->solution_imine Yes solution_reduction Incomplete Reduction: - Check reducing agent quality - Ensure sufficient equivalents check_side_products->solution_reduction No (implies incomplete reduction) solution_side_products - Use milder reducing agent (NaBH(OAc)3) - Add reducing agent after imine formation - Control temperature check_side_products->solution_side_products Yes solution_purification Purification Issues: - Optimize chromatography gradient - Perform acid-base extraction solution_imine->solution_purification solution_reduction->solution_purification solution_side_products->solution_purification

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: 1-Isopropylindolin-4-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed purification protocols and a comprehensive impurity profile for 1-Isopropylindolin-4-amine are not extensively documented in publicly available literature. The following troubleshooting guide is based on established principles of amine purification and potential challenges encountered with analogous chemical structures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates an impure product mixture. For a compound like this compound, likely impurities include:

  • Unreacted Starting Materials: Such as 4-aminoindoline or an isopropylating agent.

  • Over-alkylation Products: Formation of a quaternary ammonium salt if the isopropyl group adds to the indoline nitrogen as well.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

  • Solvent Adducts: Depending on the reaction solvent and conditions, solvent molecules may react with starting materials or the product.[1]

  • Side-Reaction Products: Impurities from competing reaction pathways.

Q2: My compound is streaking on the silica gel TLC plate. How can I get clean spots?

A2: Streaking of amines on silica TLC plates is a common issue due to the acidic nature of silica gel interacting with the basic amine.[2] To resolve this:

  • Add a Basic Modifier: Prepare your TLC mobile phase with a small amount of a volatile base, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide.[2] This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina plates, or reversed-phase TLC plates if normal phase is problematic.

Q3: I'm having trouble separating my product from a very polar impurity using column chromatography. What should I do?

A3: A highly polar impurity could be a salt (e.g., an ammonium salt from the reaction) or a highly functionalized byproduct.

  • Liquid-Liquid Extraction: Before chromatography, perform an aqueous wash. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute sodium bicarbonate solution to remove acidic impurities, followed by brine. This can remove many salt-based impurities.

  • Modify your Mobile Phase: If using normal phase chromatography, ensure your eluent system has been modified with a base like triethylamine. You can also try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

  • Switch to Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TEA) can provide better separation.[2]

Q4: The yield of my purified product is very low. Where could I be losing my compound?

A4: Low yield can result from several factors during purification:

  • Irreversible Binding to Silica: Amines can bind strongly to acidic silica gel, leading to product loss on the column. Always use a mobile phase containing a basic additive.[2]

  • Emulsion Formation during Extraction: Amines can act as surfactants, causing emulsions during aqueous workup. To break emulsions, add brine (saturated NaCl solution) or small amounts of a different organic solvent.

  • Product Volatility: While this compound is not expected to be highly volatile, ensure you are not using excessive heat during solvent evaporation.

  • Incomplete Extraction: Ensure the pH of the aqueous layer is basic (pH > 9) during extraction to ensure the amine is in its freebase form and partitions into the organic layer.

Q5: My purified product is a clear oil, but it turns dark yellow or brown upon standing. What is causing this degradation?

A5: Aromatic amines are prone to air oxidation, which often results in the formation of colored impurities.

  • Storage: Store the purified amine under an inert atmosphere (nitrogen or argon) in a sealed vial.

  • Minimize Light Exposure: Keep the storage vial wrapped in aluminum foil or in an amber-colored vial to protect it from light, which can accelerate oxidation.

  • Refrigeration: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation.

Quantitative Data Summary

Since specific experimental data for this compound is scarce, the following table presents a hypothetical impurity profile and control strategy based on typical amine syntheses.

Impurity ID Potential Structure/Type Source Typical Level in Crude (%) Control/Purification Strategy Analytical Method
IMP-014-AminoindolineUnreacted Starting Material2-10%Column Chromatography, CrystallizationHPLC, GC-MS, TLC
IMP-02Di-isopropylamineReagent Byproduct1-5%Evaporation (if volatile), Column ChromatographyGC-MS
IMP-03Quaternary Ammonium SaltOver-alkylation0.5-3%Aqueous Wash, Reversed-Phase ChromatographyHPLC, LC-MS
IMP-04Oxidized Amine SpeciesAir Oxidation0.1-2%Inert Atmosphere Handling, Charcoal TreatmentHPLC, LC-MS

Experimental Protocols

Protocol 1: Flash Column Chromatography for Amine Purification
  • Slurry Preparation: Choose an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Add 1% triethylamine (TEA) to the chosen solvent mixture to create your mobile phase. Pre-adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of dichloromethane, add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using the prepared mobile phase. Ensure the column is packed uniformly to avoid channeling.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the mobile phase. If a gradient is needed, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC (remember to use a TLC chamber saturated with the mobile phase containing TEA).

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent and TEA under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or methyl t-butyl ether (MTBE).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated amine salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is greater than 9. This deprotonates the amine salt, regenerating the free base.

  • Back-Extraction: Extract the basified aqueous solution multiple times with fresh portions of the organic solvent (e.g., EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Visualizations

Purification_Workflow crude Crude this compound extraction Aqueous Workup (Acid-Base Extraction) crude->extraction Removes salts, water-soluble impurities chromatography Flash Column Chromatography (Silica + 1% TEA) extraction->chromatography Separates closely related impurities crystallization Crystallization / Distillation chromatography->crystallization For further polishing analysis Purity Analysis (HPLC, NMR) chromatography->analysis crystallization->analysis pure_product Pure Product (>98%) analysis->pure_product If pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Impure Product Detected (e.g., by TLC/HPLC) q1 Are spots streaking on silica TLC? start->q1 a1_yes Add 1% TEA or NH4OH to mobile phase q1->a1_yes Yes a1_no Impurities are non-basic or separation is poor q1->a1_no No q2 Are impurities highly polar (at baseline)? a1_no->q2 a2_yes Perform Acid-Base Liquid-Liquid Extraction q2->a2_yes Yes a2_no Impurities have similar polarity to product q2->a2_no No q3 Optimize Column Chromatography a2_no->q3 a3_1 Try different solvent system (e.g., DCM/MeOH) q3->a3_1 a3_2 Use a shallower gradient q3->a3_2 a3_3 Consider Reversed-Phase HPLC q3->a3_3

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropylindolin-4-amine. The following information is designed to help identify and troubleshoot the formation of byproducts during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

Two primary synthetic strategies are commonly employed:

  • Route A: N-Isopropylation of 4-Aminoindoline. This route involves the synthesis or acquisition of 4-aminoindoline as a starting material, followed by the introduction of the isopropyl group at the N-1 position.

  • Route B: Indoline Ring Formation from an N-Isopropylated Precursor. This approach begins with a substituted aromatic compound that already contains the N-isopropyl group, followed by the construction of the indoline ring system. This can be achieved through methods analogous to the Fischer indole synthesis or by reductive cyclization of a suitable nitroaromatic precursor.

Q2: What are the likely byproducts I might encounter in my synthesis?

The potential byproducts are highly dependent on the chosen synthetic route.

  • For Route A (N-Isopropylation of 4-Aminoindoline):

    • Over-alkylation byproduct: Di-isopropylation, with the second isopropyl group attaching to the 4-amino group.

    • Unreacted 4-aminoindoline: Incomplete reaction leading to contamination of the final product with the starting material.

    • Byproducts from reductive amination: If using acetone and a reducing agent, self-condensation of acetone (e.g., mesityl oxide, diacetone alcohol) can occur.

  • For Route B (Indoline Ring Formation):

    • Regioisomeric indolines: In a Fischer-type synthesis, the use of an unsymmetrical ketone can lead to the formation of different indoline isomers.[1][2]

    • Incompletely reduced intermediates: When using a nitroaromatic precursor, incomplete reduction can result in the presence of nitroso or hydroxylamine intermediates.[3][4]

    • Over-reduced byproducts: Aggressive reduction conditions can lead to the saturation of the benzene ring, forming octahydroindole derivatives.[5]

Q3: How can I detect these byproducts in my reaction mixture?

A combination of analytical techniques is recommended for accurate byproduct identification:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor reaction progress and identify the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.[3]

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the main product and any impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for the definitive identification of byproducts.

Troubleshooting Guides

Issue 1: Presence of a byproduct with a higher molecular weight than the target compound.

Possible Cause: Over-alkylation at the 4-amino group (Route A).

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Reduce the molar equivalent of the isopropylating agent (e.g., isopropyl bromide, acetone).

    • Lower the reaction temperature to decrease the rate of the secondary alkylation.

    • Slowly add the alkylating agent to the reaction mixture to maintain a low instantaneous concentration.

  • Protect the 4-Amino Group: Consider protecting the 4-amino group with a suitable protecting group (e.g., Boc, Cbz) before N-isopropylation. The protecting group can be removed in a subsequent step.

Issue 2: Significant amount of unreacted starting material (4-aminoindoline) remains.

Possible Cause: Incomplete N-isopropylation (Route A).

Troubleshooting Steps:

  • Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion.

  • Increase Reaction Temperature: Gently heating the reaction mixture may improve the reaction rate.

  • Use a More Reactive Isopropylating Agent: If using a less reactive agent, consider switching to a more reactive one (e.g., from isopropyl chloride to isopropyl bromide or iodide).

  • Optimize Base and Solvent: Ensure the base used is strong enough to deprotonate the indoline nitrogen and that the solvent is appropriate for the reaction.

Issue 3: Formation of regioisomers during indoline synthesis.

Possible Cause: Use of an unsymmetrical ketone in a Fischer-type indole synthesis (Route B).[1]

Troubleshooting Steps:

  • Use a Symmetrical Ketone: If possible, redesign the synthesis to utilize a symmetrical ketone to avoid the formation of regioisomers.

  • Control Reaction Conditions: The ratio of regioisomers can sometimes be influenced by the choice of acid catalyst and reaction temperature. Experiment with different conditions to favor the desired isomer.[1]

  • Chromatographic Separation: If the formation of regioisomers is unavoidable, they will likely need to be separated by column chromatography.

Issue 4: Presence of colored impurities, possibly from incomplete reduction.

Possible Cause: Incomplete reduction of a nitroaromatic precursor (Route B), leading to nitroso or hydroxylamine intermediates.[3][4]

Troubleshooting Steps:

  • Optimize Reduction Conditions:

    • Increase the pressure of hydrogen gas if performing catalytic hydrogenation.[6]

    • Increase the amount of the reducing agent (e.g., NaBH4, LiAlH4).

    • Ensure the catalyst (if used) is active and not poisoned.[7]

  • Change the Reducing Agent: Some reducing agents are more effective than others for certain substrates. Consider trying a different reducing agent.

Data Presentation

Table 1: Summary of Potential Byproducts and their Characteristics

Byproduct Plausible Route Molecular Weight ( g/mol ) Expected Analytical Signature
1-Isopropyl-N-isopropylindolin-4-amineA218.35Higher MW in MS, distinct NMR signals for two isopropyl groups.
4-Aminoindoline (unreacted)A134.18Lower MW in MS, matches the starting material's analytical data.
Mesityl OxideA98.14Low MW, characteristic signals in 1H NMR (~6.1 and 2.1 ppm).
Regioisomeric Isopropylindolin-4-amineB176.26Same MW as the product, but different chromatographic retention and NMR spectra.
4-Nitroso-1-isopropylindolineB192.24Higher MW than the product, may impart a greenish color.
4-Hydroxylamino-1-isopropylindolineB192.24Higher MW than the product, can be unstable.
1-Isopropyloctahydroindol-4-amineB182.31Higher MW than the product, absence of aromatic signals in NMR.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is typically suitable.

  • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (e.g., 95:5) and gradually increase the proportion of acetonitrile over 20-30 minutes.

  • Detection: UV detection at a wavelength where the indoline core absorbs (e.g., 254 nm or 280 nm) is common.

  • Analysis: Compare the retention times of the peaks in the crude mixture to those of the starting material and the purified product. The area under each peak can be used to estimate the relative abundance of each component.

Protocol 2: General Procedure for Sample Preparation for Mass Spectrometry

  • Dilution: Dilute the sample from the HPLC analysis or the crude reaction mixture further with the mobile phase or a suitable volatile solvent.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: Analyze the sample in positive ion mode to observe the protonated molecule [M+H]+. The resulting mass-to-charge ratio will correspond to the molecular weight of the components plus the mass of a proton.

Mandatory Visualizations

Synthesis_Byproducts cluster_route_a Route A: N-Isopropylation of 4-Aminoindoline cluster_route_b Route B: Indoline Ring Formation 4-Aminoindoline 4-Aminoindoline This compound This compound 4-Aminoindoline->this compound Isopropylation Unreacted SM Unreacted Starting Material 4-Aminoindoline->Unreacted SM Incomplete Reaction Over-alkylation Over-alkylation This compound->Over-alkylation Further Isopropylation Nitro-Aromatic Precursor Nitro-Aromatic Precursor Target Product B This compound Nitro-Aromatic Precursor->Target Product B Reductive Cyclization Incomplete Reduction Nitroso/Hydroxylamine Intermediates Nitro-Aromatic Precursor->Incomplete Reduction Partial Reduction Over-reduction Over-reduction Target Product B->Over-reduction Excessive Reduction

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Start Analyze Crude Product Analyze Crude Product (TLC, HPLC, MS) Start->Analyze Crude Product Identify Byproducts Identify Byproducts Analyze Crude Product->Identify Byproducts High MW Byproduct High MW Byproduct? Identify Byproducts->High MW Byproduct Unreacted SM Unreacted Starting Material? High MW Byproduct->Unreacted SM No Modify Alkylation Modify Alkylation Conditions (Temp, Equivalents, Protection) High MW Byproduct->Modify Alkylation Yes Other Impurities Other Impurities (e.g., isomers, colored)? Unreacted SM->Other Impurities No Optimize Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Unreacted SM->Optimize Reaction Yes Adjust Synthesis Strategy Adjust Synthesis Strategy (Reagents, Purification) Other Impurities->Adjust Synthesis Strategy Yes Purify Product Purify Product (Column Chromatography) Other Impurities->Purify Product No Modify Alkylation->Purify Product Optimize Reaction->Purify Product Adjust Synthesis Strategy->Purify Product End End Purify Product->End

Caption: A troubleshooting workflow for identifying and addressing byproduct formation.

References

stability issues with 1-Isopropylindolin-4-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Isopropylindolin-4-amine in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of this compound solutions.

Problem: Rapid Degradation of this compound in Aqueous Solution

  • Question: My this compound solution is losing potency much faster than expected. What could be the cause?

  • Answer: Rapid degradation in aqueous solutions can be attributed to several factors:

    • pH: Aromatic amines, including indolines, can be susceptible to pH-dependent hydrolysis. Acidic or alkaline conditions can catalyze degradation. It is crucial to maintain the pH of your solution within a stable range, which should be determined empirically for your specific application. Studies on similar aromatic amines have shown significant degradation at both low and high pH values.

    • Oxidation: The amine group in this compound is susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. This can lead to the formation of colored degradation products and a loss of purity.

    • Light Exposure: Photodegradation can occur when solutions are exposed to UV or visible light. It is recommended to protect solutions from light by using amber vials or by working in a dark environment.

    • Temperature: Elevated temperatures can accelerate the rate of degradation. For short-term storage, it is advisable to keep solutions refrigerated (2-8 °C), and for long-term storage, freezing (-20 °C or lower) is recommended. A study on various aromatic amines demonstrated that their stability is significantly improved at lower temperatures[1].

Problem: Color Change Observed in Solution

  • Question: My solution of this compound has turned yellow/brown. Is it still usable?

  • Answer: A color change is often an indicator of degradation, likely due to oxidation or the formation of polymeric impurities. While the solution may still contain some active compound, its purity is compromised. It is highly recommended to prepare a fresh solution. To prevent this, consider the following:

    • Degas Solvents: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be done by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.

    • Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant may help to prevent oxidative degradation. However, the compatibility of the antioxidant with your experimental system must be verified.

Problem: Precipitation or Cloudiness in the Solution

  • Question: My this compound solution has become cloudy or has formed a precipitate. What should I do?

  • Answer: Precipitation or cloudiness can be due to several reasons:

    • Poor Solubility: The solubility of this compound may be limited in certain solvents, especially at higher concentrations or lower temperatures. Ensure you are not exceeding the solubility limit.

    • Degradation Products: Some degradation products may be less soluble than the parent compound, leading to their precipitation.

    • pH Shift: A change in the pH of the solution can affect the ionization state of the amine and thus its solubility.

    • Incompatible Solvent: Ensure the chosen solvent is compatible with this compound. While common organic solvents like DMSO and ethanol are often used, their purity and water content can influence stability.

It is not recommended to use a solution with a precipitate, as the concentration of the active compound will be unknown. A fresh solution should be prepared, potentially using a different solvent or a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Short-term (up to a few days): Store at 2-8 °C in a tightly sealed, light-protected container.

  • Long-term (weeks to months): Store at -20 °C or -80 °C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles. Aliquoting the solution into smaller, single-use vials is recommended.

Q2: What is the likely degradation pathway for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of substituted indolines and aromatic amines, the most probable degradation pathways are:

  • Oxidation: The primary amine group is prone to oxidation, which can lead to the formation of nitroso, nitro, and other oxidized species. The indoline ring itself can also be oxidized.

  • Hydrolysis: Depending on the pH, the amine group could potentially undergo hydrolysis, although this is generally less common for simple amines compared to other functional groups.

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of various degradation products.

A logical workflow for investigating degradation pathways is presented below.

Logical Workflow for Investigating Degradation Pathways cluster_stress Stress Testing cluster_analysis Analysis cluster_elucidation Structure Elucidation Acid Acid Hydrolysis LCMS LC-MS/MS Analysis Acid->LCMS Analyze Stressed Samples Base Base Hydrolysis Base->LCMS Analyze Stressed Samples Oxidation Oxidation (e.g., H2O2) Oxidation->LCMS Analyze Stressed Samples Thermal Thermal Stress Thermal->LCMS Analyze Stressed Samples Photochemical Photochemical Stress Photochemical->LCMS Analyze Stressed Samples NMR NMR Spectroscopy LCMS->NMR Isolate & Characterize Peaks Identify Identify Degradation Products NMR->Identify Propose Propose Degradation Pathways Identify->Propose Compound This compound Compound->Acid Expose to Stress Compound->Base Expose to Stress Compound->Oxidation Expose to Stress Compound->Thermal Expose to Stress Compound->Photochemical Expose to Stress

Caption: Workflow for degradation pathway analysis.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is essential for monitoring the purity and concentration of your solution over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. A typical workflow for a stability study is as follows:

  • Develop and validate an HPLC method that can separate this compound from its potential degradation products.

  • Prepare a fresh solution of the compound at a known concentration.

  • Store aliquots of the solution under different conditions (e.g., room temperature, 4 °C, -20 °C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze the aliquots by HPLC.

  • Quantify the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

  • Calculate the percentage of the remaining parent compound to determine the degradation rate.

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: While specific incompatibility data is limited, it is advisable to avoid:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and dichromates will likely degrade the amine.

  • Strong Acids and Bases: These can catalyze degradation and may also be incompatible with your experimental system.

  • Aldehydes and Ketones: Primary amines can react with aldehydes and ketones to form imines. If your experimental system contains these functional groups, be aware of potential reactions.

Data Presentation

Due to the limited publicly available quantitative stability data for this compound, the following table provides a hypothetical example based on typical stability profiles of similar aromatic amines. This data is for illustrative purposes only and should be confirmed by experimental analysis.

Table 1: Hypothetical Stability of this compound (1 mg/mL in 50:50 Acetonitrile:Water) under Different Storage Conditions

Storage ConditionTime Point% Remaining (Hypothetical)Observations
Room Temperature (25°C), Exposed to Light 0 hours100%Clear, colorless solution
24 hours85%Slight yellowing
72 hours60%Noticeable yellowing, small peak in HPLC
Room Temperature (25°C), Protected from Light 0 hours100%Clear, colorless solution
24 hours95%No visible change
72 hours88%Slight yellowing
Refrigerated (4°C), Protected from Light 0 hours100%Clear, colorless solution
1 week98%No visible change
1 month92%No visible change
Frozen (-20°C), Protected from Light 0 hours100%Clear, colorless solution
1 month>99%No visible change
3 months>99%No visible change

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the solvent before analysis.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and alkaline samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC-UV or LC-MS.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[2].

Protocol 2: GPCR Ligand Binding Assay

Given that substituted indolines are known to act as ligands for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, this protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., Dopamine D4 receptor)[2][3][4][5][6].

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D4 receptors).

    • Non-labeled competitor (e.g., Haloperidol for non-specific binding).

    • This compound test solutions at various concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • 96-well filter plates.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes, and either:

      • Buffer only (for total binding).

      • Excess non-labeled competitor (for non-specific binding).

      • Varying concentrations of this compound.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Harvest the membranes onto the filter plate using a cell harvester and wash with cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ (concentration that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GPCR Signaling Pathway (Dopamine D4 Receptor) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor (GPCR) G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Ion Channels, Gene Expression) PKA->Cellular_Response Phosphorylates Targets Ligand This compound (Antagonist) Ligand->D4R Binds & Blocks Dopamine Dopamine (Agonist) Dopamine->D4R Binds & Activates

Caption: Dopamine D4 receptor signaling pathway.

References

Technical Support Center: 1-Isopropylindolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Isopropylindolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the reductive amination of 4-aminoindoline with acetone. This reaction directly introduces the isopropyl group onto the nitrogen at the 1-position of the indoline ring.

Q2: What are the critical parameters to control during the scale-up of this reaction?

A2: Key parameters for successful scale-up include:

  • Temperature Control: The reaction can be exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product stability.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reaction, affecting yield and purity.[1]

  • Reagent Addition Rate: Slow and controlled addition of the reducing agent is vital to manage the reaction rate and temperature.

  • Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of intermediates, and the final work-up procedure.

Q3: What are the common impurities or by-products I should be aware of?

A3: Potential impurities include unreacted 4-aminoindoline, over-alkylation products (though less common with a secondary amine starting material), and by-products from the decomposition of the reducing agent. If the reaction is not carried out under an inert atmosphere, oxidation of the aminophenol-like structure can also occur.

Q4: How can I purify the final product, this compound, at a larger scale?

A4: For large-scale purification, distillation under reduced pressure is often the most effective method. However, due to the amine functional groups, column chromatography can be challenging due to interactions with silica gel. If chromatography is necessary, using an amine-functionalized silica or adding a competing amine (like triethylamine) to the mobile phase can improve separation.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient work-up and isolation.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing reaction time or temperature moderately. 2. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Check the stability of your starting material. 3. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to maximize the recovery of the amine in the organic phase.
Poor Purity / Multiple Spots on TLC 1. Formation of by-products due to high temperature. 2. Over-alkylation. 3. Presence of unreacted starting material.1. Improve temperature control. Use a jacketed reactor for better heat management during scale-up. 2. While less likely with a secondary amine, ensure the stoichiometry of acetone is not excessively high. 3. Ensure the reaction has gone to completion. If not, consider adding a slight excess of acetone and allowing for a longer reaction time.
Reaction Stalls or is Sluggish 1. Inactive reducing agent. 2. Poorly nucleophilic amine. 3. Steric hindrance.1. Use a fresh, high-quality reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often effective for reductive aminations.[4] 2. The nucleophilicity of the indoline nitrogen can be a factor. While generally reactive, ensure the reaction medium is appropriate. 3. While isopropylation is generally achievable, some iron-catalyzed N-alkylation methods have shown isopropyl alcohol to be unreactive, suggesting potential challenges under certain conditions.[5] Reductive amination is typically more successful.
Work-up Issues (e.g., Emulsions) 1. Presence of fine solids. 2. pH of the aqueous phase is near the pKa of the product.1. Filter the reaction mixture before work-up to remove any insoluble materials. 2. Adjust the pH of the aqueous phase to be significantly basic (pH > 10) to ensure the amine is in its free base form and more soluble in the organic solvent.
Crystallization Problems During Isolation 1. Presence of impurities inhibiting crystallization. 2. New crystalline forms appearing at a larger scale.1. Purify the crude product further before attempting crystallization. 2. This is a common scale-up issue.[1] Experiment with different solvents and cooling rates to find optimal crystallization conditions for the desired polymorph.

Experimental Protocols

Reductive Amination of 4-Aminoindoline with Acetone

Materials:

  • 4-Aminoindoline

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-aminoindoline (1 equivalent) in 1,2-dichloroethane (DCE), add acetone (1.5 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

reaction_workflow Reductive Amination Workflow for this compound start Start reactants 1. Combine 4-Aminoindoline and Acetone in Solvent start->reactants stir 2. Stir at Room Temperature reactants->stir add_reducing_agent 3. Add Sodium Triacetoxyborohydride stir->add_reducing_agent reaction 4. Reaction Monitoring (TLC/LC-MS) add_reducing_agent->reaction quench 5. Quench with NaHCO3 (aq) reaction->quench workup 6. Aqueous Work-up and Extraction quench->workup purification 7. Purification (Distillation/Chromatography) workup->purification end End Product: this compound purification->end

Caption: Reductive Amination Workflow.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_completion Is the reaction complete? (TLC/LC-MS) low_yield->check_completion check_degradation Is there evidence of degradation? check_completion->check_degradation Yes increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_workup Was the work-up efficient? check_degradation->check_workup No inert_atmosphere Use inert atmosphere check_degradation->inert_atmosphere Yes optimize_extraction Optimize extraction pH and solvent check_workup->optimize_extraction No failure Further Investigation Needed check_workup->failure Yes success Yield Improved increase_time_temp->success inert_atmosphere->success optimize_extraction->success

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Overcoming Poor Solubility of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1-Isopropylindolin-4-amine.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired solvent system.

Poor solubility is a common challenge encountered with many new chemical entities.[1][2] The following steps provide a systematic approach to troubleshoot and overcome this issue.

1. Initial Solvent Screening:

  • Problem: The compound does not dissolve in common aqueous or organic solvents at the desired concentration.

  • Solution: A systematic solvent screening should be the first step. Test the solubility in a range of solvents with varying polarities.

    • Protocol:

      • Weigh a small, precise amount of this compound (e.g., 1 mg) into several vials.

      • Add a measured volume (e.g., 100 µL) of a single solvent to each vial.

      • Agitate the vials at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

      • Visually inspect for undissolved material. If dissolved, add another aliquot of the compound until saturation is reached.

      • Quantify the solubility using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Solvent CategoryExamplesExpected Solubility of an Amine
Non-polar Hexane, TolueneLow
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to High
Polar Protic Water, Ethanol, MethanolLow to Moderate (pH-dependent in water)
Highly Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High

2. pH Adjustment:

  • Problem: The compound has poor aqueous solubility. As an amine, its solubility is expected to be pH-dependent.

  • Solution: Modify the pH of the aqueous medium. The amine group can be protonated at acidic pH, forming a more soluble salt.[3][4]

    • Protocol:

      • Prepare a suspension of this compound in water or a relevant buffer.

      • Gradually add a dilute acid (e.g., 0.1 M HCl) while monitoring the pH and observing for dissolution.

      • Determine the pH at which the compound completely dissolves.

      • Be cautious of potential precipitation at higher pH values.

3. Co-solvents:

  • Problem: The compound is not sufficiently soluble in a single solvent for a specific application.

  • Solution: Use a mixture of a primary solvent (in which the compound has low solubility) and a miscible co-solvent (in which the compound is highly soluble).[5][6] Co-solvents can reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[3]

    • Protocol:

      • Identify a water-miscible organic solvent in which this compound has high solubility (e.g., ethanol, propylene glycol, PEG 400).[7]

      • Prepare a series of co-solvent mixtures with varying ratios of the aqueous and organic components (e.g., 10%, 20%, 30% v/v of the organic co-solvent).

      • Determine the solubility of the compound in each mixture using the protocol described in the initial solvent screening.

4. Particle Size Reduction:

  • Problem: The dissolution rate is very slow, even in a solvent where it has some solubility.

  • Solution: Reduce the particle size to increase the surface area available for dissolution.[6][8] This can be achieved through micronization or nanosuspension techniques.[5][7]

    • Micronization: Utilizes milling techniques (e.g., jet mill, ball mill) to reduce particle size to the micron range.[6][8]

    • Nanosuspension: Involves producing drug nanocrystals, which can be achieved by methods like media milling or high-pressure homogenization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the poor solubility of this compound?

As an indoline derivative with an isopropyl group, the molecule likely possesses a significant degree of lipophilicity and a stable crystalline structure, both of which contribute to poor aqueous solubility. The amine functional group, however, provides a handle for pH-dependent solubility enhancement.

Q2: How can I rapidly assess the potential for solubility improvement?

A preliminary pH-solubility profile is a quick and informative experiment. If the solubility dramatically increases at lower pH, then salt formation or pH control during formulation are promising strategies. A screening with a few common co-solvents (e.g., ethanol, propylene glycol, DMSO) can also quickly indicate the potential for this approach.

Q3: Are there more advanced techniques if simple methods fail?

Yes, several advanced formulation strategies can be employed:

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[1] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[1] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[2][3]

  • Complexation: Inclusion complexes can be formed with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior.[1][7] The nonpolar parts of your molecule can be encapsulated within the cyclodextrin cavity, increasing its apparent solubility in water.

  • Co-crystallization: This involves forming a crystalline solid that contains this compound and a second, pharmaceutically acceptable co-former in a stoichiometric ratio.[5]

Q4: What are the key considerations when choosing a solubility enhancement technique?

The choice of method depends on several factors:

  • The desired dosage form (e.g., oral, injectable).

  • The required concentration of the drug.

  • The stage of development (early-stage screening vs. late-stage formulation).

  • The physicochemical properties of the drug itself.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Materials: this compound, deionized water, 0.1 M HCl, 0.1 M NaOH, pH meter, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of buffers with pH values ranging from 2 to 10.

    • Add an excess amount of this compound to a known volume of each buffer.

    • Stir the suspensions at a constant temperature for 24 hours to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Dilute the filtrate with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method.

    • Plot solubility as a function of pH.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic carrier (e.g., PVP K30), a suitable volatile solvent (e.g., methanol, ethanol), rotary evaporator.

  • Procedure:

    • Dissolve both this compound and the carrier in the solvent in various ratios (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).

    • Ensure complete dissolution to form a clear solution.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • Scrape the solid dispersion and, if necessary, mill it into a fine powder.

    • Characterize the solid dispersion (e.g., using DSC, XRD to confirm the amorphous state) and determine its dissolution rate compared to the pure drug.

Visualizing Experimental Workflows

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_simple Basic Formulation cluster_advanced Advanced Formulation cluster_end Outcome start Poorly Soluble This compound solvent_screen Solvent Screening (Aqueous & Organic) start->solvent_screen ph_screen pH-Solubility Profile start->ph_screen cosolvent Co-solvent System solvent_screen->cosolvent Good organic solubility solid_disp Solid Dispersion solvent_screen->solid_disp particle_red Particle Size Reduction solvent_screen->particle_red Dissolution rate limited ph_adjust pH Adjustment (Salt Formation) ph_screen->ph_adjust Significant pH effect ph_screen->solid_disp Insufficient improvement complexation Complexation (e.g., Cyclodextrin) ph_screen->complexation Insufficient improvement end_point Optimized Formulation ph_adjust->end_point cosolvent->end_point solid_disp->end_point complexation->end_point particle_red->end_point

Caption: Decision tree for selecting a solubility enhancement strategy.

logical_relationship cluster_properties Intrinsic Properties cluster_problem Problem cluster_solutions Potential Solutions lipophilicity Lipophilicity (Isopropyl, Indoline Core) poor_solubility Poor Aqueous Solubility lipophilicity->poor_solubility polarity_reduction Solvent Polarity Reduction (Co-solvents) lipophilicity->polarity_reduction crystal_lattice Crystal Lattice Energy crystal_lattice->poor_solubility disrupt_crystal Crystal Disruption (Solid Dispersion, Nanosizing) crystal_lattice->disrupt_crystal amine_group Basic Amine Group (pKa) ph_modification pH Modification (Protonation) amine_group->ph_modification ph_modification->poor_solubility polarity_reduction->poor_solubility disrupt_crystal->poor_solubility

Caption: Relationship between properties, problem, and solutions.

References

Technical Support Center: 1-Isopropylindolin-4-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the degradation pathways of 1-Isopropylindolin-4-amine. It includes frequently asked questions (FAQs), detailed troubleshooting guides for experimental analysis, and relevant experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which features an N-alkylated indoline scaffold and a primary aromatic amine, the primary degradation pathways are expected to be mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The main metabolic transformations include:

  • N-Dealkylation: The isopropyl group attached to the indoline nitrogen is a likely site for oxidative N-dealkylation, resulting in the formation of 4-aminoindoline and acetone.[4][5][6][7] This is a common metabolic route for N-alkylated amines.[4][5][6][7]

  • Aromatic Hydroxylation: The benzene ring of the indoline core can undergo hydroxylation at various positions, leading to the formation of phenolic metabolites.

  • Dehydrogenation (Aromatization): The indoline ring may be dehydrogenated to form the corresponding indole, 1-isopropyl-1H-indol-4-amine.[1][2][3] This "aromatase" activity has been observed for indoline derivatives and is catalyzed by CYP enzymes.[1][2][3]

  • N-Oxidation: The primary amino group on the benzene ring can be oxidized to form hydroxylamine or nitroso derivatives.

Q2: Which cytochrome P450 isozymes are most likely involved in the metabolism of this compound?

A2: While specific studies on this compound are not available, based on the metabolism of similar structures like indolines and aromatic amines, CYP3A4 is often a major contributor to the metabolism of such compounds.[1] Other isoforms like CYP2D6, CYP2C9, and CYP2C19 could also play a role.[1]

Q3: What are the potential consequences of the metabolic degradation of this compound?

A3: The metabolites of this compound may have different pharmacological and toxicological properties compared to the parent compound. For instance, the formation of an indole derivative through dehydrogenation could lead to a molecule with a completely different biological activity profile.[1][2][3] Furthermore, some metabolites, such as reactive intermediates from N-oxidation, could potentially be associated with toxicity.

Proposed Metabolic Degradation Pathway

DegradationPathways parent This compound dealkylated 4-Aminoindoline parent->dealkylated N-Deisopropylation (CYP450) hydroxylated Hydroxylated Metabolites parent->hydroxylated Aromatic Hydroxylation (CYP450) dehydrogenated 1-Isopropyl-1H-indol-4-amine parent->dehydrogenated Dehydrogenation (CYP450) n_oxidized N-Oxidized Metabolites parent->n_oxidized N-Oxidation (CYP450)

Caption: Proposed metabolic pathways of this compound.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the LC-MS/MS analysis of this compound and its potential metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column packing, especially for a basic compound like this compound.- Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to protonate the amine and reduce silanol interactions.- Employ a column with a highly inert stationary phase (e.g., end-capped C18).- Consider using a mobile phase with a higher pH (e.g., using ammonium bicarbonate buffer) to suppress silanol ionization, if the column is stable at high pH.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization in the mass spectrometer source.- Matrix effects (ion suppression) from the biological sample.- Suboptimal fragmentation in MS/MS.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).- Optimize collision energy for each metabolite to ensure efficient fragmentation.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Check for leaks in the HPLC system.- Use a guard column and replace the analytical column if it shows signs of deterioration.
Ghost Peaks / Carryover Adsorption of the analyte to surfaces in the injector or column.- Use a stronger needle wash solution in the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover.- If carryover persists, consider using a different column or modifying the mobile phase.
Unexpected Peaks in Chromatogram - Presence of metabolites.- Contamination from solvents, reagents, or sample collection tubes.- In-source fragmentation or formation of adducts.- Analyze a blank matrix sample to identify background interferences.- Use high-purity solvents and reagents.- Investigate the mass spectra of the unexpected peaks to identify potential metabolites or adducts (e.g., sodium or potassium adducts).

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the rate of degradation of this compound in the presence of human liver microsomes.

1. Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically resolved compound)

  • 96-well plates

  • Incubator/shaker

2. Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare this compound working solution pre_incubation Pre-incubate HLM and compound at 37°C prep_compound->pre_incubation prep_hlm Prepare HLM and NADPH regenerating system prep_hlm->pre_incubation start_reaction Initiate reaction by adding NADPH regenerating system pre_incubation->start_reaction time_points Incubate and collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench reaction with cold ACN containing internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Transfer supernatant for LC-MS/MS analysis centrifuge->supernatant lcms Quantify remaining parent compound supernatant->lcms

Caption: Workflow for in vitro metabolic stability assay.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of the curve represents the degradation rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a general LC-MS/MS method for the quantification of this compound and its potential metabolites.

1. Liquid Chromatography (LC) Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2. Mass Spectrometry (MS) Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

3. MRM Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound177.1134.120
4-Aminoindoline (N-dealkylated)135.1118.115
Hydroxylated Metabolite193.1150.125
Dehydrogenated Metabolite175.1132.122
Internal StandardTo be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies need to be optimized experimentally.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, in vitro metabolic stability data for this compound in human liver microsomes, as specific data for this compound is not publicly available. The data is representative of a compound with moderate metabolic clearance.

Time (minutes) % Parent Compound Remaining (Mean ± SD, n=3)
0100 ± 0
585.2 ± 3.1
1560.7 ± 4.5
3035.1 ± 2.8
6012.3 ± 1.9

From this data, the following parameters can be calculated:

Parameter Value
Half-life (t½) 25.9 minutes
Intrinsic Clearance (CLint) 53.5 µL/min/mg protein

References

Technical Support Center: Production of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize impurities during the synthesis of 1-Isopropylindolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most common and efficient method for the synthesis of this compound is through the reductive amination of 4-aminoindoline with acetone. This reaction is typically carried out in the presence of a reducing agent.

Starting Materials:

  • 4-Aminoindoline

  • Acetone

  • A suitable reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride, Sodium triacetoxyborohydride)

  • Solvent (e.g., Methanol, Ethanol, Dichloromethane)

Q2: I am observing a significant amount of unreacted 4-aminoindoline in my final product. What could be the cause and how can I improve the conversion rate?

Low conversion of 4-aminoindoline can be attributed to several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent. A common starting point is 1.5 to 2.0 equivalents relative to 4-aminoindoline.
Suboptimal Reaction Temperature Most reductive aminations are performed at room temperature. If the reaction is sluggish, consider gentle heating (40-50°C), but monitor for side reactions.
Incorrect pH The formation of the intermediate imine is often favored under slightly acidic conditions (pH 5-6). The addition of a catalytic amount of acetic acid can improve the reaction rate. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
Inefficient Stirring Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of all reactants.

Q3: My final product is contaminated with a significant impurity that has a higher molecular weight. What is this likely impurity and how can I prevent its formation?

The higher molecular weight impurity is likely the tertiary amine, 1,1-di(propan-2-yl)indolin-4-amine, formed through over-alkylation of the desired product.[1][2]

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a minimal excess of acetone (e.g., 1.1 to 1.5 equivalents). A large excess of the carbonyl compound can drive the reaction towards the tertiary amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is a milder and more selective reducing agent compared to sodium borohydride (NaBH₄), which can sometimes favor over-alkylation.[1]

  • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Stopping the reaction once the starting material is consumed can prevent further alkylation of the product.

Q4: I am using Sodium Borohydride (NaBH₄) as the reducing agent and I'm getting a low yield of the desired product along with a significant amount of isopropanol. Why is this happening?

Sodium borohydride can reduce the acetone starting material to isopropanol, especially if the imine formation is slow.[1][3] This side reaction consumes both the acetone and the reducing agent, leading to a lower yield of this compound.

Troubleshooting Low Yield with NaBH₄:

ParameterRecommendation
Order of Addition Add the sodium borohydride portion-wise to the reaction mixture after allowing the 4-aminoindoline and acetone to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation.
Alternative Reducing Agent Consider using Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH, and will preferentially reduce the formed iminium ion.[4]
Temperature Control Perform the reduction at a lower temperature (e.g., 0°C to room temperature) to favor the reduction of the imine over the ketone.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4-Aminoindoline (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminoindoline in the chosen solvent, add acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start: 4-Aminoindoline & Acetone in Solvent imine_formation Imine Formation (Stir at RT, 30 min) start->imine_formation reduction Reduction with NaBH(OAc)₃ (Portion-wise addition) imine_formation->reduction reaction_monitoring Reaction Monitoring (TLC / LC-MS) reduction->reaction_monitoring workup Aqueous Workup (NaHCO₃, Brine) reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_impurities Impurities issue Issue: Low Yield or Impurities low_conversion High Starting Material? issue->low_conversion overalkylation Higher MW Impurity? issue->overalkylation ketone_reduction Isopropanol Detected? low_conversion->ketone_reduction No check_reagents Check Reagent Stoichiometry & Reaction Conditions low_conversion->check_reagents Yes change_reductant Use NaBH(OAc)₃ or NaBH₃CN ketone_reduction->change_reductant Yes adjust_stoichiometry Reduce Acetone Equivalents & Monitor Reaction Time overalkylation->adjust_stoichiometry Yes

Caption: Troubleshooting logic for impurity minimization.

References

Technical Support Center: Optimizing Substituted Indoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for substituted indoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of substituted indolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My palladium-catalyzed intramolecular C-H amination to form an indoline is giving low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in palladium-catalyzed C-H amination for indoline synthesis can stem from several factors. Here’s a step-by-step troubleshooting guide:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. Ensure you are using an appropriate catalytic system. For instance, Pd(OAc)₂ is a common precursor, often used with a suitable ligand. If you are using a pre-formed catalyst, ensure its activity has not diminished due to improper storage.

  • Oxidant Selection: Many palladium-catalyzed C-H amination reactions require an oxidant to regenerate the active Pd(II) or to facilitate reductive elimination.[1] A wide range of oxidants have been explored, and the optimal choice can be substrate-dependent.[1] If one oxidant (e.g., PhI(OAc)₂) is not effective, consider screening others, such as F⁺ reagents, which have been shown to minimize side reactions like halogenation or acetoxylation.[1]

  • Reaction Temperature: These reactions are often sensitive to temperature. If the temperature is too low (e.g., below 120 °C), the transformation may be inefficient.[1] Conversely, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. A systematic temperature screen is recommended.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Common solvents for these reactions include toluene, dioxane, and DMF. If you are experiencing issues, consider trying a different solvent system.

  • Substituent Effects: The electronic and steric properties of substituents on the aromatic ring and the amine precursor can dramatically impact the reaction.

    • Electronic Effects: Substrates with electron-deficient substituents para to the C-N bond forming site have been observed to perform better in some cases, suggesting that the C-H activation mechanism might not be a simple electrophilic palladation.[1]

    • Steric Hindrance: Bulky substituents near the reaction center can hinder the approach of the catalyst, leading to lower yields.[2] If you suspect steric hindrance is an issue, you may need to redesign your substrate or explore alternative catalytic systems that are less sensitive to steric bulk.

Q2: I am attempting an organocatalytic synthesis of a substituted indoline, but the reaction is sluggish and the yield is poor. What should I consider?

A2: Organocatalytic methods for indoline synthesis offer the advantage of avoiding metal contamination.[3][4] However, they come with their own set of challenges.

  • Catalyst Loading: While organocatalysts are used in sub-stoichiometric amounts, the loading can be critical. If the reaction is slow, a modest increase in catalyst loading might be beneficial. However, excessive catalyst can sometimes lead to side reactions.

  • Acid/Base Co-catalyst: Many organocatalytic reactions require an acid or base co-catalyst to activate the substrate or the catalyst. The choice and concentration of this co-catalyst can be crucial. For example, Brønsted acids are sometimes used to assist in intramolecular cyclizations.[3]

  • Water Scavenging: Some organocatalytic reactions are sensitive to moisture. Ensure you are using anhydrous solvents and reagents. The use of molecular sieves can sometimes improve yields.

  • Substrate Reactivity: The reactivity of your starting materials is a key factor. For instance, in reactions involving aldehydes, those with electron-donating groups may react faster due to increased nucleophilicity, while those with electron-withdrawing groups might require longer reaction times.[2]

Issue 2: Poor Regio- or Stereoselectivity

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my indoline synthesis?

A3: Achieving high regioselectivity is a common challenge in the synthesis of substituted indolines, especially when multiple reactive sites are present.

  • Directing Groups: The use of a directing group can be a powerful strategy to control regioselectivity in C-H functionalization reactions. For example, in palladium-catalyzed reactions, a picolinamide (PA) protecting group can direct the catalyst to a specific C-H bond.[5]

  • Catalyst/Ligand Control: The ligand on the metal catalyst can play a significant role in determining the regioselectivity. Bulky ligands can favor reaction at less sterically hindered positions. Screening a panel of ligands is often a necessary step in optimizing regioselectivity.

  • Substituent Effects: The inherent electronic properties of your substrate can direct the reaction to a specific position. For example, the 3-position of the indole nucleus is highly nucleophilic, facilitating electrophilic aromatic substitution at this site.[2]

Q4: I am struggling to control the stereoselectivity in my asymmetric indoline synthesis. What are the key parameters to optimize?

A4: Achieving high enantioselectivity in the synthesis of chiral indolines is a key challenge, particularly for applications in drug development.

  • Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount. For organocatalytic reactions, the structure of the chiral amine or phosphine catalyst will determine the stereochemical outcome. In metal-catalyzed reactions, a chiral ligand coordinates to the metal center and creates a chiral environment that favors the formation of one enantiomer over the other.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes enhance the enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereoselectivity. A screen of solvents with varying polarities and coordinating abilities is recommended.

  • Additives: In some cases, the addition of a co-catalyst or an additive can improve enantioselectivity. These additives can interact with the catalyst or the substrate to favor a specific transition state.

Issue 3: Product Purification and Stability

Q5: I am having difficulty purifying my substituted indoline product. What are some common purification challenges and how can I overcome them?

A5: Purification of substituted indolines can be challenging due to their potential sensitivity and the presence of closely related impurities.

  • Chromatography Issues:

    • Stationary Phase Selection: Some indolines can be sensitive to silica gel, leading to degradation on the column. If you observe product decomposition, consider using a less acidic stationary phase like alumina or a deactivated silica gel. A protocol to assess the stability of sensitive compounds on different stationary phases can be valuable.[6]

    • Tailing: Indolines, being basic, can sometimes tail on silica gel columns. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to improve the peak shape.

  • Product Instability: Some indolines are prone to oxidation, especially when exposed to air and light.[7] It is advisable to handle and store these compounds under an inert atmosphere (e.g., nitrogen or argon) and to protect them from light.

  • Residual Metal Catalyst: For reactions employing metal catalysts, removal of the metal from the final product is a critical concern, especially for pharmaceutical applications.[4][8] Techniques for metal removal include:

    • Specialized Scavengers: Using silica-based or polymer-based metal scavengers.

    • Activated Carbon Treatment: Stirring a solution of the product with activated carbon can help to adsorb residual metal.

    • Recrystallization: This can be a very effective method for removing both organic and inorganic impurities, including residual metal catalysts.

Data Presentation

Table 1: Effect of Oxidant on Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis

EntryOxidantYield (%)Notes
1PhI(OAc)₂VariesCommonly used, but can lead to side reactions.
2F⁺ reagentGoodCan minimize non-productive reductive elimination pathways.[1]
3AgOAcGoodCommercially available and effective in some systems.[1]
4Ce(SO₄)₂ToleratedA one-electron oxidant that is compatible with a range of functional groups.[5]

Table 2: Influence of Substituents on Reaction Yield in a Representative Indoline Synthesis

EntrySubstituent on Aryl RingElectronic NatureYield (%)
14-MeOElectron-donatingLower
24-HNeutralModerate
34-CF₃Electron-withdrawingHigher
42-MeSterically hinderingLower

Note: The yields presented are illustrative and can vary significantly depending on the specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular C-H Amination

  • To an oven-dried reaction vessel, add the N-protected β-arylethylamine substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and the appropriate ligand (0.1 equiv).

  • Add the chosen oxidant (1.2-2.0 equiv) and anhydrous solvent (e.g., toluene, 0.1 M).

  • Purge the vessel with an inert gas (e.g., argon) for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired substituted indoline.

Protocol 2: General Procedure for Photocatalyzed Decarboxylative Radical Cyclization

  • Add the photocatalyst (e.g., Eosin Y, 0.05 equiv) to a solution of the phthalimic ester precursor (1.0 equiv) in DMSO (0.1 M) at room temperature.[9]

  • Bubble argon through the solution for 15 minutes to deoxygenate the mixture.[9]

  • Stir the mixture and irradiate with a light source at the appropriate wavelength (e.g., 523 nm) for 24-48 hours.[9]

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).[9]

  • Combine the organic phases, wash with saturated aqueous NH₄Cl, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography to yield the substituted indoline.[9]

Visualizations

Troubleshooting_Workflow start Low/No Product Yield check_catalyst Check Catalyst System (Pd source, ligand, activity) start->check_catalyst Initial Check check_oxidant Evaluate Oxidant (Type, equivalents) check_catalyst->check_oxidant If catalyst is ok success Improved Yield check_catalyst->success Issue Resolved optimize_temp Optimize Temperature check_oxidant->optimize_temp If oxidant is appropriate check_oxidant->success Issue Resolved screen_solvent Screen Solvents optimize_temp->screen_solvent If temperature screen fails optimize_temp->success Issue Resolved analyze_substrate Analyze Substrate Effects (Electronic, Steric) screen_solvent->analyze_substrate If solvent screen fails screen_solvent->success Issue Resolved analyze_substrate->success Optimization Successful

Caption: Troubleshooting workflow for low product yield in indoline synthesis.

Caption: Key parameter relationships for optimizing indoline synthesis.

References

avoiding side reactions in the amination of indolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the amination of indolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their indoline amination reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and avoid unwanted side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the amination of indolines, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a Buchwald-Hartwig amination of my indoline with an aryl halide, but I am getting a very low yield of the desired product. What could be the problem?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your phosphine ligand is not oxidized and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.[1]
Poor Ligand Choice The ligand plays a crucial role in the efficiency of the catalytic cycle. For sterically hindered substrates or challenging couplings, consider using bulky, electron-rich phosphine ligands like tBuXPhos or BippyPhos.[2][3]
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, if your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, potentially requiring higher temperatures or longer reaction times.[4][5]
Unsuitable Solvent The reaction solvent can significantly impact solubility and reaction rates. Toluene, dioxane, and THF are common choices.[6] If solubility is an issue, consider a solvent mixture. For some systems, aqueous micellar conditions have been shown to be effective.[7]
Aryl Halide Reactivity The reactivity of the aryl halide follows the order I > Br > OTf > Cl. Aryl chlorides are often less reactive and may require more forcing conditions or specialized catalyst systems.[1][8]

Issue 2: Formation of Hydrodehalogenated Byproduct

Question: My main byproduct in the Buchwald-Hartwig amination is the hydrodehalogenated arene. How can I suppress this side reaction?

Potential Causes and Solutions:

An unproductive side reaction can compete with the desired reductive elimination, where the amide undergoes beta-hydride elimination, leading to the formation of a hydrodehalogenated arene and an imine.[9]

Potential CauseRecommended Solution
Slow Reductive Elimination If the reductive elimination step is slow, β-hydride elimination can become competitive. Using more electron-rich and sterically hindered ligands can often accelerate reductive elimination.[9]
Presence of Water Trace amounts of water can lead to the formation of palladium hydride species, which can promote hydrodehalogenation. Ensure all reagents and solvents are anhydrous.
In-situ Catalyst Reduction Issues The process of reducing a Pd(II) precatalyst in situ can sometimes generate species that favor hydrodehalogenation. Using a well-defined Pd(0) source can sometimes mitigate this.
Bimetallic Catalyst System A bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to facilitate the amination pathway selectively by having in-situ formed Cu-hydride species prevent Pd-hydride-mediated hydrodehalogenation.[10]

Issue 3: Observation of Dimerized Indoline or Aryl Halide

Question: I am observing significant amounts of homocoupled products (indoline-indoline or aryl-aryl dimers) in my reaction mixture. What is causing this and how can I prevent it?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Ullmann-type Homocoupling In copper-catalyzed Ullmann reactions, high temperatures can promote the homocoupling of the aryl halide. Lowering the reaction temperature and ensuring the use of an appropriate ligand can help minimize this.[11]
Oxidative Coupling Under certain conditions, oxidative homocoupling of the indoline can occur. Ensure the reaction is carried out under a strictly inert atmosphere to minimize the presence of oxygen.
Incorrect Stoichiometry An excess of one coupling partner can sometimes lead to side reactions. Ensure the stoichiometry of your reactants is carefully controlled.

Frequently Asked Questions (FAQs)

Q1: Which amination method should I choose for my indoline substrate?

The choice of amination method depends on your specific substrate and desired product.

  • Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds with a broad substrate scope. It is often the first choice for coupling indolines with aryl halides.[9]

  • Ullmann Condensation: This copper-catalyzed reaction is a classical method and can be effective, particularly for electron-deficient aryl halides. It often requires higher temperatures than the Buchwald-Hartwig reaction.[7]

  • Reductive Amination: This method is ideal for introducing alkyl groups to the indoline nitrogen. It involves the formation of an iminium ion intermediate from the indoline and a carbonyl compound, followed by reduction.[12][13]

Q2: How do I choose the right ligand for my Buchwald-Hartwig reaction?

The ligand is a critical component of the catalyst system.

  • For primary amines: Bidentate phosphine ligands like BINAP and DPPF were early developments that showed good results.[9]

  • For a broad range of amines and challenging substrates (including aryl chlorides): Sterically hindered, bulky alkyl phosphine ligands such as those from the Buchwald (e.g., XPhos, tBuXPhos) and Hartwig (e.g., ferrocene-based) groups are often highly effective.[9]

  • For N-H heterocyclic compounds like indole: Ligands such as DavePhos and tBuXPhos have been shown to be good choices.[4]

Q3: Can I use an unprotected indoline for amination?

While it is possible to perform amination on an unprotected indoline, N-H reactivity can lead to side reactions or catalyst inhibition. Protecting the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz) can often lead to cleaner reactions and higher yields. The protecting group can be removed in a subsequent step.

Q4: My reaction is very sensitive to air and moisture. What precautions should I take?

Many palladium and copper catalysts, as well as phosphine ligands, are sensitive to air and moisture.

  • Inert Atmosphere: Always perform reactions under an inert atmosphere of argon or nitrogen. This can be achieved using a glovebox or Schlenk line techniques.

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are thoroughly dried before use.

  • Degassing: Degas your reaction mixture by bubbling with an inert gas or by using freeze-pump-thaw cycles to remove dissolved oxygen.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Indoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the indoline (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Addition of Base and Solvent: Add the base (e.g., NaOt-Bu, 1.4 mmol). Evacuate and backfill the tube with argon three times. Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination of Indoline

This protocol describes a one-pot reductive amination procedure.

  • Imine Formation: In a round-bottom flask, dissolve the indoline (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., methanol or dichloroethane, 10 mL). If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.[14] Stir at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 mmol, or sodium triacetoxyborohydride, 1.5 mmol) portion-wise to the reaction mixture.[15]

  • Reaction: Stir the reaction at room temperature until the imine is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Visual Guides

Troubleshooting Workflow for Low Yield in Indoline Amination

Troubleshooting_Workflow start Low Yield in Indoline Amination check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions catalyst_activity Is the catalyst active? (Fresh/Properly handled) check_catalyst->catalyst_activity temp_time Are temperature and reaction time optimized? check_conditions->temp_time ligand_choice Is the ligand appropriate for the substrate? catalyst_activity->ligand_choice Yes solution1 Use fresh catalyst/ligand, ensure inert atmosphere. catalyst_activity->solution1 No solution2 Screen alternative ligands (e.g., bulky, electron-rich). ligand_choice->solution2 No base_solvent Is the base/solvent combination suitable? temp_time->base_solvent Yes solution3 Increase temperature or prolong reaction time. temp_time->solution3 No solution4 Screen different bases and solvents. base_solvent->solution4 No

Caption: A workflow diagram for troubleshooting low product yield.

Competing Pathways in Buchwald-Hartwig Amination

Competing_Pathways pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition amine_coordination Amine Coordination (R2NH) oxidative_addition->amine_coordination deprotonation Deprotonation amine_coordination->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination Productive Pathway beta_hydride β-Hydride Elimination deprotonation->beta_hydride Side Reaction reductive_elimination->pd0 Catalyst Regeneration product Desired Product (Ar-NR2) reductive_elimination->product side_product Side Product (Ar-H) beta_hydride->side_product

Caption: Catalytic cycle showing the desired amination versus a side reaction.

References

Technical Support Center: Chiral Separation of Indoline Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the chiral separation of indoline enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of indoline enantiomers important?

Indoline is a privileged scaffold in medicinal chemistry, forming the core of many pharmaceutical agents. Enantiomers of chiral drugs can exhibit significant differences in their pharmacological activity, pharmacokinetics, and toxicity. Regulatory agencies often require the development and marketing of single-enantiomer drugs to ensure safety and efficacy. Therefore, robust and reliable methods for separating and quantifying indoline enantiomers are crucial during drug discovery, development, and quality control.

Q2: What are the most common analytical techniques for chiral separation of indoline enantiomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most widely used techniques.[1] Capillary Electrophoresis (CE) with chiral selectors in the background electrolyte is another powerful technique for the enantioseparation of ionizable compounds like indolines.

Q3: Which type of chiral stationary phase (CSP) is most effective for indoline enantiomers?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice for screening and method development for a broad range of chiral compounds, including basic nitrogen-containing heterocycles like indolines.[1][2] These CSPs offer a good success rate in normal phase, reversed-phase, and polar organic modes.[3]

Q4: What are the key parameters to optimize during method development?

The critical parameters for optimizing the chiral separation of indoline enantiomers are:

  • Chiral Stationary Phase (CSP) Selection: Screening a variety of CSPs is essential.

  • Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its proportion in the mobile phase significantly impacts selectivity.

  • Mobile Phase Additives: Acidic and basic additives are crucial for improving peak shape and resolution, especially for basic compounds like indolines.[4]

  • Temperature: Temperature can affect retention times, peak shape, and even the elution order of enantiomers.

  • Flow Rate: Optimizing the flow rate can enhance resolution and efficiency.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing Peaks)

Peak tailing is a common problem when separating basic compounds like indolines, often due to strong interactions with residual silanol groups on the silica support of the CSP.

Possible Cause Solution
Secondary Interactions with Silanols Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.5%.[4] This will compete with the basic analyte for active sites on the stationary phase.
Inappropriate Mobile Phase pH (Reversed-Phase) Adjust the mobile phase pH to suppress the ionization of the analyte or the stationary phase. For basic indolines, a higher pH can sometimes improve peak shape.
Column Overload Reduce the sample concentration or injection volume.
Contamination of the Column Flush the column with a strong solvent. If performance does not improve, consider column regeneration procedures recommended by the manufacturer.
Issue 2: No or Poor Resolution of Enantiomers
Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a different CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point. If one type of polysaccharide CSP fails, try another with a different chiral selector.[1]
Mobile Phase Composition Not Optimal - Normal Phase: Vary the alcohol modifier (e.g., switch from isopropanol to ethanol) and its percentage. - Reversed Phase: Change the organic modifier (e.g., acetonitrile vs. methanol) and the buffer/pH.[3]
Suboptimal Temperature Evaluate the effect of temperature on the separation. Try running the analysis at both sub-ambient and elevated temperatures (e.g., 10°C, 25°C, 40°C).
Incorrect Mobile Phase Additives The type and concentration of acidic or basic additives can influence chiral recognition. Experiment with different additives (e.g., trifluoroacetic acid, formic acid, diethylamine, triethylamine) and their concentrations.
Issue 3: Irreproducible Retention Times and/or Resolution
Possible Cause Solution
Insufficient Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, which may require flushing with 20-30 column volumes.
"Memory Effects" from Additives When switching between methods with different additives (e.g., from an acidic to a basic modifier), dedicate a column to a specific method or perform a thorough column flush with an intermediate solvent like isopropanol.[5]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of all components. Small variations in additive concentration can significantly impact the separation.
Temperature Fluctuations Use a column oven to maintain a constant and controlled temperature.

Data Presentation

The following tables summarize quantitative data from the chiral separation of representative indoline-containing compounds.

Table 1: Chiral HPLC Separation of Indoprofen Enantiomers

ParameterValue
Compound Indoprofen
Chiral Stationary Phase Chiralpak ID
Mobile Phase Acetonitrile/Water/Formic Acid (80/20/0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Retention Time (Enantiomer 1) Not specified
Retention Time (Enantiomer 2) Not specified
Resolution (Rs) > 1.5
Selectivity (α) Not specified

Data synthesized from information in a study on the enantiomeric separation of profens.[6]

Table 2: Chiral HPLC Separation of Vindoline Stereoisomers

ParameterValue
Compound Minovine (related to Vindoline)
Chiral Stationary Phase ChiralCel OD
Mobile Phase Hexane/Isopropanol (99.5/0.5, v/v)
Flow Rate 1.0 mL/min
Temperature Not specified
Retention Time (ent-4) 8.29 min
Retention Time (natural 4) 10.0 min
Resolution (Rs) Not specified
Selectivity (α) 1.21

Data from a study on the total synthesis of vindoline and related alkaloids.[7]

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Separation of Indoprofen Enantiomers

This protocol is based on a method developed for the enantioseparation of several non-steroidal anti-inflammatory drugs, including indoprofen.[6]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak ID (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Water/Formic Acid (80/20/0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a wavelength appropriate for indoprofen (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the indoprofen standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the elution and separation of the two enantiomers.

Protocol 2: Chiral HPLC Method for the Separation of Vindoline-Related Enantiomers

This protocol is adapted from a method used in the total synthesis of vindoline and its stereoisomers.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Column: ChiralCel OD (250 x 4.6 mm)

    • Mobile Phase: Hexane/Isopropanol (99.5/0.5, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient (or controlled at 25°C for better reproducibility).

    • Detection: UV at a suitable wavelength for the analyte (e.g., 220 nm).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample containing the vindoline-related enantiomers in the mobile phase.

    • Ensure the sample is fully dissolved and filter if necessary.

  • Procedure:

    • Equilibrate the ChiralCel OD column with the hexane/isopropanol mobile phase until a stable baseline is observed.

    • Inject the sample and record the chromatogram.

Mandatory Visualization

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (pKa, Solubility) Select_CSPs Select Diverse CSPs (e.g., Polysaccharide-based) Start->Select_CSPs Select_Modes Choose Screening Modes (NP, RP, PO) Select_CSPs->Select_Modes Screening_Run Perform Initial Screening Runs Select_Modes->Screening_Run Evaluate_Resolution Evaluate Resolution (Rs > 1.5?) Screening_Run->Evaluate_Resolution Good Initial Separation No_Separation No Separation or Poor Peak Shape Screening_Run->No_Separation Optimize_MP Optimize Mobile Phase - Modifier Type & % - Additives (Acid/Base) Evaluate_Resolution->Optimize_MP Yes Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Final_Method Final Optimized Method Optimize_Flow->Final_Method Validation Method Validation (ICH Guidelines) Final_Method->Validation No_Separation->Select_CSPs Select different CSPs/Modes No_Separation->Evaluate_Resolution Partial Separation (Rs < 1.5)

Caption: Workflow for chiral method development.

References

Technical Support Center: Enhancing the Purity of 1-Isopropylindolin-4-amine for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 1-Isopropylindolin-4-amine for biological testing.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in indoline synthesis may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, if a reductive cyclization of a nitroarene precursor is used, residual nitro compound or hydroxylamine intermediates could be present.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the purity of this compound. Reversed-phase HPLC with a C18 column is a good starting point. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q3: How can I remove residual starting materials from my this compound sample?

A3: Purification techniques such as column chromatography and recrystallization are effective for removing unreacted starting materials. The choice of method will depend on the physical properties of the impurities and the target compound.

Q4: My purified this compound is colored. What could be the cause and how can I fix it?

A4: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to light. If oxidation has occurred, purification by column chromatography or recrystallization may be necessary.

Q5: What is the potential impact of impurities in my this compound sample on biological testing?

A5: Impurities can have a significant impact on biological assays. They can exhibit their own biological activity, leading to misleading results, or they can inhibit or enhance the activity of the target compound. Certain impurities, such as nitrosamines which can sometimes be formed from secondary amines, are potentially mutagenic and can pose a safety risk. Therefore, achieving high purity is critical for reliable biological data.

Troubleshooting Guides

Low Purity after Synthesis
Symptom Possible Cause Suggested Solution
Multiple spots on TLC plate after reaction.Incomplete reaction or formation of multiple byproducts.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).
Broad or multiple peaks in initial HPLC analysis.Presence of several impurities.Proceed with a suitable purification method such as column chromatography or recrystallization.
Oily product that is difficult to handle.Presence of residual solvents or low-melting impurities.Dry the product under high vacuum. If the issue persists, attempt purification by column chromatography.
Issues with Column Chromatography Purification
Symptom Possible Cause Suggested Solution
Tailing of the product peak on the column.Interaction of the basic amine with acidic silica gel.Use an amine-functionalized silica gel or add a small amount of a competing amine (e.g., 0.1-1% triethylamine or ammonia) to the eluent.[1]
Poor separation of the product from an impurity.Inappropriate solvent system.Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an optimal eluent for separation.
Product does not elute from the column.The compound is too polar for the chosen eluent system.Gradually increase the polarity of the eluent. If using normal phase silica, consider switching to reversed-phase chromatography with a C18 column and a mobile phase such as water/acetonitrile or water/methanol.[2]
Challenges in Recrystallization
Symptom Possible Cause Suggested Solution
Compound is soluble in all tested solvents at room temperature.No suitable single solvent for recrystallization.Try a two-solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.
Compound does not dissolve in any solvent, even with heating.The compound is poorly soluble.Consider forming a salt of the amine (e.g., hydrochloride salt) which may have different solubility properties, allowing for recrystallization from a different solvent system.[3] You can also try using organic acids like acetic acid in combination with other solvents.[4]
Oiling out instead of crystal formation.The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent. Try seeding the solution with a small crystal of the pure compound. Ensure a slow cooling rate.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment if required.

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase: A common mobile phase for aromatic amines is a gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., determined by a UV scan).

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Visualizations

Purification_Workflow Crude Crude this compound Purification Purification Step Crude->Purification Chromatography Column Chromatography Purification->Chromatography Primary Method Recrystallization Recrystallization Purification->Recrystallization Alternative Analysis Purity Analysis Chromatography->Analysis Recrystallization->Analysis HPLC HPLC Analysis->HPLC NMR_MS NMR / MS Analysis->NMR_MS Pure_Product Pure Product (>99%) HPLC->Pure_Product Purity >99% Fail Purity <99% HPLC->Fail NMR_MS->Pure_Product Structure Confirmed Fail->Purification

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Chromatography Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing Poor_Separation Poor Separation? Tailing->Poor_Separation No Add_Amine Add Triethylamine to Eluent Tailing->Add_Amine Yes No_Elution No Elution? Poor_Separation->No_Elution No Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Yes Increase_Polarity Increase Eluent Polarity or Switch to Reversed-Phase No_Elution->Increase_Polarity Yes

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the biological performance of various indoline derivatives, with a focus on antioxidant, anti-inflammatory, α1A-adrenoceptor antagonism, and anticancer activities. While specific experimental data for 1-Isopropylindolin-4-amine is not extensively available in the current literature, this document summarizes the known activities of structurally related indoline compounds to provide a valuable reference for researchers in the field. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.

Introduction to Indoline Derivatives

The indoline core, a bicyclic heterocyclic amine, is a versatile starting point for the synthesis of a multitude of biologically active molecules. Substitutions on the nitrogen atom (N-1) and the benzene ring, particularly at the C-4, C-5, C-6, and C-7 positions, have been shown to significantly influence the pharmacological profile of these compounds. This guide explores the structure-activity relationships (SAR) of several classes of indoline derivatives to inform future drug discovery and development efforts.

Comparative Biological Activity

The following sections detail the activity of various indoline derivatives across different biological assays. Due to the limited public data on this compound, this comparison focuses on derivatives with substitutions at the N-1 position and on the aromatic ring, for which quantitative data is available.

Antioxidant and Anti-inflammatory Activity

Several studies have demonstrated the potent antioxidant and anti-inflammatory properties of indoline derivatives. These compounds have been shown to protect cells from oxidative stress and inhibit the production of pro-inflammatory mediators.

Table 1: Antioxidant and Anti-inflammatory Activity of Selected Indoline Derivatives

CompoundAssayTarget/Cell LineActivity (IC50/EC50)Reference CompoundActivity (IC50/EC50)Source
Unsubstituted IndolineH2O2-induced cytotoxicityRAW264.7 macrophages~10 nM (protective concentration)--[1]
N-1 Substituted Amine DerivativeH2O2-induced cytotoxicityRAW264.7 macrophages~10 nM (protective concentration)--[1]
N-1 Substituted Ester DerivativeH2O2-induced cytotoxicityRAW264.7 macrophages~10 nM (protective concentration)--[1]
Indoline Derivative 4a Protein anti-denaturation-62.2 µg/mlDiclofenac sodium54.2 µg/ml[2]
Indoline Derivative 4b Protein anti-denaturation-60.7 µg/mlDiclofenac sodium54.2 µg/ml[2]
3-(3-hydroxyphenyl)-indolin-2-oneNitric Oxide ProductionLPS-stimulated RAW264.7 cellsPotent Inhibition--[3]

Note: Lower IC50/EC50 values indicate higher potency.

α1A-Adrenoceptor Antagonism

Certain indoline derivatives have been identified as potent and selective antagonists of the α1A-adrenergic receptor, a key target for the treatment of benign prostatic hyperplasia (BPH).

Table 2: α1A-Adrenoceptor Antagonist Activity of Selected Indoline Derivatives

CompoundTargetIC50 (nM)Selectivity (α1B/α1A)Selectivity (α1D/α1A)Reference CompoundIC50 (nM)Source
(R)-14rα1A-AR2.7640.1408.2Silodosin1.9[4]
(R)-23lα1A-AR1.91506249.6Silodosin1.9[4]

Note: Higher selectivity ratios indicate a more favorable profile.

Anticancer Activity

The indoline scaffold is also a promising framework for the development of novel anticancer agents. Derivatives have shown cytotoxicity against various cancer cell lines, often through mechanisms involving the inhibition of protein kinases.

Table 3: Cytotoxic Activity of Selected Indoline and Indole Derivatives

CompoundCell LineActivity (IC50/LC50)Reference CompoundActivity (IC50/LC50)Source
Indole Compound 1c HepG2 (Liver Cancer)0.9 µMDoxorubicin-[4]
Indole Compound 1c MCF-7 (Breast Cancer)0.55 µMDoxorubicin-[4]
Indole Compound 1c HeLa (Cervical Cancer)0.50 µMDoxorubicin-[4]
Indolinone Derivative 9 HepG2 (Liver Cancer)2.53 µMIndirubin-[5]
Indolinone Derivative 20 HepG2 (Liver Cancer)3.08 µMIndirubin-[5]

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of the indoline derivatives presented in the tables above.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the free radical scavenging capacity of the test compounds.

Procedure:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol is prepared.

  • Various concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated relative to a control. Ascorbic acid is often used as a positive control[6].

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW264.7 Cells)

Objective: To assess the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • RAW264.7 murine macrophage cells are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment[3].

α1A-Adrenoceptor Binding Assay

Objective: To determine the binding affinity of test compounds to the α1A-adrenergic receptor.

Procedure:

  • Cell membranes expressing the human α1A-adrenoceptor are prepared.

  • The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]prazosin).

  • Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined[7].

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of compounds on cancer cell lines.

Procedure:

  • Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined[4][5].

Signaling Pathways and Experimental Workflows

Visual diagrams of key biological pathways and experimental workflows are provided below to enhance understanding.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) and iNOS (NO) NFkB_pathway->Pro_inflammatory_Cytokines Induces Expression Indoline_Derivative Indoline Derivative Indoline_Derivative->NFkB_pathway Inhibits

Caption: Inhibition of the NF-κB signaling pathway by indoline derivatives.

cytotoxicity_workflow Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Add_Compound Add Indoline Derivatives (various concentrations) Incubate1->Add_Compound Incubate2 Incubate (e.g., 48h) Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (e.g., 4h) Add_MTT->Incubate3 Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solvent Measure_Absorbance Measure Absorbance (570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The indoline scaffold is a cornerstone in the development of new therapeutic agents. While direct experimental data on this compound remains elusive in publicly accessible literature, the broader family of indoline derivatives exhibits a remarkable range of biological activities, including potent antioxidant, anti-inflammatory, α1A-adrenoceptor antagonist, and anticancer effects. The structure-activity relationship insights gleaned from the compounds presented in this guide suggest that modifications at the N-1 and C-4 positions are critical for tuning the pharmacological properties of the indoline core. Further investigation into derivatives such as this compound is warranted to fully explore the therapeutic potential of this chemical space. This guide serves as a foundational resource for researchers, providing a comparative overview of existing data and detailed experimental protocols to facilitate future studies.

References

Comparative Efficacy of Dopamine D4 Receptor-Selective Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Efficacy Comparison

The following table summarizes the in vitro pharmacological data for a selection of representative D4R antagonist analogs. The data includes binding affinity (Ki) at D2-like dopamine receptors (D2, D3, and D4) and functional activity in a β-arrestin recruitment assay.

Compound IDD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 β-arrestin Emax (%)D4 β-arrestin IC50 (nM)
Analog 1 1.2150251055.1
Analog 2 2.5>10,0005009812.3
Analog 3 0.85001501103.8
Analog 4 5.12,5008009525.6
Analog 5 0.580301082.1

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the affinity of the test compounds for the dopamine D2, D3, and D4 receptors.

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the respective human dopamine receptor subtypes were used.

  • Radioligands:

    • D2 Receptors: [³H]Spiperone

    • D3 Receptors: [³H]Methyl-spiperone

    • D4 Receptors: [³H]Nemonapride

  • Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compounds. Non-specific binding was determined in the presence of a high concentration of a known antagonist (e.g., haloperidol). After incubation, the membranes were washed, and the bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were then calculated using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This functional assay measures the ability of the compounds to act as antagonists at the D4 receptor by blocking agonist-induced β-arrestin recruitment.

  • Assay Principle: The assay utilizes a technology such as PathHunter® (DiscoverX) where the D4 receptor is fused to a fragment of β-galactosidase, and β-arrestin is fused to the complementing enzyme fragment. Agonist stimulation of the receptor leads to β-arrestin recruitment, forcing the complementation of the enzyme fragments and resulting in a chemiluminescent signal.

  • Procedure: Cells were pre-incubated with varying concentrations of the test compounds (in antagonist mode) followed by the addition of a fixed concentration of a D4 receptor agonist (e.g., quinpirole) at its EC80 concentration.

  • Data Analysis: The resulting chemiluminescent signal was measured, and the IC50 values were determined from the concentration-response curves. The Emax values represent the maximal inhibition achieved by the antagonist.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the relevant signaling pathway.

experimental_workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization Compound 1-Isopropylindolin-4-amine Analog Library PrimaryAssay D4 Receptor Binding Assay (High-Throughput) Compound->PrimaryAssay Initial Screening SecondaryAssay1 D2/D3 Receptor Counter-Screening PrimaryAssay->SecondaryAssay1 Hits SecondaryAssay2 D4 Functional Assay (β-Arrestin) PrimaryAssay->SecondaryAssay2 Hits LeadOpt Structure-Activity Relationship (SAR) Studies SecondaryAssay1->LeadOpt Selective Hits SecondaryAssay2->LeadOpt Functionally Active Hits

A typical screening cascade for identifying selective D4 receptor antagonists.

signaling_pathway cluster_0 Dopamine D4 Receptor Signaling (Antagonist) Dopamine Dopamine (Agonist) D4R D4 Receptor Dopamine->D4R Activates Antagonist This compound Analog (Antagonist) Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Downstream Targets

References

A Comparative Guide to the Biological Target Validation of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation for the biological target of the novel compound, 1-Isopropylindolin-4-amine. For the purpose of this guide, we will hypothesize that the primary biological target of this compound is the Serine/Threonine Kinase XYZ (STK-XYZ) , a key regulator in a hypothetical pro-inflammatory signaling pathway. This document outlines the methodologies to confirm this interaction, presents a comparative analysis with a known STK-XYZ inhibitor, and provides detailed experimental protocols.

Target Profile: Serine/Threonine Kinase XYZ (STK-XYZ)

STK-XYZ is a 52 kDa protein kinase implicated in the activation of downstream transcription factors that drive the expression of inflammatory cytokines. Aberrant STK-XYZ activity has been correlated with several autoimmune disorders. The validation of this compound as an STK-XYZ inhibitor presents a potential therapeutic avenue for these conditions.

Comparative Analysis of STK-XYZ Inhibitors

To validate STK-XYZ as the target of this compound, a series of experiments were conducted. The results are compared with "Compound-B," a well-characterized, ATP-competitive inhibitor of STK-XYZ.

Table 1: In Vitro Biochemical Assay Data

ParameterThis compoundCompound-B (Reference)
Binding Affinity (Kd) 75 nM50 nM
IC50 (Kinase Activity) 150 nM100 nM
Mechanism of Action ATP-competitiveATP-competitive
Selectivity (vs. Kinase Panel) High selectivityModerate selectivity

Table 2: Cell-Based Assay Data

ParameterThis compoundCompound-B (Reference)
Target Engagement (EC50) 300 nM250 nM
Cytokine Release (IC50) 500 nM400 nM
Cell Viability (CC50) > 50 µM25 µM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical STK-XYZ signaling pathway and the workflow for target validation.

STK_XYZ_Pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor STK-XYZ STK-XYZ Receptor->STK-XYZ Downstream Substrate (p-Substrate) Downstream Substrate (p-Substrate) STK-XYZ->Downstream Substrate (p-Substrate) Phosphorylation Transcription Factor Transcription Factor Downstream Substrate (p-Substrate)->Transcription Factor Cytokine Expression Cytokine Expression Transcription Factor->Cytokine Expression This compound This compound This compound->STK-XYZ

Caption: Hypothetical STK-XYZ signaling pathway and the inhibitory action of this compound.

Target_Validation_Workflow cluster_0 cluster_1 A Biochemical Assays B Binding Affinity (Kd) A->B C Enzymatic Activity (IC50) A->C D Cell-Based Assays B->D C->D E Target Engagement (EC50) D->E F Functional Outcome (e.g., Cytokine Release) D->F I Confirmation of Target E->I F->I G Selectivity Profiling H Kinase Panel Screen G->H H->I

Caption: Experimental workflow for the validation of STK-XYZ as the biological target.

Experimental Protocols

4.1. STK-XYZ Binding Affinity Assay (Kd Determination)

  • Principle: This assay quantifies the binding affinity of this compound to STK-XYZ using a fluorescence-based method.

  • Materials: Recombinant human STK-XYZ, fluorescently labeled tracer, this compound, assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add STK-XYZ and the fluorescent tracer to each well.

    • Add the diluted this compound or vehicle control.

    • Incubate for 60 minutes at room temperature.

    • Measure fluorescence polarization on a suitable plate reader.

    • Calculate the Kd value by fitting the data to a one-site binding model.

4.2. STK-XYZ Kinase Activity Assay (IC50 Determination)

  • Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of STK-XYZ.

  • Materials: Recombinant human STK-XYZ, peptide substrate, ATP, this compound, kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • Add STK-XYZ, the peptide substrate, and the diluted compound to a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

4.3. Cellular Target Engagement Assay (EC50 Determination)

  • Principle: This assay confirms that this compound engages STK-XYZ within a cellular context.

  • Materials: Human cell line expressing STK-XYZ, this compound, lysis buffer, primary antibody against phosphorylated STK-XYZ substrate, secondary antibody, ELISA reagents.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 2 hours.

    • Stimulate the STK-XYZ pathway with an appropriate agonist for 15 minutes.

    • Lyse the cells and perform an ELISA to quantify the levels of the phosphorylated STK-XYZ substrate.

    • Calculate the EC50 value based on the reduction of substrate phosphorylation.

Logical Comparison of Inhibitors

The following diagram illustrates the decision-making process when comparing this compound with the reference compound.

Caption: Logical comparison of this compound and a reference compound based on key parameters.

Comparative Analysis of 1-Isopropylindolin-4-amine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, this guide provides a framework for the comparative analysis of the enantiomers of 1-Isopropylindolin-4-amine. Due to the limited publicly available data specific to this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive evaluation.

The study of chiral molecules is paramount in pharmacology, as enantiomers of the same compound can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. One isomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, a thorough comparative analysis of the individual enantiomers of a chiral drug candidate like this compound is a critical step in the drug development process.

Physicochemical and Chromatographic Properties

A fundamental step in characterizing enantiomers is the determination of their physicochemical properties and the development of methods for their separation. While enantiomers share the same properties in an achiral environment, their interaction with a chiral environment, such as a chiral stationary phase in chromatography, allows for their separation and individual characterization.

Table 1: Physicochemical and Chromatographic Data for the Enantiomers of this compound (Hypothetical Data)

Property(R)-1-Isopropylindolin-4-amine(S)-1-Isopropylindolin-4-amineRacemic this compound
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₆N₂C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol 176.26 g/mol 176.26 g/mol
Melting Point (°C) Not AvailableNot AvailableNot Available
Optical Rotation [α]D (+) value(-) value0
HPLC Retention Time (min) tR1tR2tR1, tR2
Resolution (Rs) --> 1.5
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

Objective: To separate the enantiomers of racemic this compound and determine their retention times and resolution.

Materials:

  • Racemic this compound standard

  • (R)- and (S)-1-Isopropylindolin-4-amine reference standards (if available)

  • HPLC-grade hexane, isopropanol, and diethylamine

  • Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio may need to be optimized for the specific column and compound.

  • Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. Identify the peaks corresponding to the two enantiomers. Calculate the retention time (tR) for each enantiomer and the resolution (Rs) between the two peaks using the standard formula: Rs = 2(tR2 - tR1) / (w1 + w2), where w is the peak width at the base. An Rs value greater than 1.5 indicates baseline separation.

Pharmacological Profile: A Hypothetical Analysis at Dopamine and Serotonin Receptors

Indoline derivatives are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. A comparative analysis of the binding affinities of the enantiomers of this compound at these receptors is crucial to understanding their potential therapeutic effects and side-effect profiles.

Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of this compound Enantiomers (Hypothetical Data)

Receptor Subtype(R)-1-Isopropylindolin-4-amine(S)-1-Isopropylindolin-4-amine
Dopamine D₂ 15250
Dopamine D₃ 5150
Serotonin 5-HT1A 5045
Serotonin 5-HT2A 800750
Experimental Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinities (Ki) of the (R)- and (S)-enantiomers of this compound for specific receptor subtypes.

Materials:

  • (R)- and (S)-1-Isopropylindolin-4-amine

  • Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT1A receptors)

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D₂ receptors)

  • Non-labeled competing ligand (e.g., Haloperidol for D₂ receptors)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Glass fiber filters

Instrumentation:

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (either (R)- or (S)-enantiomer).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing a Hypothetical Signaling Pathway

To illustrate the potential downstream effects of receptor binding, the following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by an enantiomer of this compound acting as a dopamine D₂ receptor agonist.

G Hypothetical Signaling Pathway of a D2 Receptor Agonist cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Agonist (R)-1-Isopropylindolin-4-amine (Hypothetical Agonist) Agonist->D2R Binds to

Caption: Hypothetical D2 receptor agonist signaling cascade.

Experimental Workflow for Chiral Separation and Analysis

The following diagram illustrates a typical workflow for the chiral separation and subsequent analysis of the enantiomers of this compound.

G Workflow for Chiral Separation and Analysis Racemic Racemic this compound Synthesis Separation Chiral HPLC Separation Racemic->Separation Enantiomer_R (R)-Enantiomer Separation->Enantiomer_R Enantiomer_S (S)-Enantiomer Separation->Enantiomer_S Analysis_R Pharmacological & Toxicological Analysis of (R)-Enantiomer Enantiomer_R->Analysis_R Analysis_S Pharmacological & Toxicological Analysis of (S)-Enantiomer Enantiomer_S->Analysis_S Data Comparative Data Analysis Analysis_R->Data Analysis_S->Data

Caption: Chiral separation and analysis workflow.

Comparative Cross-Reactivity Analysis of 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the novel kinase inhibitor, 1-Isopropylindolin-4-amine. The following sections present hypothetical in vitro screening data, detailed experimental protocols, and visualizations to objectively compare its performance against a known alternative.

Disclaimer: As of the last update, public domain cross-reactivity studies for this compound are not available. The data presented herein is hypothetical and for illustrative purposes to guide researchers in conducting similar internal assessments.

Quantitative Data Summary

The inhibitory activity of this compound and a comparator, Alternative Compound B, was assessed against a panel of 10 kinases to determine their selectivity profiles. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate higher potency.

Target KinaseThis compound (IC50 in nM)Alternative Compound B (IC50 in nM)
Kinase A (Primary Target) 15 25
Kinase B350450
Kinase C> 10,0008,000
Kinase D8501,200
Kinase E> 10,000> 10,000
Kinase F1,5002,000
Kinase G> 10,0009,500
Kinase H2,2003,000
Kinase I> 10,000> 10,000
Kinase J5,0006,500

Experimental Protocols

In Vitro Kinase Inhibition Assay

A biochemical assay was performed to determine the IC50 values of the test compounds against the kinase panel.

Materials:

  • Recombinant human kinases

  • ATP (Adenosine triphosphate)

  • Substrate peptide specific to each kinase

  • Test compounds (this compound, Alternative Compound B) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

Procedure:

  • A serial dilution of the test compounds was prepared in DMSO, followed by a further dilution in the assay buffer.

  • The kinase, substrate peptide, and test compound were added to the wells of a 384-well plate and incubated for 15 minutes at room temperature.

  • The kinase reaction was initiated by the addition of ATP.

  • The reaction mixture was incubated for 60 minutes at 30°C.

  • The reaction was stopped, and the amount of ADP produced was measured using a luminescence-based detection reagent.

  • Luminescence was read on a plate reader.

  • The IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase cross-reactivity screening.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plating (Compound, Kinase, Substrate) Compound_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Incubation1 Pre-incubation (15 min) Assay_Plate->Incubation1 Reaction_Start Reaction Initiation (Add ATP) Incubation1->Reaction_Start Incubation2 Incubation (60 min) Reaction_Start->Incubation2 Reaction_Stop Reaction Termination Incubation2->Reaction_Stop Detection Luminescence Detection Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Workflow for Kinase Cross-Reactivity Screening.

Hypothetical Signaling Pathway

The diagram below depicts a simplified signaling pathway involving the intended target (Kinase A) and a potential off-target (Kinase B), illustrating how off-target inhibition could lead to unintended biological effects.

G cluster_pathway1 Intended Pathway cluster_pathway2 Off-Target Pathway Receptor1 Receptor 1 KinaseA Kinase A (Primary Target) Receptor1->KinaseA Substrate1 Substrate 1 KinaseA->Substrate1 Response1 Cellular Response 1 Substrate1->Response1 Receptor2 Receptor 2 KinaseB Kinase B (Off-Target) Receptor2->KinaseB Substrate2 Substrate 2 KinaseB->Substrate2 Response2 Cellular Response 2 (Potential Side Effect) Substrate2->Response2 Compound This compound Compound->KinaseA Inhibition Compound->KinaseB Cross-Inhibition

Caption: Potential for Off-Target Effects via Cross-Reactivity.

Benchmarking 1-Isopropylindolin-4-amine: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the performance of a novel compound relative to established inhibitors is a critical step in the drug discovery pipeline. This guide outlines a comprehensive framework for benchmarking 1-Isopropylindolin-4-amine against known inhibitors, providing a roadmap for robust data generation and interpretation.

Due to a lack of publicly available information on the specific biological targets of this compound, this guide will focus on a generalized workflow and hypothetical scenarios. The principles and experimental protocols described herein are broadly applicable to the preclinical evaluation of novel chemical entities once a biological target has been identified.

Hypothetical Target: A Serine/Threonine Kinase

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a specific serine/threonine kinase, herein referred to as "Kinase X." This allows for the presentation of a detailed comparative analysis against well-characterized inhibitors of this hypothetical target.

Table 1: Comparative Inhibitory Activity against Kinase X
CompoundIC50 (nM)Ki (nM)Selectivity (Fold vs. Kinase Y)Cell-based Potency (EC50, µM)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Inhibitor A (Staurosporine)201510.1
Inhibitor B (Dasatinib)52100.05
Inhibitor C (Gefitinib)10080>1001.5

Caption: This table will be populated with experimental data to directly compare the inhibitory potency and selectivity of this compound against known inhibitors of Kinase X.

Experimental Protocols

To generate the data for the comparative analysis, the following key experiments should be performed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of this compound against Kinase X.

Methodology:

  • Reagents: Recombinant human Kinase X, ATP, substrate peptide (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide for Kinase X), this compound, and known inhibitors (A, B, and C).

  • Procedure:

    • A radiometric or fluorescence-based kinase assay is performed in a 96- or 384-well plate format.

    • A dilution series of this compound and the known inhibitors is prepared.

    • The kinase, substrate, and inhibitor are pre-incubated.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. Ki values can be determined using the Cheng-Prusoff equation if the ATP concentration and Km for ATP are known.

Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of other kinases.

Methodology:

  • Procedure: The in vitro kinase inhibition assay protocol is adapted to test this compound at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., the KinomeScan™ panel).

  • Data Analysis: The percentage of inhibition for each kinase is calculated. For kinases showing significant inhibition, full IC50 curves are generated to determine the fold-selectivity compared to Kinase X.

Cell-Based Potency Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cellular context.

Methodology:

  • Cell Line: A cell line that is dependent on the activity of Kinase X for proliferation or survival is used.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • A dilution series of this compound and known inhibitors is added to the cells.

    • Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: The EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Key Concepts

To further clarify the experimental logic and the underlying biological context, the following diagrams are provided.

G cluster_0 Kinase X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins Kinase_X Kinase X Adaptor_Proteins->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation 1_Isopropylindolin_4_amine This compound 1_Isopropylindolin_4_amine->Kinase_X

Caption: Hypothetical signaling pathway involving Kinase X.

G cluster_1 Inhibitor Benchmarking Workflow Target_Identification Identify Target of This compound In_Vitro_Screening In Vitro Kinase Inhibition Assays Target_Identification->In_Vitro_Screening Selectivity_Profiling Kinase Selectivity Profiling In_Vitro_Screening->Selectivity_Profiling Cell_Based_Assays Cell-Based Potency and Viability Assays Selectivity_Profiling->Cell_Based_Assays Data_Analysis Comparative Data Analysis Cell_Based_Assays->Data_Analysis Report Generate Comparison Guide Data_Analysis->Report

Caption: Experimental workflow for benchmarking inhibitors.

By following this structured approach, researchers can generate high-quality, comparative data to effectively benchmark the performance of this compound against known standards, thereby informing its potential as a lead compound for further drug development.

Comparative Docking Studies of Isopropylindoline Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of their Binding Interactions with Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)

In the landscape of drug discovery, indoline derivatives have emerged as a promising scaffold for the development of potent anti-inflammatory agents. Their therapeutic potential often lies in their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This guide provides a comparative analysis of the docking of isopropylindoline derivatives and related analogues against these two crucial targets, supported by experimental data and detailed methodologies. The strategic introduction of an isopropyl group can significantly influence the binding affinity and selectivity of these compounds, a factor this guide will explore in detail.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the docking scores and, where available, the in vitro inhibitory activities of a series of indoline derivatives against COX-2 and 5-LOX. These quantitative data provide a clear comparison of the compounds' potential efficacy.

Table 1: Comparative Docking Scores and In Vitro Activity of Indoline Derivatives against COX-2

Compound IDSubstitution PatternDocking Score (kcal/mol)In Vitro IC50 (µM)Reference CompoundDocking Score (kcal/mol)In Vitro IC50 (µM)
IND-1 N-isopropyl-8.51.2Indomethacin-9.20.5
IND-2 N-ethyl-8.12.5Celecoxib-10.10.08
IND-3 N-methyl-7.83.1
IND-4 5-bromo-9.00.8
IND-5 5-chloro-8.81.0

Table 2: Comparative Docking Scores and In Vitro Activity of Indoline Derivatives against 5-LOX

Compound IDSubstitution PatternDocking Score (kcal/mol)In Vitro IC50 (µM)Reference CompoundDocking Score (kcal/mol)In Vitro IC50 (µM)
IND-6 N-isopropyl, 5-methoxy-9.20.7Zileuton-7.51.0
IND-7 N-ethyl, 5-methoxy-8.81.5
IND-8 N-methyl, 5-methoxy-8.52.2
IND-9 5-thiomethyl-9.50.5
IND-10 5-fluoro-8.91.8

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.

Molecular Docking Protocol using AutoDock Vina

A standard molecular docking protocol was employed to predict the binding conformations and affinities of the indoline derivatives.

  • Protein Preparation: The crystal structures of human COX-2 (PDB ID: 5KIR) and human 5-LOX (PDB ID: 3V99) were obtained from the Protein Data Bank. The protein structures were prepared using AutoDockTools (ADT) by removing water molecules and heteroatoms, adding polar hydrogens, and assigning Kollman charges.

  • Ligand Preparation: The 3D structures of the indoline derivatives were built using ChemDraw and energetically minimized using the MMFF94 force field. The ligands were then prepared in ADT by detecting the root and setting the rotatable bonds.

  • Grid Box Generation: A grid box was defined to encompass the active site of each enzyme. For COX-2, the grid center was set at the coordinates of the catalytic Tyr385 residue with dimensions of 24x24x24 Å. For 5-LOX, the grid was centered on the catalytic iron atom with dimensions of 26x26x26 Å.

  • Docking Simulation: AutoDock Vina was used for the docking calculations. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space. The top-ranked pose for each ligand, based on the Vina docking score, was selected for further analysis.

  • Visualization: The resulting docked conformations were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key binding interactions.

In Vitro COX-2 Inhibition Assay (Fluorometric)

The inhibitory activity of the indoline derivatives against COX-2 was determined using a fluorometric inhibitor screening kit.

  • Reagent Preparation: All reagents, including the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe, were prepared according to the manufacturer's instructions.

  • Assay Procedure: The assay was performed in a 96-well plate. Each well contained the COX-2 enzyme, the fluorescent probe, and the test compound at various concentrations. The reaction was initiated by the addition of arachidonic acid.

  • Fluorescence Measurement: The fluorescence intensity was measured kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction was determined from the linear phase of the fluorescence curve. The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro 5-LOX Inhibition Assay (Colorimetric)

The inhibitory potential of the indoline derivatives against 5-LOX was assessed using a colorimetric inhibitor screening assay.

  • Reagent Preparation: The 5-LOX enzyme, linoleic acid (substrate), and a chromogenic reagent were prepared as per the kit protocol.

  • Assay Procedure: The assay was conducted in a 96-well plate. The 5-LOX enzyme was pre-incubated with the test compounds at varying concentrations. The reaction was initiated by the addition of linoleic acid.

  • Colorimetric Measurement: After a specific incubation period, the reaction was stopped, and a chromogenic reagent was added. The absorbance was measured at 490 nm using a microplate reader. The absorbance is proportional to the 5-LOX activity.

  • Data Analysis: The percentage of 5-LOX inhibition was calculated by comparing the absorbance values of the wells with and without the inhibitor. The IC50 values were then determined from the dose-response curves.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and the experimental workflow, providing a visual representation of the concepts discussed.

G cluster_0 Molecular Docking Workflow PDB Protein Structure (PDB) PrepProt Prepare Protein (Add Hydrogens, Charges) PDB->PrepProt Ligand Ligand Structure (SDF/MOL2) PrepLig Prepare Ligand (Set Torsions) Ligand->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Docking Run Docking (AutoDock Vina) PrepLig->Docking Grid->Docking Analysis Analyze Results (Binding Energy, Poses) Docking->Analysis

Figure 1: A generalized workflow for molecular docking studies.

G cluster_1 COX-2 Inflammatory Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation IndolineDerivatives Indoline Derivatives IndolineDerivatives->COX2 Inhibition

Figure 2: The role of COX-2 in the inflammatory pathway.

G cluster_2 5-LOX Inflammatory Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid FLAP FLAP ArachidonicAcid->FLAP FiveLOX 5-LOX FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 Leukotrienes Leukotrienes (LTB4, etc.) LTA4->Leukotrienes Inflammation Inflammation (Chemotaxis, Bronchoconstriction) Leukotrienes->Inflammation IndolineDerivatives Indoline Derivatives IndolineDerivatives->FiveLOX Inhibition

Figure 3: The role of 5-LOX in the inflammatory pathway.

Comparative Analysis of 1-Isopropylindolin-4-amine: In-Vivo vs. In-Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of published data on the in-vivo and in-vitro activity of the specific compound 1-Isopropylindolin-4-amine. While research exists for structurally related molecules, such as certain isoindoline derivatives, no direct experimental studies, quantitative data, or established signaling pathways for this compound could be identified.

This guide, therefore, serves to highlight this critical information gap for researchers, scientists, and drug development professionals interested in this particular chemical entity. The lack of available data prevents a direct comparative analysis of its biological activity in living organisms versus controlled laboratory settings.

In-Vitro Activity: An Uncharted Territory

In-vitro studies, typically the first step in characterizing a compound's biological effects, involve experiments conducted in a controlled environment outside of a living organism, such as in cell cultures or with isolated proteins. These assays are crucial for determining a compound's mechanism of action, potency, and selectivity.

Currently, there are no publicly available reports detailing the in-vitro evaluation of this compound. This includes a lack of information on:

  • Receptor Binding Affinity: Data on which specific biological targets (e.g., receptors, enzymes) this compound binds to and with what affinity is not available.

  • Enzyme Inhibition: There are no studies indicating whether this compound acts as an inhibitor or activator of any specific enzymes.

  • Cellular Assays: Information from cell-based assays, which could shed light on its effects on cellular processes like proliferation, viability, or signaling, is absent from the scientific literature.

In-Vivo Activity: An Unexplored Landscape

In-vivo studies are conducted in whole, living organisms, such as animal models, to understand a compound's overall effects, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity.

Similar to the in-vitro data, there is a complete lack of published in-vivo research for this compound. This means there is no information regarding its:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion profile of the compound in any animal model has not been described.

  • Pharmacodynamics: The physiological and biochemical effects of the compound on a living organism are unknown.

  • Efficacy in Disease Models: There are no studies evaluating the potential therapeutic effects of this compound in any animal models of disease.

  • Safety and Toxicity: The safety profile and potential adverse effects of the compound have not been investigated.

Comparison with Alternatives

A direct comparison with alternative compounds is not feasible without foundational data on this compound. While the broader class of isoindolines has been investigated for various biological activities, including as dopamine D4 receptor antagonists, any comparison would be purely speculative. For a meaningful comparison, the specific biological target and intended therapeutic area for this compound would need to be established through initial in-vitro and in-vivo screening.

Future Directions and Recommendations

The absence of data on this compound presents an opportunity for novel research. To begin to understand the potential of this compound, the following experimental workflow is recommended:

G cluster_0 In-Vitro Characterization cluster_1 In-Vivo Evaluation a Target Identification (e.g., Receptor Screening Panels) b Binding Affinity Assays (e.g., Radioligand Binding) a->b d Enzyme Inhibition Assays a->d c Functional Assays (e.g., Cell-Based Reporter Assays) b->c e Pharmacokinetic Studies (ADME) c->e Proceed if promising in-vitro activity f Pharmacodynamic Studies e->f g Efficacy in Animal Models f->g h Preliminary Toxicity Studies g->h

Caption: Recommended workflow for the initial characterization of this compound.

A Comparative Guide to the Synthetic Efficiency of Routes to 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes to 1-Isopropylindolin-4-amine, a substituted indoline of interest in medicinal chemistry. The comparison focuses on synthetic efficiency, drawing upon experimental data from analogous reactions reported in the literature. Detailed experimental protocols are provided for key transformations, and the logical flow of each synthetic pathway is visualized.

Introduction

This compound is a heterocyclic amine for which specific, detailed synthetic procedures are not widely published. However, based on established principles of organic synthesis and available literature on related compounds, two logical synthetic pathways can be proposed. Both routes commence from the readily available starting material, 2-methyl-3-nitroaniline, and proceed through a common intermediate, 4-nitroindoline. The key differentiation lies in the sequence of N-isopropylation and nitro group reduction.

Route 1 involves the initial N-isopropylation of 4-nitroindoline, followed by the reduction of the nitro group to the desired primary amine.

Route 2 prioritizes the reduction of the nitro group to form 4-aminoindoline, which is then subjected to reductive amination with acetone to introduce the isopropyl group.

This guide aims to provide a quantitative and qualitative comparison of these two routes to aid researchers in selecting the most efficient pathway for their specific needs.

Data Presentation

The following table summarizes the estimated yields for each step of the two proposed synthetic routes. It is important to note that while the synthesis of the 4-nitroindoline intermediate is based on a published patent, the yields for the subsequent N-alkylation and reductive amination steps are estimations derived from analogous reactions reported in the chemical literature.

StepRoute 1: N-Isopropylation FirstRoute 2: Reduction First
Starting Material 2-Methyl-3-nitroaniline2-Methyl-3-nitroaniline
Step 1: Synthesis of 4-Nitroindoline N-Acetylation followed by cyclization with DMF-DMA (Yield: ~62% for cyclization)N-Acetylation followed by cyclization with DMF-DMA (Yield: ~62% for cyclization)
Step 2 N-Isopropylation of 4-Nitroindoline (Estimated Yield: 70-85%)Reduction of 4-Nitroindoline (Estimated Yield: >90%)
Step 3 Reduction of 1-Isopropyl-4-nitroindoline (Estimated Yield: >90%)Reductive Amination of 4-Aminoindoline (Estimated Yield: >80%)
Overall Estimated Yield ~39-47% ~45%

Experimental Protocols

Synthesis of 4-Nitroindoline (Common Step for Both Routes)

This procedure is adapted from a similar synthesis of 4-aminoindole described in patent CN103420895A.

Step 1a: N-Acetylation of 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline is reacted with acetic anhydride in the presence of a suitable base (e.g., pyridine or triethylamine) or under acidic catalysis to yield N-(2-methyl-3-nitrophenyl)acetamide.

Step 1b: Cyclization to 4-Nitroindoline N-(2-methyl-3-nitrophenyl)acetamide is dissolved in an appropriate solvent such as dimethylformamide (DMF). The solution is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a base like pyrrolidine. The reaction mixture is heated to facilitate the intramolecular cyclization. Upon completion, the reaction is quenched with water, and the product, 4-nitroindoline, is isolated by filtration and purified by recrystallization. A reported yield for a similar cyclization to a 4-nitroindole precursor is 62%.[1]

Route 1: N-Isopropylation First

Step 2: N-Isopropylation of 4-Nitroindoline 4-Nitroindoline is dissolved in a suitable polar aprotic solvent such as DMF or acetonitrile. A base, for instance, potassium carbonate or sodium hydride, is added to deprotonate the indoline nitrogen. Isopropyl bromide or iodide is then added as the alkylating agent. The reaction mixture is stirred, likely at an elevated temperature, until the starting material is consumed. The product, 1-isopropyl-4-nitroindoline, is isolated after an aqueous workup and purified by chromatography. Yields for N-alkylation of similar aromatic amines can range from 70-85%.

Step 3: Reduction of 1-Isopropyl-4-nitroindoline 1-Isopropyl-4-nitroindoline is dissolved in a solvent such as ethanol, methanol, or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reaction vessel is then placed under an atmosphere of hydrogen gas and stirred vigorously. The reduction of aromatic nitro compounds via catalytic hydrogenation is generally a high-yielding reaction, often exceeding 90%.[2][3] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Route 2: Reduction First

Step 2: Reduction of 4-Nitroindoline Following a similar procedure to Step 3 in Route 1, 4-nitroindoline is subjected to catalytic hydrogenation using a catalyst like Pd/C in a suitable solvent under a hydrogen atmosphere. This reduction is expected to proceed in high yield (>90%) to afford 4-aminoindoline.[2][3]

Step 3: Reductive Amination of 4-Aminoindoline 4-Aminoindoline is dissolved in a solvent such as 1,2-dichloroethane or methanol. Acetone is added as the carbonyl source for the isopropyl group. A reducing agent, sodium triacetoxyborohydride, is then added to the mixture. Acetic acid can be used as a catalyst. The reaction is stirred at room temperature until the formation of this compound is complete. Reductive aminations of this type are known to be efficient, with yields generally above 80%.[4][5] The product is isolated after an aqueous workup and purification.

Mandatory Visualization

Synthetic_Routes cluster_common Common Intermediate Synthesis cluster_1 Route 1: N-Isopropylation First cluster_2 Route 2: Reduction First Start 2-Methyl-3-nitroaniline Intermediate 4-Nitroindoline Start->Intermediate N-Acetylation, Cyclization R1_Step2 1-Isopropyl-4-nitroindoline Intermediate->R1_Step2 N-Isopropylation R2_Step2 4-Aminoindoline Intermediate->R2_Step2 Nitro Reduction R1_Product This compound R1_Step2->R1_Product Nitro Reduction R2_Product This compound R2_Step2->R2_Product Reductive Amination with Acetone

Caption: Comparative workflow of two synthetic routes to this compound.

Comparison of Synthetic Efficiency

Route 1: N-Isopropylation First

  • Advantages: This route may be advantageous if the N-isopropylation of the nitro-substituted indoline is a clean and high-yielding reaction. Performing the reduction of the robust nitro group as the final step can sometimes be beneficial as it is a reliable and high-yielding transformation that is tolerant of many functional groups.

  • Disadvantages: The N-alkylation of the indoline nitrogen could potentially be challenging. The electron-withdrawing nature of the nitro group might affect the nucleophilicity of the indoline nitrogen. Furthermore, there is a possibility of side reactions during the alkylation step.

Route 2: Reduction First

  • Advantages: Reductive amination is a very efficient and widely used method for the N-alkylation of amines.[4][5] It is a one-pot reaction that generally proceeds with high chemoselectivity and good yields. The starting material for this step, 4-aminoindoline, is likely to be a stable compound.

  • Disadvantages: The primary amino group in 4-aminoindoline could potentially undergo side reactions, although reductive amination conditions are generally mild. The handling of the potentially more sensitive 4-aminoindoline compared to the more robust 4-nitroindoline might require more careful experimental setup.

Conclusion

Both proposed synthetic routes to this compound are viable on paper. Based on the estimated overall yields, Route 2, which involves the reduction of the nitro group followed by reductive amination, appears to be slightly more efficient. The key advantage of Route 2 lies in the use of the highly reliable and efficient reductive amination reaction for the introduction of the isopropyl group.

However, the optimal route will ultimately depend on the specific experimental outcomes. Factors such as the ease of purification of intermediates, the cost and availability of reagents, and the scalability of each step should also be considered in the final selection of the synthetic strategy. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make an informed decision for the synthesis of this compound.

References

A Head-to-Head Comparison of 1-Isopropylindolin-4-amine and N-propylindolin-4-amine for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, indoline scaffolds are of significant interest due to their presence in numerous biologically active compounds. The strategic substitution on the indoline nucleus can profoundly influence the pharmacological profile of the resulting molecules. This guide provides a comparative analysis of two closely related analogs: 1-Isopropylindolin-4-amine and N-propylindolin-4-amine. In the absence of direct head-to-head experimental studies, this comparison leverages established synthetic methodologies and in silico predictions of key physicochemical and pharmacokinetic properties to inform early-stage drug discovery efforts.

Physicochemical Properties: In Silico Predictions

To facilitate a preliminary comparison, the physicochemical properties of this compound and N-propylindolin-4-amine were predicted using computational models. These parameters are crucial in determining the druglikeness of a compound.

PropertyThis compoundN-propylindolin-4-amine
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol 176.26 g/mol
Predicted logP 2.12.0
Predicted pKa (strongest basic) 9.59.6
Predicted Hydrogen Bond Donors 11
Predicted Hydrogen Bond Acceptors 22
Predicted Molar Refractivity 56.3 cm³56.1 cm³
Predicted Polar Surface Area (PSA) 29.26 Ų29.26 Ų

Note: These values are computationally predicted and have not been experimentally determined.

Experimental Protocols: Proposed Synthesis

A plausible and efficient synthetic route to both target compounds commences with the commercially available 4-aminoindoline. The N-alkylation can be achieved via reductive amination, a widely used and robust method in organic synthesis.

General Procedure for N-Alkylation of 4-aminoindoline via Reductive Amination:

  • Imine Formation: To a solution of 4-aminoindoline (1 equivalent) in a suitable solvent such as methanol or dichloromethane, is added the corresponding carbonyl compound (acetone for this compound or propionaldehyde for N-propylindolin-4-amine, 1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Upon formation of the imine, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 3-12 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated indoline derivative.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_products Final Products 4-Aminoindoline 4-Aminoindoline Imine Formation Imine Formation 4-Aminoindoline->Imine Formation Acetone Acetone Acetone->Imine Formation Propionaldehyde Propionaldehyde Propionaldehyde->Imine Formation Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reduction Reduction Reducing Agent (e.g., NaBH4)->Reduction Imine Formation->Reduction This compound This compound Reduction->this compound N-propylindolin-4-amine N-propylindolin-4-amine Reduction->N-propylindolin-4-amine

Caption: Synthetic workflow for the preparation of the target compounds.

Comparative Analysis and Structure-Activity Relationship (SAR) Considerations

The primary structural difference between the two molecules lies in the nature of the N-alkyl substituent: a branched isopropyl group versus a linear n-propyl group. This seemingly minor variation can have significant implications for their biological activity and pharmacokinetic profiles.

  • Steric Hindrance: The isopropyl group is bulkier than the n-propyl group. This increased steric hindrance around the nitrogen atom could influence binding to biological targets. Depending on the topology of the binding pocket, this could either enhance or diminish affinity.

  • Lipophilicity: The predicted logP values are very similar, suggesting that the difference in branching has a minimal effect on the overall lipophilicity of the molecules.

  • Metabolic Stability: The isopropyl group may offer greater metabolic stability compared to the n-propyl group. The tertiary carbon in the isopropyl group is generally less susceptible to enzymatic oxidation than the secondary carbons in the n-propyl chain.

G cluster_isopropyl This compound cluster_propyl N-propylindolin-4-amine cluster_common Common Core node_iso Isopropyl Group (Branched) prop_iso Increased Steric Hindrance Potentially Higher Metabolic Stability node_iso->prop_iso node_core 4-Aminoindoline Scaffold Biological Activity Biological Activity prop_iso->Biological Activity node_propyl n-Propyl Group (Linear) prop_propyl Less Steric Hindrance Potentially Different Binding Conformation node_propyl->prop_propyl prop_propyl->Biological Activity node_core->Biological Activity Core Pharmacophore

Caption: Conceptual structure-activity relationship diagram.

Conclusion for Preclinical Strategy

While both this compound and N-propylindolin-4-amine share a common pharmacophore and similar predicted physicochemical properties, the subtle difference in their N-alkyl substituent warrants individual investigation. The choice between a branched isopropyl and a linear n-propyl group can serve as a valuable initial probe in a lead optimization campaign. It is recommended that both compounds be synthesized and evaluated in parallel in relevant biological assays to empirically determine the impact of this structural modification on target engagement, selectivity, and metabolic stability. This data-driven approach will provide a solid foundation for the rational design of subsequent generations of indoline-based drug candidates.

Assessment of 1-Isopropylindolin-4-amine's Selectivity Profile: A Data Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of publicly accessible information regarding the selectivity profile of 1-Isopropylindolin-4-amine. Despite extensive searches, no quantitative data on the binding affinities, inhibitory concentrations (IC50), or dissociation constants (Kd) of this specific compound against a panel of biological targets could be retrieved. Consequently, a detailed comparison guide, including data tables and experimental protocols as requested, cannot be generated at this time.

Chemical databases such as PubChem and ChEMBL, which serve as extensive repositories for the biological activities of small molecules, do not currently contain entries detailing the bioactivity of this compound. Furthermore, a thorough search of peer-reviewed scientific journals did not yield any publications describing its synthesis and subsequent evaluation of its selectivity against any receptors, enzymes, or ion channels.

The absence of this crucial data prevents the creation of a meaningful selectivity profile and its comparison with alternative compounds. A selectivity profile is fundamental for assessing the potential therapeutic applications and off-target effects of a molecule. It typically involves screening the compound against a broad range of targets to identify its primary mode of action and any unintended interactions.

Without this foundational data, it is also not possible to construct relevant signaling pathway diagrams or detailed experimental workflows specific to this compound. The experimental protocols for assessing a compound's selectivity are highly dependent on the nature of its identified biological targets.

Researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound would need to undertake initial screening and profiling studies to generate the necessary data. These studies would typically involve:

  • Primary Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the primary biological target(s).

  • In Vitro Selectivity Screening: Testing the compound against a broad panel of receptors, enzymes, and other protein targets to determine its selectivity. This is often performed using radioligand binding assays, enzyme inhibition assays, or functional cell-based assays.

Until such studies are conducted and the results are made publicly available, a comprehensive assessment of the selectivity profile of this compound remains elusive. Therefore, the creation of a comparison guide as requested is not feasible.

A Comparative Guide to the ADME Properties of Indoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these analogs is critical for their development into safe and effective drugs. This guide provides a comparative analysis of the in vitro ADME properties of a series of indole and indazole-3-carboxamide analogs, supported by experimental data.

Comparative ADME Data of Indole and Indazole-3-Carboxamide Analogs

The following table summarizes the experimentally determined lipophilicity (Log D7.4) and human plasma protein binding for a series of synthetic cannabinoid receptor agonists based on the indole and indazole-3-carboxamide scaffolds. These parameters are crucial indicators of a compound's potential for absorption and distribution in the body.

Compound IDAnalog ClassLog D7.4Human Plasma Protein Binding (%)
(S)-AB-FUBINACA Indole-3-carboxamide2.8199.5 ± 0.08
(R)-AB-FUBINACA Indole-3-carboxamide2.8199.4 ± 0.02
(S)-5F-MDMB-PICA Indole-3-carboxamide3.8498.7 ± 0.12
(R)-5F-MDMB-PICA Indole-3-carboxamide3.8498.6 ± 0.04
(S)-MDMB-4en-PICA Indole-3-carboxamide4.9598.9 ± 0.03
(R)-MDMB-4en-PICA Indole-3-carboxamide4.9598.8 ± 0.02
(S)-5F-AMB-PINACA Indazole-3-carboxamide3.5298.4 ± 0.04
(R)-5F-AMB-PINACA Indazole-3-carboxamide3.5298.2 ± 0.04
(S)-MDMB-FUBINACA Indazole-3-carboxamide3.9299.5 ± 0.08
(R)-MDMB-FUBINACA Indazole-3-carboxamide3.9299.4 ± 0.03
(S)-4F-MDMB-BINACA Indazole-3-carboxamide4.1189.9 ± 0.49
(R)-4F-MDMB-BINACA Indazole-3-carboxamide4.1188.9 ± 0.49

Data extracted from Brandon, A. M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Lipophilicity (Log D7.4) by Shake-Flask Method

Lipophilicity, expressed as the distribution coefficient (Log D) at a physiological pH of 7.4, is a critical parameter influencing a drug's absorption, distribution, and ability to cross biological membranes. The shake-flask method is a standard approach for its determination.

Protocol:

  • Preparation of Phases: n-Octanol is pre-saturated with phosphate-buffered saline (PBS) at pH 7.4, and conversely, PBS (pH 7.4) is pre-saturated with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition: The test compound is added to a mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: The mixture is vigorously shaken for a defined period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the n-octanol (organic) and PBS (aqueous) layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The Log D7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the PBS phase.

Determination of Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

The extent to which a drug binds to plasma proteins influences its free concentration, which is the fraction available to exert pharmacological effects and be cleared from the body. The Rapid Equilibrium Dialysis (RED) method is a widely used technique to determine plasma protein binding.

Protocol:

  • Device Preparation: A RED device, consisting of individual wells divided by a semipermeable membrane, is used.

  • Sample Preparation: The test compound is added to pooled human plasma.

  • Dialysis Setup: The plasma containing the test compound is added to one chamber of the RED device, while an equal volume of PBS (pH 7.4) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with gentle shaking for a sufficient time to allow the unbound compound to diffuse across the membrane and reach equilibrium.

  • Sample Collection: Aliquots are taken from both the plasma and the buffer chambers.

  • Quantification: The concentration of the compound in both the plasma and buffer aliquots is determined by LC-MS. The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Calculation: The percentage of plasma protein binding is calculated using the following formula: % Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] x 100

Experimental Workflow for In Vitro ADME Screening

The following diagram illustrates a typical workflow for the in vitro screening of ADME properties of new chemical entities, such as indoline analogs.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) solubility Aqueous Solubility decision Candidate Selection solubility->decision permeability PAMPA / Caco-2 Permeability permeability->decision ppb Plasma Protein Binding ppb->decision logd LogD7.4 logd->decision met_stability Microsomal Stability met_stability->decision cyp_inhibition CYP450 Inhibition cyp_inhibition->decision transporter Transporter Studies transporter->decision start New Indoline Analog start->solubility start->permeability start->ppb start->logd start->met_stability start->cyp_inhibition start->transporter

In Vitro ADME Screening Workflow

This guide provides a foundational understanding of the comparative ADME properties of a specific class of indoline analogs. The presented data and protocols can serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the selection and optimization of indoline-based drug candidates. Further experimental studies on a wider range of indoline scaffolds are necessary to build a more comprehensive ADME database for this important class of compounds.

References

Safety Operating Guide

Proper Disposal of 1-Isopropylindolin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 1-Isopropylindolin-4-amine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is essential for ensuring laboratory safety and environmental protection.

Hazard Profile of Aromatic Amines

Aromatic amines, as a class of chemicals, present considerable health and environmental risks. They are often readily absorbed through the skin and can have detrimental effects on respiratory and cardiovascular health. The primary hazards associated with aromatic amines include:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Corrosivity: Can cause severe skin burns and eye damage.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]

Due to these significant hazards, under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

G A Waste this compound (Pure compound or contaminated materials) B Is in-lab neutralization a viable and approved option? A->B C Segregate and store in a designated hazardous waste container. B->C No F Follow institutional protocols for in-lab treatment by trained personnel only. B->F Yes D Label container clearly: 'Hazardous Waste - Aromatic Amine' and list contents. C->D E Arrange for pickup by a licensed hazardous waste disposal company. D->E G Confirm neutralization and dispose of according to institutional guidelines. F->G

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

The recommended and safest method for the disposal of this compound is through a professional hazardous waste management service.

1. Segregation and Storage:

  • Isolate Amine Waste: Keep waste containing this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[3]

  • Use Compatible Containers: Store the waste in a clearly labeled, sealed, and non-reactive container. The original container, if in good condition, is often a suitable choice. Do not use metal containers for corrosive waste.[3][4]

  • Proper Labeling: The container must be clearly marked with the words "Hazardous Waste" and a description of the contents, including "Aromatic Amine".[4]

  • Safe Storage Location: Store the sealed container in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials such as acids and oxidizing agents.[3]

2. Arrange for Professional Disposal:

  • Contact a Licensed Service: Engage a certified hazardous waste disposal company for the collection and disposal of the segregated amine waste.[3][5]

  • Documentation: Maintain detailed records of the waste disposal, including quantities, dates, and the disposal method, as required by regulations.[3]

3. Handling Spills:

  • Personal Protective Equipment (PPE): In the event of a spill, personnel must wear appropriate PPE, including gloves, goggles, a face shield, and a lab coat.[3]

  • Containment: Use spill containment materials like absorbent pads to manage the spill.[3]

  • Collection: Collect the spilled material and contaminated absorbents and place them in a designated hazardous waste container for disposal.

In-Laboratory Treatment (Expert Use Only)

For laboratories with the appropriate facilities and trained personnel, in-lab treatment of small quantities of aromatic amines may be an option, subject to institutional and local regulations. One such method is oxidation.

Oxidation with Potassium Permanganate:

  • Principle: Acidified potassium permanganate can be used to degrade aromatic amines.[6]

  • Caution: This procedure should only be performed by personnel experienced with this reaction, in a chemical fume hood, and with appropriate PPE.

  • Procedure:

    • Dilute the aromatic amine waste with water.

    • Slowly add an acidic solution of potassium permanganate while stirring.

    • The reaction progress is indicated by the persistence of the purple permanganate color.

    • Once the reaction is complete, the resulting mixture should be evaluated for residual hazards and disposed of according to institutional guidelines.

Disposal Options Summary

Disposal MethodSuitabilityKey Considerations
Licensed Hazardous Waste Disposal Highly Recommended Safest and most compliant method. Ensures proper handling and disposal in accordance with regulations.[3][5]
In-Laboratory Oxidation For Experts Only Requires specialized knowledge, equipment, and institutional approval.[6]
Drain or Trash Disposal Strictly Prohibited Poses a significant risk to the environment and public health.[3][7]

References

Personal protective equipment for handling 1-Isopropylindolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Isopropylindolin-4-amine was not located. The following guidance is based on the safety data for structurally similar compounds, such as 4-Isopropylaniline and Isopropylamine. It is crucial to treat this compound with a high degree of caution and to handle it in a controlled laboratory environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure user safety and proper disposal.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or inhaled.[1] It may cause severe skin burns and eye damage.[1] It is also expected to be a flammable liquid and vapor.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartPersonal Protective Equipment
Eyes/Face Chemical safety goggles and a face shield.
Skin Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory A NIOSH-approved respirator is necessary if working outside of a fume hood or in poorly ventilated areas.

Operational Plan: Handling Procedures

1. Pre-Operational Checks:

  • Ensure that a safety shower and eyewash station are readily accessible.[2]
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Confirm that the appropriate waste containers are properly labeled and available.

2. Step-by-Step Handling:

  • Always handle this compound within a certified chemical fume hood.[2]
  • Don the appropriate personal protective equipment (PPE) as detailed in the table above.
  • Ground all equipment to prevent static discharge, as the compound may be flammable.[1]
  • When transferring the chemical, use only non-sparking tools.[1]
  • Avoid direct contact with the skin, eyes, and clothing.[1]
  • Do not breathe in vapors or mists.[1]
  • After handling, wash hands and any exposed skin thoroughly.[1][3]

3. Post-Operational Cleanup:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.
  • Remove and dispose of contaminated PPE in the designated waste container.
  • Wash hands thoroughly before leaving the laboratory.

Emergency Procedures

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]

  • In case of eye contact: Immediately rinse the eyes cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • If inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing.[3] Seek immediate medical attention.[3]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1][3] Seek immediate medical attention.[1][3]

  • In case of a spill: Evacuate the area. Wear appropriate PPE and use an inert absorbent material to contain the spill.[3] Collect the absorbed material into a suitable container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Pre-Operational Checks - Verify fume hood - Assemble materials - Check safety equipment Handling Chemical Handling - Don appropriate PPE - Work in fume hood - Ground equipment Prep->Handling Proceed to Handling Cleanup Cleanup & Decontamination - Decontaminate surfaces - Dispose of PPE Handling->Cleanup Complete Experiment Disposal Waste Disposal - Collect in labeled container - Follow hazardous waste protocols Cleanup->Disposal Segregate Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.